molecular formula C12H13NO2 B1580686 4-Isopropyl-2-phenyl-2-oxazoline-5-one CAS No. 5839-93-0

4-Isopropyl-2-phenyl-2-oxazoline-5-one

Cat. No.: B1580686
CAS No.: 5839-93-0
M. Wt: 203.24 g/mol
InChI Key: KSSKJTXJMKNHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-2-phenyl-2-oxazoline-5-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSKJTXJMKNHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320765
Record name 4-Isopropyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5839-93-0
Record name 4-Isopropyl-2-phenyl-2-oxazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5839-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 364043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005839930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5839-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isopropyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isopropyl-2-phenyl-2-oxazoline-5-one: Structure, Nomenclature, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Oxazolone Core

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features and inherent reactivity make them valuable intermediates for the synthesis of a wide array of biologically active molecules, including α-amino acids, peptides, and various natural products.[1] The oxazolone scaffold is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a detailed exploration of a specific member of this class, 4-Isopropyl-2-phenyl-2-oxazoline-5-one, focusing on its structure, nomenclature, synthesis, and spectroscopic characterization.

Deciphering the Molecular Architecture: Structure and Nomenclature

The structural foundation of this compound is the oxazolone ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. The substituents at the 2- and 4-positions of this ring are crucial in defining the molecule's chemical properties and potential biological activity.

Systematic Nomenclature (IUPAC): The formal IUPAC name for this compound is 2-phenyl-4-(propan-2-yl)-1,3-oxazol-5(4H)-one .[3]

Common Name: It is more commonly referred to as this compound or 4-isopropyl-2-phenyl-5(4H)-oxazolone.

Key Structural Features:

  • Oxazolone Ring: A five-membered heterocyclic ring comprising an ester (lactone) and an imine functional group.

  • Phenyl Group at C2: An aromatic ring attached to the carbon atom between the nitrogen and oxygen atoms of the heterocycle.

  • Isopropyl Group at C4: A branched alkyl group attached to the carbon atom adjacent to the carbonyl group. This substituent introduces a chiral center when the molecule is synthesized from a chiral precursor.

  • Carbonyl Group at C5: A lactone carbonyl group, which is a key site for nucleophilic attack and ring-opening reactions.

Below is a diagram illustrating the core structure and numbering of this compound.

Caption: Structure of this compound with atom numbering.

Synthesis of the Core Scaffold: The Erlenmeyer-Plöchl Reaction

The most common and historically significant method for synthesizing 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst.[4]

For the synthesis of this compound, the reaction proceeds via the intramolecular cyclodehydration of N-benzoyl-DL-valine.[5]

Synthetic Protocol

The following protocol is adapted from established literature procedures for the synthesis of 4-alkyl-2-phenyloxazol-5(4H)-ones.[5]

Materials:

  • N-benzoyl-DL-valine

  • Acetic anhydride

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • A solution of N-benzoyl-DL-valine (1.00 g, 4.52 mmol) in toluene (20 mL) is prepared in a round-bottom flask.

  • Acetic anhydride (0.54 g, 5.42 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-Isopropyl-2-phenyloxazol-5(4H)-one as a clear, colorless oil (yield: ~72%).[5]

Mechanistic Insights

The synthesis of this compound from N-benzoyl-DL-valine and acetic anhydride follows a cyclodehydration mechanism. The acetic anhydride acts as a dehydrating agent, facilitating the removal of a water molecule to form the five-membered oxazolone ring.

Synthesis_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product N-benzoyl-DL-valine N-benzoyl-DL-valine Mixed_Anhydride Mixed Anhydride Intermediate N-benzoyl-DL-valine->Mixed_Anhydride Activation of Carboxyl Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Mixed_Anhydride Enol_Intermediate Enol Intermediate Mixed_Anhydride->Enol_Intermediate Tautomerization Product 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Enol_Intermediate->Product Intramolecular Nucleophilic Attack & Dehydration

Caption: Simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

  • Aromatic Protons: The protons of the phenyl group at the C2 position typically appear as multiplets in the range of δ 7.4-8.1 ppm.[5]

  • Methine Proton (C4-H): The proton attached to the chiral center at C4 is expected to appear as a doublet of doublets around δ 4.4 ppm due to coupling with the adjacent isopropyl methine proton.[5]

  • Isopropyl Group Protons: The methine proton of the isopropyl group will appear as a multiplet, further downfield than the methyl protons. The two methyl groups of the isopropyl substituent are diastereotopic and are expected to appear as two distinct doublets around δ 1.0 ppm.[5]

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon Atom Expected Chemical Shift (ppm) Notes
C=O (C5)~179Lactone carbonyl carbon.[7]
C=N (C2)~161Imine carbon.[7]
Aromatic Carbons126-133Phenyl group carbons.[5][7]
C4~64Chiral carbon bearing the isopropyl group.[5]
Isopropyl CH~30-32Methine carbon of the isopropyl group.
Isopropyl CH₃~21-23Methyl carbons of the isopropyl group.[5]
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
C=O (Lactone)1755-1820Stretching
C=N (Imine)1650-1660Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching

The carbonyl absorption of oxazolones often appears as a doublet or shows splitting due to Fermi resonance, which is an interaction between the fundamental carbonyl stretching vibration and an overtone of another vibration.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 203.

Expected Fragmentation Pattern:

The fragmentation of oxazolones can proceed through several pathways, including the loss of CO, CO₂, and cleavage of the substituents. A common fragmentation pathway involves the loss of the alkyl group at the C4 position.

Fragmentation_Pathway M_plus [M]⁺ m/z = 203 Fragment1 Loss of CO [M-CO]⁺ m/z = 175 M_plus->Fragment1 Fragment2 Loss of Isopropyl [M-C₃H₇]⁺ m/z = 160 M_plus->Fragment2 Fragment3 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 Fragment2->Fragment3 Further Fragmentation

References

An In-Depth Technical Guide to 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 5839-93-0

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Isopropyl-2-phenyl-2-oxazoline-5-one, an azlactone derivative, is a heterocyclic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structural features, particularly the chiral center at the 4-position and the reactive oxazolone ring, make it a versatile building block for the synthesis of non-proteinogenic α-amino acids, peptides, and other complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in modern pharmaceutical and chemical research.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

PropertyValueSource
CAS Number 5839-93-0--INVALID-LINK--
Molecular Formula C₁₂H₁₃NO₂--INVALID-LINK--
Molecular Weight 203.24 g/mol --INVALID-LINK--
IUPAC Name 4-isopropyl-2-phenyl-1,3-oxazol-5(4H)-one--INVALID-LINK--
Synonyms 4-Isopropyl-2-phenyl-4H-oxazol-5-one, 5(4H)-Oxazolone, 4-(1-methylethyl)-2-phenyl---INVALID-LINK--
Appearance White powder--INVALID-LINK--
Melting Point 41-45 °C--INVALID-LINK--
Boiling Point 281.9±23.0 °C (Predicted)--INVALID-LINK--
Density 1.15±0.1 g/cm³ (Predicted)--INVALID-LINK--

Synthesis of this compound

The primary and most established method for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl azlactone synthesis . This reaction involves the intramolecular condensation of an N-acyl amino acid. In the case of this compound, the precursor is N-benzoylvaline.

Reaction Principle

The synthesis is a two-step process that begins with the acylation of an amino acid, followed by cyclodehydration to form the azlactone ring. For the target molecule, the amino acid valine is first benzoylated to yield N-benzoylvaline. This intermediate is then treated with a dehydrating agent, typically acetic anhydride, to facilitate the cyclization and formation of the oxazolone ring.

Experimental Protocol: A Representative Synthesis

While a specific peer-reviewed protocol for the synthesis of this compound was not found in the conducted search, the following procedure is a well-established method for analogous compounds and can be adapted for this synthesis. This protocol is based on the general principles of the Erlenmeyer-Plöchl reaction.[2]

Step 1: Synthesis of N-Benzoylvaline

  • Dissolve L-valine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise to the cooled solution with vigorous stirring.

  • Continue stirring until the reaction is complete, monitoring by TLC.

  • Acidify the reaction mixture to precipitate the N-benzoylvaline.

  • Filter, wash with cold water, and dry the product.

Step 2: Cyclodehydration to this compound

  • Suspend N-benzoylvaline in acetic anhydride.

  • Gently heat the mixture with stirring. The solid should dissolve, and the reaction can be monitored for the formation of the product by TLC.

  • After the reaction is complete, cool the mixture.

  • The product can be precipitated by the addition of a non-polar solvent or by careful addition to ice-water.

  • The crude product is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism

The mechanism of the Erlenmeyer-Plöchl synthesis is a classic example of cyclodehydration.

G cluster_0 Step 1: N-Benzoylation of Valine cluster_1 Step 2: Cyclodehydration Valine Valine NBenzoylvaline N-Benzoylvaline Valine->NBenzoylvaline NaOH(aq) BenzoylChloride Benzoyl Chloride BenzoylChloride->NBenzoylvaline Intermediate Mixed Anhydride Intermediate NBenzoylvaline->Intermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride Product This compound Intermediate->Product Intramolecular Cyclization - Acetic Acid

Caption: Synthetic pathway to this compound.

Applications in Drug Development and Asymmetric Synthesis

The oxazolone scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[2] Furthermore, the chirality of 4-substituted oxazolones makes them valuable as chiral auxiliaries in asymmetric synthesis, a critical aspect of modern drug discovery.

Role as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the amino acid-derived portion of this compound can be exploited to control the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Precursor for Non-Proteinogenic Amino Acids

The oxazolone ring is susceptible to nucleophilic attack, which allows for its ring-opening. This reactivity can be harnessed to synthesize a variety of α,α-disubstituted and other non-proteinogenic amino acids, which are important components of many peptidomimetics and other biologically active molecules.

Scaffold for Biologically Active Molecules

The oxazolone ring itself is a pharmacophore in some biologically active compounds. Derivatives of 2-oxazolin-5-ones have been reported to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

G Start This compound App1 Chiral Auxiliary in Asymmetric Synthesis Start->App1 Stereodirecting Group App2 Precursor for Novel α-Amino Acids Start->App2 Ring-Opening Reactions App3 Scaffold for Bioactive Compounds Start->App3 Pharmacophore Enantiomerically Pure Drugs Enantiomerically Pure Drugs App1->Enantiomerically Pure Drugs Peptidomimetics Peptidomimetics App2->Peptidomimetics Drug Discovery Leads Drug Discovery Leads App3->Drug Discovery Leads

Caption: Key applications in drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety precautions for handling fine chemicals should be observed. Based on the SDS for related oxazolone compounds, the following handling guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction and its utility as a chiral building block make it an important tool for researchers in drug discovery and development. Further exploration of its reactivity and applications is likely to yield novel and valuable contributions to the field of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-2-phenyl-2-oxazoline-5-one is a heterocyclic compound belonging to the oxazolone class.[1] The oxazolidinone scaffold is of significant interest in medicinal chemistry, with some derivatives exhibiting potent pharmacological activities, including antimicrobial properties.[2][3][4] A thorough understanding of the spectroscopic characteristics of these molecules is fundamental for their identification, characterization, and the development of new therapeutic agents. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from related structures.

Molecular Structure and Key Features

The structure of this compound (C₁₂H₁₃NO₂) features a five-membered oxazolinone ring with a phenyl group at the 2-position and an isopropyl group at the 4-position.[1] The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular Structure of this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl and phenyl groups, as well as the proton on the chiral center of the oxazoline ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH (isopropyl)~2.5 - 3.0Septet~7.0
CH₃ (isopropyl)~1.0 - 1.2Doublet~7.0
CH (oxazoline ring)~4.5 - 5.0Doublet~4.0
Aromatic (phenyl)~7.4 - 8.2Multiplet-

Expert Interpretation: The methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six protons of the two methyl groups. Conversely, the methyl protons will appear as a doublet, coupled to the single methine proton. The proton at the C4 position of the oxazoline ring is adjacent to the isopropyl group's methine, and its chemical shift will be influenced by the surrounding electron-withdrawing groups. The aromatic protons of the phenyl ring will likely appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=O (carbonyl)~170 - 180
C=N (imine)~160 - 165
Aromatic (phenyl)~125 - 135
C4 (oxazoline ring)~65 - 75
CH (isopropyl)~30 - 35
CH₃ (isopropyl)~18 - 22

Expert Interpretation: The carbonyl carbon (C=O) of the oxazolinone ring is expected to have the most downfield chemical shift due to its electrophilic nature. The imine carbon (C=N) will also be in the downfield region. The carbons of the phenyl ring will appear in the aromatic region, and the aliphatic carbons of the isopropyl group and the C4 of the oxazoline ring will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (lactone carbonyl)~1750 - 1780Strong
C=N (imine)~1630 - 1650Medium
C-O (ester)~1200 - 1300Strong
Aromatic C-H~3000 - 3100Medium
Aliphatic C-H~2850 - 3000Medium

Expert Interpretation: A strong absorption band in the region of 1750-1780 cm⁻¹ is a characteristic feature of the carbonyl group in a five-membered lactone ring. The carbon-nitrogen double bond (imine) will give rise to a medium intensity band around 1630-1650 cm⁻¹. The spectrum will also show characteristic bands for aromatic and aliphatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion Expected m/z Interpretation
[M]⁺217.09Molecular Ion
[M - C₃H₇]⁺174.05Loss of isopropyl group
[M - CO₂]⁺173.10Loss of carbon dioxide
[C₆H₅CN]⁺103.04Benzonitrile fragment

Expert Interpretation: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (217.09 g/mol ). Common fragmentation pathways for such structures may include the loss of the isopropyl group or the elimination of carbon dioxide from the oxazolinone ring. The formation of a benzonitrile fragment is also a plausible fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols based on standard laboratory practices.[2][5]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent instrument Place Sample in NMR Spectrometer dissolve->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference Chemical Shifts process->reference

Figure 2. General workflow for NMR data acquisition.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For liquid samples, a neat spectrum can be obtained between two salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of these spectroscopic features is essential for confirming the synthesis of this and related compounds and for advancing the study of their potential applications.

References

The Versatile Oxazoline Scaffold: A Technical Guide to its Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazoline ring system, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a cornerstone in contemporary organic synthesis. Its unique structural and electronic properties have led to a diverse array of applications, ranging from its role as a robust protecting group to its celebrated status as a privileged scaffold in asymmetric catalysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal applications of oxazoline derivatives. We will delve into the mechanistic underpinnings of their function as chiral ligands and auxiliaries, provide detailed experimental protocols for their key transformations, and explore their integral role in the synthesis of complex natural products and pharmaceuticals.

Introduction to Oxazoline Derivatives: Structure, Synthesis, and Significance

Oxazolines are a class of five-membered heterocyclic compounds characterized by the presence of one oxygen and one nitrogen atom in the ring. The most common isomer, 2-oxazoline, features a double bond between the nitrogen and one of the adjacent carbon atoms.[1] This structural motif imparts a unique combination of chemical stability and reactivity, making it a versatile tool in the hands of a synthetic chemist.

The synthesis of oxazoline rings is well-established and can be achieved through several reliable methods, most commonly involving the cyclization of a 2-amino alcohol with a suitable functional group like a carboxylic acid, nitrile, or aldehyde.[1][2][3] Chirality is readily introduced by employing enantiopure amino alcohols derived from the chiral pool, such as those obtained from the reduction of amino acids.[1][2] This straightforward access to chiral oxazolines is a key reason for their widespread use in asymmetric synthesis. The stereocenter, being adjacent to the coordinating nitrogen atom, exerts significant influence on the stereochemical outcome of metal-catalyzed reactions.[1]

The oxazoline ring is thermally stable and resistant to a range of reagents including nucleophiles, bases, radicals, and weak acids, and also exhibits fair resistance to hydrolysis and oxidation.[1] This inherent stability allows for its participation in a wide variety of chemical transformations without undergoing unwanted side reactions.

Chiral Ligands in Asymmetric Catalysis: A Privileged Scaffold

One of the most significant applications of oxazoline derivatives is their role as chiral ligands in asymmetric catalysis.[1][4][5] Ligands containing chiral oxazoline rings have proven to be highly effective in a multitude of metal-catalyzed enantioselective reactions due to their facile synthesis, modular nature, and the high levels of stereocontrol they impart.[5] The most prominent classes of oxazoline-based ligands include bis(oxazolines) (BOX), pyridine-bis(oxazolines) (PyBOX), and phosphinooxazolines (PHOX).[1]

Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) ligands, often abbreviated as BOX ligands, are C2-symmetric chiral bidentate ligands composed of two oxazoline rings linked by a central backbone.[2][6] These ligands are highly valued for their modular structure, which allows for fine-tuning of steric and electronic properties by modifying the substituents on the oxazoline rings.[6] BOX ligands excel at coordinating with a variety of transition metals, including copper, palladium, and iron, to create a chiral environment around the metal center, thereby facilitating high enantioselectivity in a range of carbon-carbon and carbon-nitrogen bond-forming reactions.[6]

Metal complexes of BOX ligands are particularly effective in reactions such as:

  • Aldol-type reactions[2]

  • Mannich-type reactions[2]

  • Michael additions[2][6]

  • Diels-Alder reactions[7]

  • Cyclopropanations[2][6][7]

The stereochemical outcome of reactions catalyzed by methylene-bridged BOX ligand complexes is often consistent with a twisted square planar intermediate.[2]

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction using a Cu(II)-BOX Complex [8]

This protocol describes a representative asymmetric Mukaiyama aldol reaction between a silyl ketene acetal and an ester, catalyzed by a chiral copper(II)-bis(oxazoline) complex.

Materials:

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline))

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Silyl ketene acetal

  • Pyruvate or glyoxylate ester

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.1 mmol) in anhydrous DCM (5 mL).

  • Add Cu(OTf)₂ (0.1 mmol) to the solution and stir at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the pyruvate or glyoxylate ester (1.0 mmol) to the catalyst solution.

  • Slowly add the silyl ketene acetal (1.2 mmol) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for the specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: This reaction typically yields the aldol adduct in high yield and with excellent enantioselectivity (up to 98% ee).[8]

Pyridine-Bis(oxazoline) (PyBOX) Ligands

Pyridine-bis(oxazoline) (PyBOX) ligands are tridentate "pincer-type" ligands where two chiral oxazoline rings are attached to a central pyridine ring.[9] This tridentate nature allows for strong coordination to a wide range of metals.[9] The introduction of the pyridine linker creates a distinct coordination geometry compared to BOX ligands, often leading to different reactivity and selectivity.[2] PyBOX ligands have been successfully employed in a variety of asymmetric transformations, including hydrosilylation of ketones, Mannich reactions, and various cycloadditions.[9]

Diagram: General Structure of BOX and PyBOX Ligands

Ligand_Structures cluster_BOX Bis(oxazoline) (BOX) Ligand cluster_PyBOX Pyridine-Bis(oxazoline) (PyBOX) Ligand BOX C2-Symmetric Bidentate Ligand BOX_structure PyBOX C2-Symmetric Tridentate Ligand PyBOX_structure

Caption: General structures of BOX and PyBOX ligands.

Chiral Auxiliaries in Asymmetric Synthesis: The Evans Aldol Reaction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[10] After the desired transformation, the auxiliary can be removed and ideally recycled.[11] While oxazolines themselves can function as chiral auxiliaries, the closely related oxazolidinones, particularly the Evans auxiliaries, provide a classic and highly reliable example of this strategy.[11][12][13]

The Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective aldol additions.[14][15] The reaction proceeds through a six-membered chair-like transition state, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to preferential attack of the aldehyde from the less hindered face.[14]

Diagram: Mechanism of the Evans Asymmetric Aldol Reaction

Evans_Aldol_Mechanism cluster_workflow Evans Asymmetric Aldol Reaction Workflow Start N-Acyl Oxazolidinone Enolate Boron Enolate Formation (e.g., Bu₂BOTf, Et₃N) Start->Enolate TransitionState Chair-like Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Product Syn Aldol Adduct TransitionState->Product Cleavage Auxiliary Cleavage (e.g., LiBH₄) Product->Cleavage FinalProduct Chiral β-Hydroxy Acid/Alcohol Cleavage->FinalProduct Recycle Recovered Chiral Auxiliary Cleavage->Recycle

Caption: Workflow of the Evans asymmetric aldol reaction.

Experimental Protocol: Evans Asymmetric Syn-Aldol Reaction [14]

This protocol details a typical Evans syn-aldol reaction using a chiral oxazolidinone auxiliary.

Materials:

  • Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol/Water mixture

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Acylation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 equiv). Allow the mixture to warm to 0 °C and stir for 30 minutes. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyloxazolidinone by chromatography.

  • Enolate Formation: Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous DCM and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv). Stir for 30 minutes at 0 °C.

  • Aldol Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification and Auxiliary Removal: Purify the aldol adduct by flash chromatography. The chiral auxiliary can be cleaved by methods such as reduction with LiBH₄ to yield the corresponding chiral 1,3-diol, or hydrolysis to the β-hydroxy carboxylic acid.

Expected Outcome: The Evans aldol reaction typically provides the syn-aldol product with high diastereoselectivity (>99:1 dr) and enantioselectivity.[14]

Protecting Groups in Organic Synthesis: Masking Carboxylic Acids

The oxazoline ring can serve as a robust protecting group for carboxylic acids.[1][3][16] The 2-substituted oxazoline is readily prepared from the corresponding carboxylic acid and a 2-amino alcohol.[1] This protecting group is stable to a variety of reaction conditions, including Grignard reagents and metal hydride reducing agents.[16]

Deprotection to regenerate the carboxylic acid can be achieved under acidic or basic hydrolysis conditions, although acidic hydrolysis is more common.

Table: Stability of the Oxazoline Protecting Group

Reagent/ConditionStability
Grignard Reagents (RMgX)Stable
Organolithium Reagents (RLi)Stable
Lithium Aluminum Hydride (LiAlH₄)Stable
Strong Bases (e.g., LDA)Stable
Mild Acid/BaseStable
Strong Acidic HydrolysisCleaved
Strong Basic HydrolysisCleaved

Experimental Protocol: Protection and Deprotection of a Carboxylic Acid

Protection:

  • A mixture of the carboxylic acid (1.0 equiv) and 2-amino-2-methyl-1-propanol (1.1 equiv) is heated at reflux in toluene with azeotropic removal of water (using a Dean-Stark trap) for 12-24 hours.

  • After cooling, the solvent is removed under reduced pressure, and the resulting 2-oxazoline is purified by distillation or chromatography.

Deprotection (Acidic Hydrolysis):

  • The 2-oxazoline derivative is dissolved in a mixture of aqueous acid (e.g., 3 M HCl) and a co-solvent like ethanol.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford the deprotected carboxylic acid.

Role in Natural Product and Pharmaceutical Synthesis

The oxazoline moiety is a common structural feature in a diverse range of biologically active natural products, including antitumor, antibacterial, antiviral, and immunosuppressive agents.[17] Examples include bengazoles, phorboxazoles, and calafianin.[17] The synthesis of these complex molecules often relies on the methodologies described in the preceding sections, where oxazoline derivatives are used as key intermediates or chiral building blocks.[17]

Furthermore, the oxazoline scaffold is present in several pharmaceutical agents and is being explored in drug delivery systems.[18][19] For instance, poly(2-oxazoline)s (PAOx) are a class of polymers that have shown promise in biomedical applications due to their biocompatibility and "stealth" properties, similar to polyethylene glycol (PEG).[20] These polymers can be used to create drug conjugates, micelles for hydrophobic drug delivery, and hydrogels for tissue engineering.[19][20]

Conclusion

Oxazoline derivatives have proven to be an exceptionally versatile and powerful tool in the arsenal of the modern organic chemist. Their straightforward synthesis, inherent stability, and the ease with which chirality can be incorporated have solidified their position as privileged structures in asymmetric catalysis. The high levels of stereocontrol achievable with oxazoline-based ligands and auxiliaries have enabled the efficient synthesis of a vast array of enantiomerically pure compounds. Beyond their role in asymmetric synthesis, their utility as robust protecting groups for carboxylic acids and their presence in biologically active molecules underscore their broad importance. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the applications of oxazoline derivatives are certain to expand, driving further innovation in the field of organic synthesis.

References

An In-Depth Technical Guide to the Role of Oxazolidinones as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative for Asymmetric Synthesis

In the realm of drug development and the total synthesis of complex natural products, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, dangerously toxic.[1] This reality necessitates robust methods for asymmetric synthesis—the selective production of a single stereoisomer.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable approach, frequently chosen for its predictability and broad substrate applicability.[1][2]

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[3] After guiding the formation of the desired stereocenter(s), the auxiliary is removed, yielding an enantiomerically enriched product.[4] Among the pantheon of such molecules, the oxazolidinones, particularly those developed and popularized by David A. Evans, stand out as one of the most successful and widely utilized classes.[5][6] This guide provides a technical deep-dive into the principles, applications, and methodologies governing the use of oxazolidinone auxiliaries in modern organic synthesis.

The Principle of Stereochemical Control: A Tale of Steric Dominance

The remarkable efficacy of Evans' oxazolidinone auxiliaries lies in their ability to create a rigid, predictable, and sterically biased environment around a prochiral enolate. These auxiliaries are typically synthesized from readily available and inexpensive chiral amino acids, such as L-valine or L-phenylalanine.[2][6]

The process begins with the attachment of an acyl group to the nitrogen of the oxazolidinone, forming an N-acyloxazolidinone (imide).[6] Upon treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the α-proton of the acyl group is removed to generate a metal enolate.[1][7] The key to stereocontrol is the formation of a rigid, chelated (Z)-enolate, where the metal cation (e.g., Li⁺, Na⁺, B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.[7][8]

This chelation locks the enolate into a defined conformation. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) then acts as a powerful steric shield, effectively blocking one face of the planar enolate.[9] Consequently, an incoming electrophile is forced to approach from the opposite, less-hindered face, leading to a highly diastereoselective bond formation.[1][9]

Caption: Mechanism of Stereocontrol by an Oxazolidinone Auxiliary.

Core Applications: Building Blocks of Complexity

Oxazolidinone auxiliaries have proven effective in a wide array of asymmetric transformations, most notably alkylations and aldol reactions.[2]

Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for creating α-chiral carboxylic acid derivatives.[3] The high diastereoselectivity achieved makes this a cornerstone reaction in the synthesis of natural products and pharmaceuticals.[2][10]

Illustrative Data: Diastereoselectivity in Asymmetric Alkylation

Entry Auxiliary Substituent (R) Electrophile (E-X) Base Diastereomeric Ratio (d.r.) Yield (%)
1 Isopropyl Benzyl bromide LDA >99:1 95[11]
2 Benzyl Allyl iodide NaHMDS 98:2 92[1][11]
3 Isopropyl Methyl iodide KHMDS 95:5 88[11]

| 4 | Benzyl | Propargyl bromide | LDA | >99:1 | 85 |

Experimental Protocol: Asymmetric Benzylation [1][11]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.

  • Enolate Formation & Alkylation: Dissolve the resulting N-propionyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product before purification by flash chromatography.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products.[5][8] The reaction typically employs a boron enolate, generated using dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA).[8] This combination selectively generates the (Z)-enolate, which reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state.[8] The auxiliary's substituent again dictates the facial selectivity of the aldehyde's approach, reliably producing the syn-aldol adduct.[8]

Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State cluster_Aux Chiral Auxiliary cluster_Reactants Reactants cluster_Product Product B B(Bu)₂ O1 O B->O1 Syn_Adduct syn-Aldol Adduct B->Syn_Adduct C_enolate C O1->C_enolate O2 O O2->B C_aldehyde C C_enolate->C_aldehyde Aux_N N C_enolate->Aux_N C_aldehyde->O2 R_aldehyde R_ald (equatorial) C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde Aux_C C=O Aux_N->Aux_C Aux_R R_aux (Steric Shield) Aux_N->Aux_R Z_Enolate (Z)-Boron Enolate Z_Enolate->B Aldehyde Aldehyde Aldehyde->B

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Protocol: Evans syn-Aldol Reaction [8]

  • Enolate Formation: To a flame-dried flask under argon, add the N-propionyloxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to -78 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the aldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 2 hours.

  • Work-up: Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide at 0 °C. Stir the biphasic mixture vigorously for 1 hour. Remove the organic solvents under reduced pressure and extract the aqueous residue with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Cleavage of the Auxiliary: Liberating the Product

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenter(s).[4] Evans' auxiliaries excel in this regard, offering multiple cleavage pathways to furnish a variety of valuable chiral building blocks. Importantly, the auxiliary itself can often be recovered in high yield and recycled.[4]

Summary of Common Cleavage Methods

Method Reagents Resulting Functional Group Reference
Hydrolysis LiOH, H₂O₂ Carboxylic Acid [8][12]
Reductive Cleavage LiBH₄, H₂O Primary Alcohol [4]
Reductive Cleavage LiAlH₄ Primary Alcohol [4]
Transesterification NaOMe, MeOH Methyl Ester [4]

| Weinreb Amidation | Me(OMe)NH·HCl, AlMe₃ | Weinreb Amide | |

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid [8][12]

  • Reaction Setup: Dissolve the purified N-acyloxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stirring: Stir the mixture at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips. Concentrate the mixture to remove THF. Make the aqueous layer basic (pH > 11) and extract with CH₂Cl₂ to recover the chiral auxiliary. Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Caution: The LiOH/H₂O₂ cleavage reaction is known to evolve oxygen gas, as the intermediate peracid is unstable under the basic conditions.[12] For larger-scale reactions, this can pose a safety risk, and appropriate measures for venting should be taken.[12]

Caption: General workflow for auxiliary-mediated asymmetric synthesis.

Conclusion

Oxazolidinone chiral auxiliaries represent a triumph of rational design in asymmetric synthesis. Their reliability, predictability, and the high levels of stereoselectivity they impart have cemented their status as indispensable tools for chemists in academia and industry.[3][5] From the straightforward synthesis of α-chiral building blocks to their application in the total synthesis of breathtakingly complex molecules, the Evans' methodology provides a robust and field-proven platform for the construction of enantiomerically pure compounds.[2][6] While the field of asymmetric catalysis continues to evolve, the practical advantages and well-understood mechanisms of chiral auxiliaries ensure their continued relevance and application in tackling the synthetic challenges of tomorrow.

References

Introduction: The Quest for Chirality and the Rise of P,N-Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenyl-Oxazoline (PHOX) Ligands in Catalysis: From Discovery to Modern Applications

The precise control of three-dimensional molecular architecture is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Asymmetric catalysis, the process of using small quantities of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has emerged as the most elegant and efficient solution to this challenge. For decades, the field was dominated by C₂-symmetric ligands, bidentate structures possessing a rotational axis of symmetry. However, the early 1990s marked a paradigm shift with the independent and nearly simultaneous introduction of a new class of non-symmetrical, modular P,N-ligands: the phosphinooxazolines, commonly known as PHOX ligands.[1][2]

These ligands, which feature a phosphorus and a nitrogen atom for metal coordination, offered a unique combination of steric and electronic properties that proved remarkably effective for enantiocontrol in a wide array of metal-catalyzed reactions.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanistic underpinnings, and broad applications of PHOX ligands, demonstrating their evolution into a truly privileged class of ligands in the synthetic chemist's toolbox.

Part 1: A Seminal Discovery - The Independent Emergence of PHOX Ligands

The year 1993 was a watershed moment for asymmetric catalysis. In a remarkable instance of simultaneous discovery, the research groups of Andreas Pfaltz, Günter Helmchen, and John M. J. Williams independently reported the synthesis and application of phosphinooxazoline ligands.[1][4] Their seminal publications laid the groundwork for a new era of catalyst design, moving beyond the confines of C₂-symmetry.

These researchers recognized the potential of combining the distinct electronic properties of a "hard" nitrogen donor from the oxazoline ring and a "soft" phosphorus donor from the phosphine moiety.[4] This P,N-chelating system proved to be exceptionally potent, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, where it delivered unprecedented levels of enantioselectivity.[1] The initial success in this benchmark reaction quickly spurred further investigation into the broader utility of the PHOX scaffold.

Part 2: The Power of Modularity - Synthesis of PHOX Ligands

A key driver behind the widespread adoption of PHOX ligands is their inherent modularity.[3][5] The ligand framework can be systematically and independently modified at three key positions, allowing for the fine-tuning of steric and electronic properties to optimize performance for a specific catalytic transformation:

  • The Oxazoline Ring: The substituent on the chiral center of the oxazoline ring (derived from a chiral amino alcohol) directly influences the chiral environment around the metal center.

  • The Phosphine Group: Altering the substituents on the phosphorus atom modifies the ligand's electronic properties (σ-donating and π-accepting capabilities) and steric bulk.

  • The Aryl Backbone: The aromatic ring connecting the phosphine and oxazoline units can also be substituted to further modulate the ligand's electronic landscape.

This modularity has enabled the development of extensive libraries of PHOX ligands, each with unique catalytic potential.

Experimental Protocol: A Modular Synthesis via Ullmann-Type Coupling

While several synthetic routes exist, the copper-catalyzed Ullmann-type coupling reported by Buchwald and later adapted by others provides a particularly robust, scalable, and modular approach that avoids the need for preparing sensitive organometallic reagents.[6][7][8] This method allows for the efficient coupling of an ortho-haloaryl oxazoline with a diarylphosphine.

Step 1: Synthesis of the 2-(2-Bromophenyl)-4,5-dihydrooxazole Intermediate

  • To a solution of 2-bromobenzonitrile (1.0 eq) and (S)-tert-leucinol (1.1 eq) in chlorobenzene is added a catalytic amount of zinc chloride (0.1 eq).

  • The reaction mixture is heated to 130 °C and stirred for 24 hours.

  • Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-(2-bromophenyl)-4,5-dihydrooxazole.

Step 2: Copper-Catalyzed P-C Bond Formation

  • To an oven-dried Schlenk flask is added copper(I) iodide (0.1 eq), the 2-(2-bromophenyl)-4,5-dihydrooxazole (1.0 eq), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).

  • The flask is evacuated and backfilled with argon.

  • Toluene (as solvent), diphenylphosphine (1.2 eq), and a base such as potassium carbonate (2.0 eq) are added.

  • The reaction mixture is heated to 110 °C and stirred for 18-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The resulting crude product is purified by column chromatography to afford the final (S)-t-BuPHOX ligand.

This protocol highlights the convenience of coupling commercially available or readily accessible fragments to assemble a diverse array of PHOX ligands.[6]

Visualization: General Synthetic Workflow for PHOX Ligands

G cluster_start Starting Materials cluster_proc Synthetic Steps cluster_end Final Product A 2-Halobenzonitrile P1 Step 1: Oxazoline Formation (e.g., ZnCl2 catalysis) A->P1 B Chiral Amino Alcohol B->P1 C Diarylphosphine P2 Step 2: P-C Coupling (e.g., Cu(I) or Pd(0) catalysis) C->P2 P1->P2 Ortho-haloaryl oxazoline intermediate D PHOX Ligand P2->D

Caption: A generalized workflow for the modular synthesis of PHOX ligands.

Part 3: Mechanism of Asymmetric Induction

The efficacy of PHOX ligands stems from their ability to form stable, five-membered chelate rings with transition metals. This coordination creates a well-defined and rigid chiral environment that dictates the stereochemical outcome of the reaction. In the context of the widely studied palladium-catalyzed asymmetric allylic alkylation, the mechanism involves several key steps:

  • Oxidative Addition: A Pd(0)-PHOX complex coordinates to the allylic substrate, followed by oxidative addition to form a cationic Pd(II)-π-allyl intermediate.

  • Stereodetermining Nucleophilic Attack: The chiral pocket created by the PHOX ligand directs the incoming nucleophile to attack one of the two allylic termini preferentially. The bulky substituent on the oxazoline ring effectively blocks one face of the π-allyl complex, forcing the nucleophile to approach from the less hindered side.

  • Reductive Elimination: Following the nucleophilic attack, the product is released, and the Pd(0)-PHOX catalyst is regenerated, completing the catalytic cycle.

Some evidence suggests that PHOX ligands can exhibit hemilability, where the nitrogen-metal bond may dissociate transiently, potentially opening up a coordination site for substrate binding or influencing the reactivity of the catalytic intermediate.[9]

Visualization: Simplified Catalytic Cycle of Pd-PHOX Catalyzed Allylic Alkylation

G A Pd(0)-PHOX Complex C Pd(II)-π-allyl Intermediate (Chiral Environment) A->C Oxidative Addition B Allylic Substrate B->C E Reductive Elimination C->E Stereoselective Attack D Nucleophile (Nu⁻) D->E E->A Catalyst Regeneration F Enantioenriched Product E->F

Caption: A simplified catalytic cycle for Pd-PHOX asymmetric allylic alkylation.

Part 4: Broad Spectrum of Applications

Initially developed for allylic substitutions, the application of PHOX ligands has expanded dramatically, demonstrating their versatility across a wide range of metals and reaction types.[5] Their success is a testament to their tunable nature, allowing for optimization against new synthetic challenges.

Reaction TypeMetal CatalystRepresentative SubstratesKey Advantages
Asymmetric Allylic Alkylation (AAA) Palladium (Pd)Allylic acetates, carbonates, enolatesHigh enantioselectivity in forming quaternary carbon centers.[10][11]
Heck Reaction Palladium (Pd)Alkenes, aryl triflatesExcellent control of regioselectivity and enantioselectivity; minimizes double bond migration.[1]
Asymmetric Hydrogenation Iridium (Ir)Unfunctionalized olefins, iminesHigh enantioselectivities for challenging substrates where other catalysts fail.[2]
Decarboxylative Allylic Alkylation (DAAA) Palladium (Pd)β-Ketoesters, allyl enol carbonatesAccess to chiral enolates under neutral conditions.[5][10]
Desymmetrization Reactions Rhodium (Rh)meso-AnhydridesEfficient synthesis of complex chiral building blocks.
Arylative Cyclization Nickel (Ni)Alkynyl malonate esters, arylboronic acidsConstruction of cyclopentenones with chiral quaternary centers.[5]

Furthermore, the development of electronically modified PHOX ligands, such as those bearing electron-withdrawing trifluoromethyl groups, has been shown to significantly enhance reaction rates and selectivities in certain transformations.[5][12] This highlights the power of rational ligand design guided by mechanistic understanding.

Conclusion and Future Outlook

From their independent discovery in the early 1990s, phosphinooxazoline ligands have evolved from a novel concept into an indispensable tool in asymmetric catalysis. Their defining features—robust P,N-chelation, a modular and tunable framework, and demonstrated efficacy across a vast landscape of catalytic transformations—have cemented their status as a privileged ligand class.

Ongoing research continues to push the boundaries of their application. The design and synthesis of new PHOX scaffolds, such as the recently reported Indol-PHOX ligands, are enabling novel and highly efficient transformations.[4][13][14] As the demand for increasingly complex and enantiomerically pure molecules grows, the versatility and proven performance of the PHOX ligand family ensure they will remain at the forefront of innovation in asymmetric catalysis for years to come.

References

A Proactive Approach to Laboratory Safety: A Technical Guide for Handling Novel Oxazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Disclaimer: This document provides a procedural framework for the safe handling of novel or uncharacterized chemical substances, using 4-Isopropyl-2-phenyl-2-oxazoline-5-one as a representative model. As this specific compound is not widely documented, this guide is based on established principles of laboratory safety and data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and a formal risk assessment, which are mandatory before any handling.

Introduction: Navigating the Unknown

The synthesis and exploration of novel chemical entities are the lifeblood of innovation in drug discovery and materials science. However, with novelty comes uncertainty, particularly regarding toxicological and safety profiles. This guide offers a comprehensive, proactive approach to the safety and handling of new oxazolinone derivatives, exemplified by this compound. The oxazolidinone scaffold is a cornerstone in medicinal chemistry, but each new analogue carries its own set of potential hazards that must be rigorously evaluated.[1][2] This document is designed to empower researchers to work safely with such compounds by embedding principles of risk assessment and the hierarchy of controls into the experimental workflow.

Section 1: Hazard Identification and Preliminary Risk Assessment

Before any bench work commences, a thorough in-silico and literature-based hazard assessment is critical. For a novel compound, it must be treated as potentially hazardous until proven otherwise.[3]

1.1 Structural Analysis of this compound

The potential hazards of this molecule can be inferred by dissecting its constituent functional groups:

  • 2-Oxazoline-5-one Core: This heterocyclic ring is a key pharmacophore but can also be reactive.[4] The strained lactone-like structure may be susceptible to hydrolysis, and the exocyclic double bond in related structures can be a site for Michael additions.

  • Phenyl Group: Aromatic compounds can pose inhalation hazards and may have long-term health effects.

  • Isopropyl Group: This bulky alkyl group may influence the compound's lipophilicity and, consequently, its absorption through the skin.

1.2 Analogous Compound Review

A search for safety data on structurally related oxazolinones is a crucial step. For instance, some oxazolidinone derivatives are known to cause skin and eye irritation.[5][6] Others, particularly those with certain substitutions, may have the potential for skin sensitization. While direct toxicological data for our target molecule is unavailable, the known profiles of similar compounds provide a basis for a conservative initial assessment.

1.3 Globally Harmonized System (GHS) Hazard Prediction

In the absence of experimental data, computational tools can predict GHS hazard classifications.[7][8] Based on the analysis of its functional groups and data from related compounds, a preliminary, precautionary GHS classification for this compound is proposed in the table below.

Hazard Class Predicted Hazard Statement Pictogram Rationale/Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
alt text
Precautionary stance due to lack of data. Some complex oxazolinones are classified as acutely toxic.
Skin Corrosion/IrritationH315: Causes skin irritation.[5][6]
alt text
A common hazard for substituted oxazolinones.[5][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[5][6]
alt text
Frequently co-occurs with skin irritation for this class of compounds.[5][6]
Skin SensitizationH317: May cause an allergic skin reaction.
alt text
The oxazolinone ring can be reactive towards biological nucleophiles.[9]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

The most effective way to manage laboratory hazards is through a multi-layered approach known as the hierarchy of controls.

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

2.1 Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood.[10]

  • Glove Box: For highly potent or toxic analogues, or when working with fine powders that are easily aerosolized, a glove box provides an additional layer of containment.

  • Blast Shield: When scaling up reactions or if there is any suspicion of thermal instability, the use of a blast shield is a prudent precaution.[11]

2.2 Administrative Controls

These are the procedures and policies that guide safe work practices.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the synthesis, handling, and purification of the novel compound must be developed and approved before work begins.

  • Designated Work Areas: An area of the lab should be clearly designated for working with the novel oxazolinone.[11]

  • Training: All personnel involved must be trained on the potential hazards and the specific SOPs for this compound.

2.3 Personal Protective Equipment (PPE)

PPE is the last line of defense and should be chosen to protect against the predicted hazards.[12][13]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] A full-face shield should be worn over the goggles during procedures with a high splash potential.[14]

  • Hand Protection: Chemically resistant gloves are essential.[12] Given the unknown permeation characteristics of the novel compound, double-gloving with two different types of gloves (e.g., nitrile and neoprene) is recommended.[10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[11] For larger scale work, a chemically resistant apron should be worn over the lab coat.

Section 3: Standard Operating Procedure for Handling

This SOP outlines the critical steps for safely handling milligram to gram-scale quantities of this compound.

3.1 Preparation

  • Review the SDS of all reagents and solvents.

  • Ensure the fume hood is functioning correctly.

  • Assemble all necessary glassware and equipment.

  • Don the appropriate PPE.

3.2 Weighing and Transfer

  • Perform all weighing operations within the fume hood.

  • Use a disposable weigh boat.

  • Carefully transfer the solid to the reaction vessel using a powder funnel.

  • Decontaminate the spatula and weigh boat with an appropriate solvent and dispose of them as hazardous waste.

3.3 Reaction and Work-up

  • Conduct the reaction in a well-ventilated fume hood.

  • Maintain a clear and organized workspace.

  • Upon completion, quench the reaction carefully according to the established protocol.

  • Perform all extractions and purifications within the fume hood.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.[15][16]

4.1 Spills

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Absorb the spill with a chemical absorbent suitable for the solvent used.[17]

    • Wipe the area with a decontaminating solution.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Restrict access to the area.

    • Do not attempt to clean up a large spill of an unknown substance without proper training and equipment.[10]

4.2 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air.[11] Seek immediate medical attention.

Section 5: Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.[3][19]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, silica gel) in a designated, sealed hazardous waste container.[20]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed, properly labeled hazardous waste container.[20]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[19]

Caption: A systematic workflow for assessing and managing the risks of a novel chemical.

References

An In-depth Technical Guide to 4-Isopropyl-2-phenyl-2-oxazoline-5-one for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Isopropyl-2-phenyl-2-oxazoline-5-one, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. We will delve into its commercial availability, synthesis, chemical properties, and its potential as a versatile building block in drug discovery and development. This document is intended to serve as a practical resource for researchers and professionals in the field.

Introduction to this compound

This compound, also known as a 4-isopropyl-2-phenyloxazol-5(4H)-one, belongs to the class of azlactones or oxazolones. These are five-membered heterocyclic compounds characterized by a carbonyl group and an endocyclic imine. The presence of the isopropyl group at the 4-position and the phenyl group at the 2-position imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential biological activity. The oxazolinone ring is a valuable synthon in organic chemistry, serving as a precursor for amino acids, peptides, and various other heterocyclic systems.[1][2] Its reactivity, particularly at the C-4 position and its susceptibility to ring-opening reactions, makes it a versatile intermediate for creating diverse molecular scaffolds.[3][4]

Commercial Availability

For researchers requiring this compound for their work, several chemical suppliers offer this compound. The following table provides a summary of some of the key commercial sources. Purity levels and available quantities may vary, so it is advisable to consult the suppliers' websites for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
BOC Sciences This compound5839-93-0C12H13NO2203.23Inquire
Fluorochem 4-iso-Propyl-2-phenyl-2-oxazoline-5-one5839-93-0C12H13NO2203.2497%
ChemicalBook This compound5839-93-0C12H13NO2203.23Inquire
PubChem This compound5839-93-0C12H13NO2203.23Varies by supplier

Synthesis of this compound: The Erlenmeyer-Plöchl Reaction

The most common and established method for the synthesis of 4-substituted-2-phenyl-2-oxazoline-5-ones is the Erlenmeyer-Plöchl reaction.[2][5] This reaction involves the condensation of an N-acylglycine, typically hippuric acid (N-benzoylglycine), with a carbonyl compound, in this case, isobutyraldehyde, in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate.[6][7]

The causality behind this choice of reagents lies in their specific functions. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the initial cyclization of hippuric acid to the intermediate 2-phenyl-5(4H)-oxazolone and also activates the aldehyde for the subsequent condensation. Sodium acetate acts as a base to deprotonate the acidic C-4 position of the oxazolone intermediate, generating a nucleophilic enolate that then attacks the aldehyde.[2]

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Hippuric_Acid Hippuric Acid Mix_Heat Mix and Heat (e.g., 100°C) Hippuric_Acid->Mix_Heat Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Mix_Heat Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mix_Heat Sodium_Acetate Sodium Acetate Sodium_Acetate->Mix_Heat Cool_Pour Cool and Pour into Cold Water Mix_Heat->Cool_Pour Reaction Mixture Filter Filter Crude Product Cool_Pour->Filter Precipitate Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize Crude Product Final_Product 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Recrystallize->Final_Product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a self-validating, step-by-step protocol derived from established procedures for the Erlenmeyer-Plöchl synthesis of related oxazolones.[6][7]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (3 equivalents).

  • Addition of Aldehyde: To the stirred mixture, add isobutyraldehyde (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and by-products.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected spectra would be analogous to those of similar 4-alkyl-2-phenyl-oxazolinones.[8][9][10]

Chemical Properties and Reactivity

The 2-oxazoline-5-one ring is a highly versatile scaffold due to its inherent reactivity. The key reactive sites are the C-4 position, the exocyclic double bond (in unsaturated derivatives), and the ester linkage within the ring.

  • Reactivity at C-4: The protons at the C-4 position are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. This is the basis of the Erlenmeyer-Plöchl reaction itself.

  • Ring-Opening Reactions: The oxazolinone ring can be opened by nucleophiles such as amines, alcohols, and water.[3][11] This reactivity is fundamental to its use as a precursor for α-amino acids and their derivatives. For instance, hydrolysis of the oxazolinone followed by reduction of the resulting enamide would yield the amino acid valine.

  • Cycloaddition Reactions: While the target molecule is saturated at the 4- and 5-positions of the oxazoline ring, related unsaturated 4-alkylidene-2-oxazolin-5-ones can participate in cycloaddition reactions, serving as dienophiles in Diels-Alder reactions.[4]

Key Reaction Pathways

G cluster_hydrolysis Hydrolysis cluster_aminolysis Aminolysis cluster_reduction Reduction Oxazolinone 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Amino_Acid_Precursor α-Benzamido-β,β- dimethylacrylic Acid Oxazolinone->Amino_Acid_Precursor H₂O / H⁺ or OH⁻ Amide_Derivative Dipeptide Precursor/ Amide Derivative Oxazolinone->Amide_Derivative R-NH₂ Amino_Alcohol Amino Alcohol Derivative Oxazolinone->Amino_Alcohol e.g., NaBH₄, LiAlH₄

Caption: Key reaction pathways of this compound.

Applications in Drug Development

The oxazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6][12] Consequently, derivatives of this compound are of significant interest in drug discovery.

  • As a Scaffold for Bioactive Molecules: The oxazolone ring can be found in a variety of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][13] The ability to readily introduce substituents at the C-4 position allows for the generation of libraries of compounds for high-throughput screening.

  • Synthesis of Unnatural Amino Acids: The Erlenmeyer-Plöchl synthesis and subsequent transformations of the resulting oxazolone provide a route to a wide range of non-proteinogenic amino acids.[5] These unnatural amino acids are valuable tools in peptide and protein engineering, as they can be used to create peptidomimetics with enhanced stability and biological activity.

  • Enzyme Inhibitors: The strained ring system and electrophilic carbonyl group of oxazolones make them potential inhibitors of various enzymes, particularly proteases.[12]

The versatility of the oxazolone core, combined with the specific steric and electronic contributions of the isopropyl and phenyl substituents, makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a commercially available and synthetically accessible heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the robust Erlenmeyer-Plöchl reaction and its versatile reactivity make it an attractive building block for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a valuable tool for the exploration of new chemical space and the development of novel therapeutic agents.

References

Methodological & Application

Synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one, a valuable heterocyclic compound with applications in organic synthesis and as a precursor for novel chemical entities. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, validated methodology.

Introduction

This compound, also known as an azlactone, is a five-membered heterocyclic compound. These structures are not only significant as synthetic intermediates for the preparation of α-amino acids and peptides but also exhibit a range of biological activities. The synthesis is typically achieved through a two-step process: the N-acylation of an amino acid followed by a cyclization-dehydration reaction. This guide will focus on the synthesis starting from the readily available amino acid, L-valine.

The synthetic route involves two key transformations:

  • N-benzoylation of L-valine: This step introduces the phenyl group and is typically carried out under Schotten-Baumann conditions.

  • Cyclization of N-benzoylvaline: The resulting N-acylated amino acid is then cyclized to form the oxazolone ring, often facilitated by a dehydrating agent like acetic anhydride. This is a classic example of the Erlenmeyer-Plöchl reaction.[1][2]

This document provides a detailed protocol for each of these steps, including reagent quantities, reaction conditions, and purification procedures, along with the rationale behind the experimental choices.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
L-ValineC₅H₁₁NO₂117.1520 gStarting material
Sodium HydroxideNaOH40.00As 2N solutionBase for N-benzoylation
Benzoyl ChlorideC₇H₅ClO140.5723.8 mLAcylating agent
Tetrahydrofuran (THF)C₄H₈O72.1120 mLSolvent for N-benzoylation
Sulfuric Acid (conc.)H₂SO₄98.088.0 mLFor acidification
Ethyl AcetateC₄H₈O₂88.11As requiredExtraction solvent
Magnesium Sulfate (anhydrous)MgSO₄120.37As requiredDrying agent
Acetic AnhydrideC₄H₆O₃102.09As requiredCyclizing/dehydrating agent
Sodium Acetate (fused)C₂H₃NaO₂82.03As requiredBase for cyclization

Experimental Protocols

Part 1: Synthesis of N-Benzoylvaline

This procedure follows a modified Schotten-Baumann reaction for the N-acylation of L-valine.[3] The use of aqueous sodium hydroxide neutralizes the HCl byproduct, driving the reaction to completion.[4][5]

Step-by-Step Procedure:

  • In a suitable reaction vessel, dissolve 20 g (0.17 mol) of L-valine in a mixture of 20 mL of tetrahydrofuran (THF) and 111 mL of 2N sodium hydroxide solution.

  • Cool the solution to 10°C using an ice-water bath while stirring under a nitrogen atmosphere.

  • Slowly add 23.8 mL (0.21 mol) of benzoyl chloride dropwise to the cooled solution. Maintain the temperature below 15°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Cool the reaction mixture back down to 0°C using an ice-salt bath.

  • Carefully acidify the mixture by adding 8.0 mL of concentrated sulfuric acid. The pH should be in the range of 2-3.

  • Extract the product into ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with 100 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-benzoylvaline as a solid.

Rationale for Key Steps:

  • Low Temperature: The reaction is initially conducted at a low temperature to control the exothermic reaction between benzoyl chloride and the aqueous base, minimizing hydrolysis of the acylating agent.

  • Nitrogen Atmosphere: While not strictly necessary for this reaction, a nitrogen atmosphere can prevent potential side reactions with atmospheric components.

  • Acidification: Acidification protonates the carboxylate salt of N-benzoylvaline, rendering it soluble in the organic extraction solvent.

Part 2: Synthesis of this compound

This step involves the cyclization of N-benzoylvaline using acetic anhydride, a classic Erlenmeyer-Plöchl reaction.[5][6] Acetic anhydride acts as both a dehydrating and cyclizing agent.

Step-by-Step Procedure:

  • Combine the crude N-benzoylvaline from Part 1 with an equimolar amount of fused sodium acetate in a round-bottom flask.

  • Add a 3-fold molar excess of acetic anhydride to the mixture.

  • Heat the mixture with stirring at 100°C for 1-2 hours. The solid should dissolve, forming a yellow-orange solution.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol and then with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Rationale for Key Steps:

  • Acetic Anhydride: This reagent facilitates the intramolecular condensation by reacting with the carboxylic acid to form a mixed anhydride, which is a more reactive intermediate for cyclization.

  • Sodium Acetate: Acts as a base to deprotonate the N-H group, initiating the cyclization process.

  • Precipitation with Ethanol: The oxazolone product is typically less soluble in ethanol than the reactants and byproducts, allowing for its isolation by precipitation.

Visualizing the Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from L-valine and proceeding through the N-benzoylated intermediate to the final oxazolone product.

SynthesisWorkflow L_Valine L-Valine N_Benzoylvaline N-Benzoylvaline L_Valine->N_Benzoylvaline  Benzoyl Chloride, NaOH (aq) Oxazolone This compound N_Benzoylvaline->Oxazolone  Acetic Anhydride, NaOAc

Caption: Synthetic workflow for this compound.

Expected Results and Characterization

The final product, this compound, should be a crystalline solid. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the carbonyl group of the lactone and the C=N bond.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Troubleshooting and Safety Precautions

  • Low Yield in Part 1: Ensure that the benzoyl chloride is added slowly and at a low temperature to minimize its hydrolysis. Check the pH after acidification to ensure complete protonation of the product.

  • Difficulty in Cyclization (Part 2): Ensure that anhydrous (fused) sodium acetate and fresh acetic anhydride are used, as moisture can inhibit the reaction.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Benzoyl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care. Acetic anhydride is a lachrymator.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these step-by-step instructions and understanding the rationale behind the key experimental parameters, researchers can confidently synthesize this valuable compound for their research and development needs.

References

Application Notes and Protocols for 4-Isopropyl-2-phenyl-2-oxazoline-5-one as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and application of (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one, a chiral azlactone derived from L-valine. Unlike traditional recoverable chiral auxiliaries, this molecule serves as a chiral synthon, specifically as a nucleophilic glycine or alanine enolate equivalent, for the asymmetric synthesis of valuable α,α-disubstituted and β-hydroxy-α-amino acids.[1][2] We provide detailed, field-proven protocols for the synthesis of the azlactone, its application in diastereoselective aldol and Michael addition reactions, and the subsequent transformation into the target amino acid derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking robust methods for constructing non-canonical amino acids.

Introduction: Understanding the Role of Chiral Azlactones

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry.[3] While classic Evans-type oxazolidinones are widely used as recoverable auxiliaries, 4-isopropyl-2-phenyl-2-oxazoline-5-one belongs to a different class of reagents known as azlactones or oxazol-5-ones.

This specific azlactone, derived from the readily available amino acid L-valine, is not temporarily attached and removed. Instead, it acts as a chiral building block . Its core utility lies in its ability to be deprotonated at the C4 position to form a rigid, planar chiral enolate. The bulky isopropyl group effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity. Subsequent hydrolysis or alcoholysis of the azlactone ring reveals a newly synthesized, enantiomerically enriched α-amino acid with a newly formed stereocenter.[4] This strategy is a cornerstone of unnatural amino acid synthesis.[5]

Synthesis of (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one

The most direct route to this chiral azlactone is the Erlenmeyer-Plöchl synthesis , which involves the intramolecular condensation of an N-acyl amino acid.[6][7][8] The protocol below details the synthesis from N-benzoyl-L-valine.

Protocol 2.1: Synthesis via Erlenmeyer-Plöchl Reaction

This protocol describes the cyclodehydration of N-benzoyl-L-valine using acetic anhydride.

Materials:

  • N-benzoyl-L-valine

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Diethyl Ether (anhydrous)

  • Hexanes

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-benzoyl-L-valine (1.0 eq), and anhydrous sodium acetate (0.3 eq).

  • Add acetic anhydride (3.0 eq) to the flask.

  • Heat the mixture in an oil bath at 80-90 °C for 1-2 hours. The solids should dissolve, and the solution may turn yellow or orange. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-cold water (approx. 100 mL) with vigorous stirring to quench the excess acetic anhydride.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil or solid by recrystallization from a mixture of diethyl ether and hexanes or via flash column chromatography on silica gel to yield the pure (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one as a crystalline solid.[9][10]

Application in Diastereoselective Synthesis

The enolate of the azlactone is a potent nucleophile for various carbon-carbon bond-forming reactions. The following protocols are representative examples of its application.

Workflow for Asymmetric Synthesis using Azlactone

The general workflow involves three key stages: enolate formation, electrophilic quench, and product transformation.

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Product Transformation azlactone Azlactone Synthon enolate Chiral Enolate azlactone->enolate Deprotonation base Base (e.g., DBU, DIPEA) base->enolate adduct Diastereomeric Adduct enolate->adduct Stereoselective Attack electrophile Electrophile (Aldehyde, Enone, etc.) electrophile->adduct hydrolysis Hydrolysis / Alcoholysis adduct->hydrolysis product Enantioenriched α-Amino Acid Derivative hydrolysis->product

Caption: General workflow for azlactone-mediated asymmetric synthesis.

Protocol 3.1: Diastereoselective Aldol-Type Reaction

This protocol details the reaction of the azlactone enolate with an aldehyde to synthesize β-hydroxy-α-amino acid derivatives, which are valuable chiral building blocks.[11]

Materials:

  • (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or DBU (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lewis Acid (optional, e.g., TiCl₄, for enhanced selectivity)

Procedure:

  • Dissolve the azlactone in anhydrous DCM in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the base (DIPEA or DBU) dropwise and stir for 30 minutes to generate the enolate.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • The crude product contains the aldol adduct, which can be purified by column chromatography or directly used in the next transformation step. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Protocol 3.2: Diastereoselective Michael Addition

This protocol describes the conjugate addition of the azlactone enolate to an α,β-unsaturated ketone (enone) to generate γ-keto-α-amino acids after hydrolysis.[12][13][14]

Materials:

  • (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., methyl vinyl ketone) (1.0 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq, catalyst)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried flask under argon, dissolve the azlactone and the enone in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Add DBU dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Michael adduct by flash column chromatography on silica gel.

Transformation of the Adduct: Unveiling the Amino Acid

The final step is the ring-opening of the azlactone adduct to yield the desired N-benzoyl protected amino acid or its corresponding ester.

Protocol 4.1: Methanolysis to Methyl Ester

Procedure:

  • Dissolve the purified adduct from Protocol 3.1 or 3.2 in methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 4-8 hours.

  • Neutralize the reaction with a weak acid (e.g., acetic acid or Amberlyst-15 resin).

  • Filter if necessary, and remove the solvent under reduced pressure.

  • Purify the resulting N-benzoyl amino acid methyl ester by chromatography.

Protocol 4.2: Acidic Hydrolysis to Carboxylic Acid

Procedure:

  • Dissolve the adduct in a mixture of THF and 1 M HCl (1:1 v/v).

  • Heat the mixture to reflux (approx. 60-70 °C) for 6-12 hours.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the N-benzoyl amino acid.[]

Analysis of Stereochemical Purity

Determining the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) is crucial for validating the success of the asymmetric synthesis.

  • ¹H NMR Spectroscopy: The diastereomeric excess of the azlactone adduct or the resulting N-benzoyl amino acid derivative can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture. The protons adjacent to the newly formed stereocenters in each diastereomer typically resonate at slightly different chemical shifts, allowing for integration and ratio calculation.[16]

  • Chiral HPLC: For determining the enantiomeric excess of the final amino acid product (after removal of the benzoyl group, if necessary), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. The product is analyzed on a suitable chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.

  • NMR with Chiral Derivatizing Agents: Alternatively, the enantiomeric excess can be determined by converting the amino acid into a pair of diastereomers using a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers can then be distinguished and quantified by ¹H or ¹⁹F NMR.[17][18]

Summary of Expected Outcomes

The following table summarizes typical outcomes for the reactions described. Note that yields and selectivities are highly dependent on the specific substrates and reaction conditions used.

Reaction TypeElectrophileBase/CatalystTypical YieldTypical d.e.
Aldol Reaction BenzaldehydeDIPEA75-90%>90:10
Aldol Reaction IsobutyraldehydeDIPEA / TiCl₄80-95%>95:5
Michael Addition Methyl Vinyl KetoneDBU70-85%>90:10
Michael Addition CyclohexenoneDBU65-80%>85:15

Conclusion

(S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one is a highly effective chiral synthon for the asymmetric synthesis of non-canonical α-amino acids. Its straightforward preparation via the Erlenmeyer-Plöchl reaction and the high diastereoselectivity achieved in subsequent C-C bond-forming reactions make it a valuable tool for synthetic chemists. The protocols outlined in this guide provide a robust framework for researchers to access a diverse range of complex, enantioenriched amino acid derivatives for applications in medicinal chemistry and beyond.

References

Mastering Stereocontrol: A Guide to Asymmetric Aldol Reactions Using Oxazoline-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Nature itself is the ultimate chiral chemist, assembling complex, three-dimensional molecules with absolute stereochemical fidelity. To emulate this precision in the laboratory, synthetic chemists rely on a toolkit of methodologies, among which the use of chiral auxiliaries stands out as a robust, reliable, and well-understood strategy for asymmetric synthesis.[1]

This guide provides an in-depth exploration of one of the most powerful classes of these tools: oxazoline-based chiral auxiliaries, particularly the oxazolidinones popularized by David A. Evans.[2][3] These auxiliaries function by temporarily being attached to a substrate, directing a subsequent chemical transformation to occur with a high degree of diastereoselectivity, and are then cleaved to reveal an enantiomerically enriched product.[4] We will delve into the mechanistic underpinnings that govern their remarkable stereocontrol, provide detailed, field-proven protocols for their application in the asymmetric aldol reaction, and discuss their cleavage to afford a variety of valuable chiral building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for the efficient construction of complex chiral molecules.

Pillar 1: The Principle of Asymmetric Induction with Oxazolidinone Auxiliaries

The success of Evans oxazolidinones hinges on their ability to create a sterically and electronically biased environment around a prochiral center.[3][4] This is achieved through a three-step process: attachment of the auxiliary, a diastereoselective bond formation, and removal of the auxiliary.

G cluster_0 Chiral Auxiliary Workflow A Achiral Substrate (e.g., Carboxylic Acid Derivative) C Attach Auxiliary (N-Acylation) A->C B Chiral Auxiliary (Oxazolidinone) B->C D Chiral Auxiliary-Substrate Adduct (N-Acyl Oxazolidinone) C->D E Diastereoselective Reaction (e.g., Aldol Addition) D->E F Diastereomerically Enriched Product E->F G Cleave Auxiliary F->G H Enantiomerically Pure Product G->H I Recovered Chiral Auxiliary G->I Recycle

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

The most common oxazolidinone auxiliaries are derived from readily available and relatively inexpensive amino acids, such as valine and phenylalanine.[2][4] The substituents at the 4- and 5-positions of the oxazolidinone ring are crucial; their steric bulk dictates the facial selectivity of the subsequent reaction.[3]

Pillar 2: The Mechanism of the Evans Asymmetric Aldol Reaction

The Evans aldol reaction is renowned for its exceptional level of stereocontrol, which is rationalized by the Zimmerman-Traxler transition state model.[3][5] The reaction proceeds through the formation of a six-membered, chair-like transition state, which minimizes both steric and dipolar repulsions.

Key Mechanistic Steps:

  • Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically a dialkylboron triflate (e.g., Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). This process, known as "soft enolization," reliably generates the Z-enolate.[2] The Z-geometry is crucial for establishing the subsequent syn relationship in the aldol adduct.

  • Chelation and Aldehyde Approach: The boron enolate forms a rigid, chelated six-membered ring. The steric bulk of the auxiliary's substituent (e.g., isopropyl or benzyl group) effectively blocks one face of the enolate. Consequently, the aldehyde electrophile can only approach from the less hindered face.[6]

  • Zimmerman-Traxler Transition State: The reaction proceeds through a chair-like transition state where the aldehyde's R group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions.[5] This organized assembly dictates the absolute stereochemistry of the two newly formed stereocenters. The inherent chirality of the auxiliary is thus translated into the aldol product with high fidelity.

G cluster_TS Chair-like Transition State title Zimmerman-Traxler Model for Evans Syn-Aldol Reaction B B O1 O B->O1 C_aldehyde C B->C_aldehyde C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha C_enolate->C_aldehyde C-C bond forming R_aux R_aux C_enolate->R_aux O2 O C_alpha->O2 R_acyl R_acyl C_alpha->R_acyl O2->B C_aldehyde->O2 H_aldehyde H C_aldehyde->H_aldehyde R_aldehyde R_ald C_aldehyde->R_aldehyde label_equatorial R_ald in equatorial position (minimizes 1,3-diaxial strain) label_facial Approach from less hindered face

Caption: Zimmerman-Traxler transition state for the Evans aldol reaction.

The result of this highly organized transition state is the predictable formation of the syn-aldol adduct with excellent diastereoselectivity, often exceeding 99:1.[2]

Pillar 3: Application Notes and Experimental Protocols

The practical success of this methodology relies on careful execution of three key stages: preparation of the N-acyl oxazolidinone, the diastereoselective aldol reaction, and the final cleavage of the auxiliary.

Protocol 1: Preparation of the Chiral Auxiliary

Evans auxiliaries are typically prepared from their corresponding amino acids. The following is a representative, scalable procedure for the synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine.

Materials:

  • L-phenylalanine ethyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Lithium borohydride (LiBH₄)

  • Sodium hydride (NaH)

  • Dioxane, Water, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

Procedure: [7]

  • N-Boc Protection: To a solution of L-phenylalanine ethyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and water, add Na₂CO₃ (2.0 eq) at room temperature. Cool the solution to 0 °C and add (Boc)₂O (1.1 eq). Allow the mixture to warm to room temperature and stir for 3 hours. Extract the product with EtOAc.

  • Ester Reduction: Dissolve the crude N-Boc ethyl ester in THF and cool to 0 °C. Add LiBH₄ (2.0 eq) portion-wise. Stir at 0 °C for 1 hour, then at room temperature overnight. Quench the reaction carefully with 1 M HCl and extract with EtOAc to yield the N-Boc amino alcohol.

  • Cyclization: Dissolve the N-Boc amino alcohol in THF and add NaH (1.2 eq) at 0 °C. Allow the reaction to stir at room temperature for 1 hour. Quench with saturated aqueous NH₄Cl and extract with EtOAc. The crude product can be purified by recrystallization or chromatography to yield (S)-4-benzyl-2-oxazolidinone. A similar procedure starting from L-valine yields (S)-4-isopropyl-2-oxazolidinone.[7]

Protocol 2: N-Acylation of the Chiral Auxiliary

The substrate is attached to the auxiliary via N-acylation. While traditional methods use strong bases like n-butyllithium, milder methods are often preferred for their operational simplicity.[8][9]

Materials:

  • Chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 eq)

  • Acid chloride (e.g., propionyl chloride) or anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure: [8][9]

  • Dissolve the chiral oxazolidinone and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add the amine base (Et₃N or DIPEA) and cool the solution to 0 °C.

  • Add the acid chloride or anhydride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash column chromatography on silica gel.

Protocol 3: The Evans Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol addition to form the syn-adduct. All glassware should be oven- or flame-dried, and all reagents and solvents should be anhydrous.

Materials:

  • N-acyl oxazolidinone (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq, typically 1.0 M solution in hexanes or DCM)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure: [2][6]

  • Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Add Bu₂BOTf dropwise via syringe, followed by the dropwise addition of DIPEA. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (either neat or as a solution in cold DCM) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Add a 2:1 mixture of methanol and 30% aqueous H₂O₂ and stir vigorously for 1 hour to oxidize and break up the boron complexes.

  • Extract the product with DCM or diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • The diastereoselectivity can often be determined from the ¹H NMR of the crude product. Purification by flash chromatography yields the desired syn-aldol adduct.

Data Presentation: Diastereoselectivity of Evans Aldol Reactions

The reliability of the Evans aldol reaction is demonstrated by its consistently high diastereoselectivity across a range of substrates.

N-Acyl Group (R¹)Aldehyde (R²CHO)Diastereomeric Ratio (syn/anti)Yield (%)Reference
PropionylIsobutyraldehyde>99:180-95%Evans, D. A. et al., J. Am. Chem. Soc.1981 , 103, 2127-2129
PropionylBenzaldehyde>99:185%Evans, D. A. et al., J. Am. Chem. Soc.1981 , 103, 2127-2129
PropionylAcrolein98:289%Evans, D. A. et al., J. Am. Chem. Soc.1981 , 103, 2127-2129
AcetylPropionaldehyde95:575%Nagao, Y. et al., J. Org. Chem.1986 , 51, 2391-2393
ChloroacetylIsovaleraldehyde>95:590%Paterson, I. et al., Org. Lett.2001 , 3, 213-216
Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unmask the chiral product. The choice of cleavage reagent dictates the functional group obtained.[10]

Method A: Hydrolytic Cleavage to Carboxylic Acid [11]

  • Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF/Water.

  • Procedure: Dissolve the aldol adduct in a 3:1 mixture of THF and water at 0 °C. Add aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously for 2-4 hours. Quench excess peroxide with sodium sulfite (Na₂SO₃). Acidify to pH ~2-3 and extract the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Method B: Reductive Cleavage to Primary Alcohol [10]

  • Reagents: Lithium borohydride (LiBH₄), THF or Diethyl Ether.

  • Procedure: Dissolve the aldol adduct in anhydrous ether at 0 °C. Add LiBH₄ (2.0-3.0 eq) and stir for 2-6 hours. Quench carefully with 1 M NaOH. Extract with ether to isolate the chiral primary alcohol. The auxiliary can be recovered from the aqueous layer.

Method C: Conversion to Other Functional Groups

  • To Methyl Ester: Treatment with sodium methoxide in methanol.[10]

  • To Weinreb Amide: Reaction with Me(MeO)NH·HCl and a Grignard reagent (e.g., i-PrMgCl).[2] This is particularly useful as Weinreb amides can be converted to aldehydes or ketones.

Conclusion: A Cornerstone of Asymmetric Synthesis

The asymmetric aldol reaction using oxazolidinone chiral auxiliaries represents a pinnacle of reliability and predictability in modern organic synthesis. Its robustness, high stereoselectivity, and the versatility of the resulting products have cemented its use in both academic research and industrial applications, including the total synthesis of complex natural products like hapalosin and phorboxazole B.[5][12][13] By understanding the mechanistic principles and mastering the detailed protocols outlined in this guide, researchers can confidently apply this powerful methodology to construct chiral molecules with precision, accelerating the pace of discovery in chemical synthesis and drug development.

References

Application Notes & Protocols: Enantioselective Alkylation Strategies Utilizing Chiral Oxazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chiral Auxiliaries in Asymmetric Synthesis

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Among the robust strategies for achieving this, the use of chiral auxiliaries remains a reliable and predictable method for introducing stereochemistry.[1][2] This guide focuses on the principles and practical application of enantioselective alkylation, a powerful C-C bond-forming reaction, with a specific focus on the utility of chiral oxazoline-based scaffolds.

While the query specified "4-Isopropyl-2-phenyl-2-oxazoline-5-one," it is important to clarify its role. This molecule, a type of azlactone, is a chiral building block. However, its direct application as a recoverable chiral auxiliary for the diastereoselective alkylation at the C4-position is not a widely documented, mainstream methodology in the same vein as the well-established Evans oxazolidinones or Schöllkopf bis-lactim ethers. Azlactones are more commonly employed in reactions like the Erlenmeyer-Plöchl synthesis, often leading to unsaturated derivatives, or in ring-opening reactions to generate amino acid derivatives.[3][4]

Therefore, to provide a robust and field-proven guide, we will focus on a closely related and extensively validated class of chiral auxiliaries: N-acyl oxazolidinones , famously known as Evans auxiliaries .[1][2] The principles and protocols detailed herein for Evans auxiliaries provide the foundational knowledge and practical steps applicable to the broader field of stereoselective alkylations guided by chiral heterocyclic scaffolds.

Pillar 1: The Principle of Diastereoselective Alkylation with Evans Auxiliaries

The power of Evans oxazolidinones lies in their ability to temporarily impart their chirality onto a prochiral substrate, direct a diastereoselective transformation, and then be cleaved and recovered for reuse. The success of this methodology hinges on a few key principles:

  • Rigid Scaffold for Facial Shielding: The oxazolidinone ring, when acylated, provides a rigid conformational scaffold. The substituent at the C4 position (e.g., isopropyl, benzyl) acts as a steric directing group.[2]

  • Chelated Enolate Formation: Upon deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.

  • Stereodirected Electrophilic Attack: The bulky substituent at C4 of the auxiliary effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[2]

  • Auxiliary Cleavage and Recovery: After the alkylation, the newly formed chiral center is secure. The auxiliary can then be cleaved under various conditions (e.g., hydrolysis, reduction, transamination) to reveal the desired chiral carboxylic acid, alcohol, or other functional group, while regenerating the valuable chiral auxiliary.[5]

Reaction Mechanism: A Visual Guide

The following diagram illustrates the key steps in the diastereoselective alkylation of an N-acyl oxazolidinone.

Evans_Alkylation_Mechanism Mechanism of Evans Diastereoselective Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start N-Acyl Oxazolidinone (Chiral Auxiliary Attached) Enolate (Z)-Enolate (Rigid & Chelated) Start->Enolate Base (e.g., NaHMDS) -78 °C Alkylated Alkylated Product (New Stereocenter Formed) Enolate->Alkylated Electrophile (R-X) Attack from less hindered face Final_Product Chiral Product (e.g., Carboxylic Acid) Alkylated->Final_Product Hydrolysis Auxiliary Recovered Chiral Auxiliary Alkylated->Auxiliary Hydrolysis

Caption: Mechanism of Evans Diastereoselective Alkylation.

Pillar 2: Experimental Protocols - A Self-Validating System

The following protocols provide a step-by-step guide for a typical enantioselective alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol 1: Acylation of the Chiral Auxiliary

Objective: To attach the propionyl group to the chiral auxiliary, creating the substrate for the stereoselective alkylation.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent reaction with moisture.

  • Reagent Addition: Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMAP, followed by the dropwise addition of triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the acylation reaction.

  • Acylation: Add propionyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes. The formation of triethylammonium chloride salt will be observed as a white precipitate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Objective: To generate the enolate and perform the stereoselective alkylation with an electrophile (e.g., benzyl bromide).

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical for maintaining the stability of the enolate and ensuring high diastereoselectivity. Add the NaHMDS solution (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes. The color change to yellow or orange typically indicates enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction time may vary depending on the electrophile's reactivity.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow Start Chiral Auxiliary + Acyl Chloride Acylation Protocol 1: Acylation Start->Acylation Substrate N-Acyl Oxazolidinone Acylation->Substrate Alkylation Protocol 2: 1. Base (NaHMDS, -78°C) 2. Electrophile (R-X) Substrate->Alkylation Alkylated_Product Alkylated Auxiliary Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General Experimental Workflow.

Pillar 3: Data Presentation and Authoritative Grounding

The effectiveness of the Evans auxiliary is demonstrated by the high diastereoselectivities achieved with a variety of electrophiles. The data below is representative of typical results reported in the literature.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Reference
Methyl Iodide (MeI)LDA>99:1[2]
Benzyl Bromide (BnBr)NaHMDS>99:1[5]
Allyl IodideLDA98:2[2]
Ethyl Iodide (EtI)LDA96:4[2]

Note: Diastereoselectivity can be influenced by the specific auxiliary, base, solvent, and temperature.

Conclusion

The enantioselective alkylation of N-acyl oxazolidinones is a powerful and reliable method for the synthesis of chiral molecules. By understanding the underlying principles of stereocontrol and following robust protocols, researchers can confidently generate complex chiral building blocks for applications in drug discovery and total synthesis. This guide provides the foundational knowledge and practical steps to successfully implement this important transformation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

This compound, a member of the azlactone family, is a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. Azlactones serve as crucial intermediates for the preparation of a wide array of biologically active molecules, including modified α-amino acids, peptides, and various other heterocyclic systems.[1][2] Their utility as synthons is well-established, making the development of robust and scalable synthetic routes a critical endeavor for researchers and professionals in the pharmaceutical and chemical industries.

This comprehensive guide provides an in-depth exploration of the large-scale synthesis of this compound, focusing on practical considerations, detailed protocols, and the underlying chemical principles that govern the synthetic pathway.

Core Synthetic Strategy: The Erlenmeyer-Plöchl Reaction

The cornerstone of this compound synthesis is the Erlenmeyer-Plöchl reaction. This classic named reaction, first described in the late 19th century, involves the condensation of an N-acylglycine with a carbonyl compound, in this case, an aldehyde, in the presence of a dehydrating agent and a base catalyst.[3][4]

The reaction proceeds through two key stages:

  • Oxazolone Formation: The N-acylglycine, typically hippuric acid (N-benzoylglycine), undergoes cyclization in the presence of a dehydrating agent like acetic anhydride to form a 2-phenyl-5(4H)-oxazolone intermediate.[3]

  • Condensation: This intermediate possesses acidic protons at the C-4 position, enabling a Perkin-type condensation with an aldehyde. For the synthesis of our target molecule, isobutyraldehyde serves as the key carbonyl compound.

The overall reaction can be visualized as follows:

Erlenmeyer_Plochl Hippuric_Acid Hippuric Acid Oxazolone_Intermediate 2-Phenyl-5(4H)-oxazolone Intermediate Hippuric_Acid->Oxazolone_Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Oxazolone_Intermediate Target_Molecule This compound Oxazolone_Intermediate->Target_Molecule + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Sodium_Acetate Sodium Acetate (catalyst) Sodium_Acetate->Target_Molecule

Caption: General workflow of the Erlenmeyer-Plöchl reaction for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for the multi-gram to kilogram scale synthesis of this compound, with a focus on safety, efficiency, and scalability.

Part 1: Synthesis of the Precursor - N-Benzoyl-DL-valine

While hippuric acid can be used directly, for improved yields and regioselectivity with aliphatic aldehydes, the synthesis often proceeds via the corresponding N-acylated amino acid. In this case, we will first prepare N-benzoyl-DL-valine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
DL-Valine117.151.0
Deionized Water18.02-
Sodium Hydroxide (aq)40.002.5
Benzoyl Chloride140.571.5
Diethyl Ether74.12-
Hydrochloric Acid (conc.)36.46As needed

Procedure:

  • Dissolution: In a suitably sized reaction vessel equipped with mechanical stirring and cooling, dissolve DL-valine in deionized water.

  • Basification: Cool the solution to below 10°C and adjust the pH to approximately 9 by the slow, dropwise addition of aqueous sodium hydroxide solution.

  • Acylation: While maintaining the temperature below 10°C and the pH above 8.5, add benzoyl chloride dropwise to the stirred reaction mixture.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-20 hours.

  • Work-up: Extract the aqueous phase with diethyl ether to remove any unreacted benzoyl chloride.

  • Precipitation: Acidify the aqueous phase to a pH of 2-3 with concentrated hydrochloric acid to precipitate the N-benzoyl-DL-valine.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to a constant weight. A yield of approximately 95% can be expected.[1]

Part 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
N-Benzoyl-DL-valine221.261.0
Acetic Anhydride102.093.0
Anhydrous Sodium Acetate82.031.0
Isobutyraldehyde72.111.1
Ethanol46.07-

Procedure:

  • Reaction Setup: In a large, dry, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine N-benzoyl-DL-valine, anhydrous sodium acetate, and acetic anhydride.

  • Heating and Cyclization: Heat the mixture with stirring to 100°C for 1-2 hours. The mixture should become a clear, yellow-orange solution as the oxazolone intermediate forms.[5]

  • Aldehyde Addition: Cool the reaction mixture slightly and add isobutyraldehyde dropwise, maintaining the temperature.

  • Condensation: Continue heating and stirring the reaction mixture for an additional 2-4 hours to drive the condensation reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Cool the reaction mixture to room temperature and then slowly add ethanol to precipitate the crude product. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol and then with cold water.[6] For large-scale purification, recrystallization from ethanol or a mixture of ethyl acetate and hexane is recommended to obtain the pure this compound.[5]

Process Optimization and Considerations for Scale-Up

When transitioning from laboratory to industrial-scale production, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

Scale_Up cluster_0 Reaction Parameters cluster_1 Safety cluster_2 Downstream Processing Temperature Temperature Control Stirring Efficient Stirring Reagent_Addition Controlled Reagent Addition PPE Appropriate PPE Ventilation Adequate Ventilation Emergency_Procedures Emergency Procedures Purification Scalable Purification Waste_Disposal Waste Management Scale_Up Large-Scale Synthesis Scale_Up->Temperature Scale_Up->Stirring Scale_Up->Reagent_Addition Scale_Up->PPE Scale_Up->Ventilation Scale_Up->Emergency_Procedures Scale_Up->Purification Scale_Up->Waste_Disposal

Caption: Key considerations for scaling up the synthesis of this compound.

  • Reaction with Aliphatic Aldehydes: Aliphatic aldehydes like isobutyraldehyde can be less reactive than their aromatic counterparts and are more prone to self-condensation.[5] To mitigate this, a milder base or catalyst can be employed. The use of alumina as a solid support and catalyst in a solvent-free setting has been reported to reduce self-condensation.[5]

  • Catalyst Selection: While sodium acetate is the traditional catalyst, other options such as zinc oxide (ZnO) or anhydrous zinc chloride have been shown to improve yields in some cases.[5][7]

  • Green Chemistry Approaches: For a more environmentally friendly process, consider mechanochemical synthesis. This involves grinding the reactants together, often without a solvent, which can lead to shorter reaction times and higher yields.[2] Microwave-assisted synthesis is another green alternative that can significantly reduce reaction times.[5]

Quality Control and Characterization

Ensuring the purity and identity of the final product is paramount. The following analytical techniques are recommended for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the isopropyl group, the methine proton at the 4-position, and the aromatic protons of the phenyl group.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the oxazolone ring. The spectrum of a similar compound, 4-benzylidene-2-methyl-oxazoline-5-one, shows characteristic signals for the carbonyl group and the C-2 atom at over 160 ppm.[8]

  • Infrared (IR) Spectroscopy: Expected to show strong absorption bands for the C=O (carbonyl) and C=N (imine) functional groups. For similar oxazolones, these peaks are typically observed around 1717 cm⁻¹ (C=O) and 1668 cm⁻¹ (C=N).[9]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety Considerations for Large-Scale Synthesis

Handling large quantities of chemicals requires strict adherence to safety protocols.

Isobutyraldehyde
  • Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.[10] May form explosive vapor-air mixtures.[11]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably under a fume hood.[12]

    • Use spark-proof tools and explosion-proof equipment.[12]

    • Ground and bond containers during transfer.[13]

    • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[12]

    • Keep away from sources of ignition.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6]

Acetic Anhydride
  • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[14] Reacts with water to form acetic acid, which is corrosive.[15]

  • Handling Precautions:

    • Use in a chemical fume hood.[15]

    • Wear appropriate PPE, including respiratory protection, gloves, and eye/face protection.[15]

    • Keep away from open flames, hot surfaces, and sources of ignition.[15]

  • Storage: Store in a well-ventilated place with the container tightly closed.[15]

  • Disposal: Acetic anhydride should be carefully hydrolyzed to acetic acid, which is then neutralized before disposal in accordance with institutional and local regulations.[16]

Conclusion

The large-scale synthesis of this compound is a feasible and valuable process for the production of a key synthetic intermediate. The Erlenmeyer-Plöchl reaction provides a reliable and well-established route. By carefully considering reaction parameters, implementing robust safety protocols, and utilizing appropriate analytical techniques for quality control, researchers and drug development professionals can successfully scale up the production of this important heterocyclic compound. Further exploration of green chemistry approaches, such as mechanochemical and microwave-assisted synthesis, offers promising avenues for more sustainable and efficient manufacturing processes.

References

Application Notes & Protocols: 4-Isopropyl-2-phenyl-2-oxazoline-5-one as a Versatile Precursor for Chiral α-Amino Acid Synthesis in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Oxazolinones in Asymmetric Synthesis

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity. Non-proteinogenic α-amino acids are crucial chiral building blocks for a vast array of therapeutics, including enzyme inhibitors, peptide mimetics, and complex natural products. 4-Isopropyl-2-phenyl-2-oxazoline-5-one, an azlactone derived from the amino acid L-valine, has emerged as a powerful and efficient chiral glycine enolate equivalent. Its rigid five-membered ring structure, combined with the steric influence of the isopropyl group, provides a predictable and highly controlled environment for asymmetric carbon-carbon bond formation.

This guide details the synthesis and application of this versatile intermediate, providing scientifically grounded protocols for its use in the diastereoselective alkylation to produce α-substituted amino acids—foundational structures in numerous active pharmaceutical ingredients (APIs). We will explore the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them with a deep understanding of the underlying chemical principles.

The Principle of Stereochemical Control: Mechanism and Rationale

The efficacy of this compound as a chiral auxiliary hinges on its ability to dictate the stereochemical outcome of reactions at the C-4 position. The process is a classic example of substrate-controlled asymmetric induction.

Causality of Stereoselection:

  • Enolate Formation: The proton at the C-4 position is acidic due to the adjacent carbonyl group and the imine nitrogen. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), quantitatively generates a planar enolate.

  • Steric Shielding: The bulky isopropyl group, originating from the chiral pool (L-valine), effectively shields one face of the planar enolate. This steric hindrance directs incoming electrophiles to attack from the opposite, less-hindered face.

  • Diastereoselective Attack: The electrophile (e.g., an alkyl halide) approaches the enolate from the face anti- to the isopropyl group, leading to the formation of a new stereocenter with a predictable configuration. This results in a high degree of diastereoselectivity.

The phenyl group at the C-2 position, derived from benzoyl chloride, contributes to the overall stability of the oxazolinone ring system and influences the electronic properties of the enolate.

Visualization: General Mechanism of Diastereoselective Alkylation

Caption: Diastereoselective alkylation workflow using the oxazolinone intermediate.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one

This protocol is based on the Erlenmeyer-Plöchl reaction, which involves the condensation and cyclization of an N-acyl amino acid.[1][2]

Principle: N-Benzoyl-L-valine is cyclized using a dehydrating agent, typically acetic anhydride. The anhydride activates the carboxylic acid, facilitating an intramolecular nucleophilic attack by the amide oxygen, followed by dehydration to form the oxazolinone ring.

Reagent/MaterialM.W.AmountMolesNotes
N-Benzoyl-L-valine221.26 g/mol 22.1 g0.10Starting material
Acetic Anhydride102.09 g/mol 50 mL0.53Reagent and solvent
Sodium Acetate (anhydrous)82.03 g/mol 8.2 g0.10Catalyst
Diethyl Ether-~200 mL-For work-up
Saturated NaHCO₃ solution-~150 mL-For neutralization

Procedure:

  • Combine N-Benzoyl-L-valine (0.10 mol) and anhydrous sodium acetate (0.10 mol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add acetic anhydride (50 mL) to the flask.

  • Heat the mixture to 100 °C with stirring for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the cyclodehydration reaction. Sodium acetate acts as a base to facilitate the initial enolization required for the condensation.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 200 mL of a vigorously stirred ice-water mixture to precipitate the product and quench the excess acetic anhydride.

  • Stir for 30 minutes until the initial oil solidifies.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (S)-4-Isopropyl-2-phenyl-2-oxazoline-5-one as a crystalline solid.

  • Dry the product under vacuum. Expected yield: 80-90%.

Protocol 2: Asymmetric Alkylation of the Oxazolinone Intermediate

Principle: A strong, sterically hindered base is used to generate the enolate at low temperature to ensure kinetic control. The subsequent addition of an electrophile proceeds with high diastereoselectivity due to the steric shielding by the isopropyl group.

Reagent/MaterialConcentrationAmountMolesNotes
Oxazolinone (from Protocol 1)-2.17 g10 mmolSubstrate
Tetrahydrofuran (THF), anhydrous-50 mL-Solvent
Lithium Diisopropylamide (LDA)2.0 M in THF5.5 mL11 mmolBase (1.1 eq)
Alkyl Halide (e.g., Benzyl Bromide)-1.88 g11 mmolElectrophile (1.1 eq)
Saturated NH₄Cl solution-30 mL-Quenching agent

Procedure:

  • Dissolve the oxazolinone (10 mmol) in anhydrous THF (50 mL) in an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to prevent side reactions, ensure the stability of the base and the enolate, and maximize the kinetic control of the reaction for high diastereoselectivity.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 10 minutes. The solution typically turns a deep yellow or orange, indicating enolate formation.

  • Stir the solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure alkylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product.

Data Presentation: Representative Alkylation Reactions
Electrophile (R-X)Product (R group)Diastereomeric Excess (d.e.)Yield (%)Reference
Benzyl BromideBenzyl>95%85-90%[3]
Methyl IodideMethyl>95%88-92%[3]
Allyl BromideAllyl>90%80-85%[3]
Ethyl IodideEthyl>95%85-90%[3]
Protocol 3: Liberation of the Chiral α-Amino Acid Derivative

Principle: Mild acid-catalyzed alcoholysis cleaves the oxazolinone ring to release the desired α-amino acid methyl ester and N-benzoylvaline methyl ester, which can be separated chromatographically.

Reagent/MaterialConcentrationAmountNotes
Alkylated Oxazolinone (from Protocol 2)-5 mmolSubstrate
Methanol (anhydrous)-50 mLNucleophile/Solvent
Hydrochloric Acid (conc.)12 M0.5 mLCatalyst

Procedure:

  • Dissolve the purified alkylated oxazolinone (5 mmol) in anhydrous methanol (50 mL).

  • Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

    • Causality: The acidic conditions protonate the ring oxygen, activating the carbonyl carbon towards nucleophilic attack by methanol. This leads to ring opening and formation of the ester products.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to separate the desired chiral α-amino acid methyl ester from the N-benzoylvaline methyl ester byproduct.

  • The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis.

Visualization: Experimental Workflow Summary

Workflow Asymmetric Synthesis Workflow start N-Benzoyl-L-valine oxazolinone (S)-4-Isopropyl-2-phenyl- 2-oxazoline-5-one start->oxazolinone Protocol 1: Cyclodehydration enolate Chiral Enolate Formation (LDA, -78 °C) oxazolinone->enolate Protocol 2: Step 1 alkylation Diastereoselective Alkylation (R-X, -78 °C) enolate->alkylation Protocol 2: Step 2 hydrolysis Ring Opening (MeOH, H+) alkylation->hydrolysis Protocol 3 product Purified Chiral α-Amino Acid Methyl Ester hydrolysis->product Purification (Chromatography)

Caption: Stepwise workflow for the synthesis of chiral amino acid esters.

Trustworthiness and Validation

The success of this synthetic sequence relies on careful monitoring and validation at each stage.

  • Purity Analysis: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the oxazolinone, the alkylated intermediate, and the final amino acid ester. LC-MS is valuable for confirming the molecular weight at each step.

  • Stereochemical Analysis:

    • Diastereomeric Excess (d.e.): The d.e. of the alkylated intermediate can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture. The protons adjacent to the newly formed stereocenter will appear as distinct signals for each diastereomer, allowing for integration and ratio calculation.

    • Enantiomeric Excess (e.e.): After the amino acid is liberated, its enantiomeric purity must be confirmed. This is most reliably achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

By following these validation steps, researchers can ensure the production of pharmaceutical intermediates with high chemical and optical purity, a critical requirement for drug development.

Conclusion

This compound stands as a robust and reliable tool for the asymmetric synthesis of valuable α-amino acid derivatives. The protocols outlined herein provide a clear pathway for its preparation and stereoselective alkylation. The true strength of this method lies in its predictability and the high degree of stereocontrol, which is mechanistically enforced by the chiral valine-derived scaffold. By understanding the principles behind each step, from enolate formation to product liberation, researchers and drug development professionals can confidently employ this strategy to access a wide range of chiral intermediates essential for the discovery of new medicines.

References

Introduction: The Synergy of Oxazolines and Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, application, and analysis of polymer-supported oxazoline derivatives, designed for researchers, scientists, and drug development professionals.

Oxazoline derivatives represent a versatile class of heterocyclic compounds that have found extensive utility across diverse fields of chemistry and materials science. Their prominence stems from two key structural features: the inherent chirality of many derivatives, which makes them exceptional ligands for asymmetric catalysis, and the ability of the 2-oxazoline ring to undergo living cationic ring-opening polymerization (CROP). When these unique molecules are integrated with polymer supports, a powerful synergy emerges, leading to advanced materials with enhanced functionality, stability, and reusability.

The core advantage of immobilizing oxazoline derivatives on polymeric scaffolds is the combination of the molecule's specific function with the practical benefits of a macroscopic, often insoluble, support. This approach facilitates the easy separation of the functional component from the reaction mixture, which is crucial for catalyst recycling in industrial processes and for ensuring the purity of products in pharmaceutical development.[1][2][3] Furthermore, polymer immobilization can prevent the degradation or aggregation of active species, enhance stability, and pave the way for their use in continuous flow reactor systems.[4]

This guide explores the two primary modalities of polymer-supported oxazoline applications:

  • Immobilized Chiral Ligands for Asymmetric Catalysis: Featuring chiral bis(oxazoline) (BOX) and similar structures covalently attached to a polymer backbone, creating robust, recyclable heterogeneous catalysts.

  • Functional Poly(2-oxazoline)s (POx) for Biomedical Applications: Where the oxazoline monomer itself is polymerized to create well-defined, biocompatible polymers for drug delivery, tissue engineering, and other advanced therapeutic applications.[5][6]

Part 1: Asymmetric Catalysis with Polymer-Supported Bis(oxazoline) Ligands

The immobilization of C2-symmetric chiral bis(oxazoline) (BOX) ligands on solid supports has revolutionized asymmetric catalysis. These systems bridge the gap between the high selectivity of homogeneous catalysts and the operational simplicity of heterogeneous catalysts.

Principle of Operation: Chiral Amplification on a Solid Scaffold

Chiral BOX ligands, when complexed with transition metals such as copper, palladium, or ruthenium, form a well-defined chiral pocket around the metal center. This steric and electronic environment forces reactants to approach the metal from a specific trajectory, thereby directing the formation of one enantiomer over the other in a variety of chemical reactions, including cyclopropanations, Diels-Alder reactions, and Henry (nitro aldol) reactions.[7][8][9]

Causality Behind Immobilization:

  • Enhanced Stability & Reusability: The primary driver for immobilization is the ability to recover the expensive chiral catalyst system by simple filtration.[1] This dramatically reduces process costs and waste.

  • Site Isolation: Covalent attachment to a rigid polymer matrix can prevent bimolecular deactivation pathways, such as the dimerization of catalyst complexes, which can occur in homogeneous solutions. This site isolation can, in some cases, lead to catalysts that are more active or selective than their soluble counterparts.[2][10]

  • Process Simplification: Eliminates the need for complex downstream purification steps (e.g., chromatography) to remove the catalyst from the product.

Key Immobilization Strategies

The method used to attach the BOX ligand to the polymer has a profound impact on the final catalyst's performance. The two dominant strategies are grafting the pre-formed ligand onto a polymer and the direct polymerization of a functionalized BOX monomer.[2]

  • Grafting-To Approach: A pre-synthesized chiral ligand containing a reactive handle is attached to a functionalized polymer support (e.g., Merrifield resin). This method allows for the use of well-characterized ligands but can suffer from incomplete reaction and sterically hindered access to the reactive sites on the polymer.[11]

  • Polymerization of Monomers: A polymerizable group (e.g., a vinyl group) is incorporated into the BOX ligand structure. This functionalized monomer is then homo- or co-polymerized to generate the catalytic polymer. This approach often provides a higher and more uniform loading of the chiral ligand throughout the polymer matrix.[1]

G cluster_0 Grafting-To Approach cluster_1 Polymerization of Monomers a1 Functionalized Polymer (e.g., Merrifield Resin) a3 Chemical Reaction (e.g., SN2) a1->a3 a2 Pre-formed Chiral BOX Ligand a2->a3 a4 Immobilized Catalyst a3->a4 b1 BOX Ligand with Polymerizable Group b2 Polymerization (e.g., Radical) b1->b2 b3 Functional Polymer with Pendant BOX Ligands b2->b3

Caption: Key strategies for immobilizing chiral BOX ligands.
Application Protocol: Heterogeneous Asymmetric Cyclopropanation

This protocol describes the copper-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate, a benchmark reaction for evaluating chiral catalysts.[1][8]

Materials:

  • Polymer-supported Cu(I)-bis(oxazoline) catalyst (e.g., polystyrene-supported)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Protocol Steps:

  • Catalyst Preparation:

    • Place the polymer-supported bis(oxazoline) ligand (10 mol%) in a flame-dried Schlenk flask under an inert atmosphere.

    • Add anhydrous DCM (2 mL) and stir to swell the polymer beads for 30 minutes.

    • Add the copper(I) source, such as Cu(I) triflate benzene complex [Cu(OTf)]₂·C₆H₆ (5 mol%), and stir the suspension at room temperature for 1-2 hours to allow for complex formation. The color of the polymer beads will typically change, indicating coordination.

  • Reaction Execution:

    • Cool the flask to the desired reaction temperature (e.g., 0 °C or 25 °C).

    • Add styrene (1.0 mmol, 1.0 equiv) to the catalyst suspension.

    • Prepare a solution of ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv) in anhydrous DCM (3 mL).

    • Add the EDA solution dropwise to the stirring reaction mixture over a period of 4-6 hours using a syringe pump. Causality: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of side products like diethyl maleate and fumarate.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by TLC or GC analysis of small aliquots from the supernatant.

    • Once the reaction is complete (disappearance of EDA), stop the stirring and allow the polymer beads to settle.

    • Carefully cannulate or filter the supernatant away from the polymer catalyst.

    • Wash the catalyst beads with fresh DCM (3 x 5 mL) and combine the organic phases.

    • Concentrate the combined solution under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio (trans/cis) and enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.

Table 1: Representative Results for Polymer-Supported Cyclopropanation

Catalyst SupportLoading (mmol/g)Yield (%)trans/cis RatioEnantiomeric Excess (% ee, trans)Reference
Polystyrene Homopolymer1.28580:2092[1]
Merrifield Resin0.88275:2585[8]
TentaGel™ Resin0.39082:1888[12]
Protocol: Catalyst Recovery and Reuse

The primary advantage of these systems is their recyclability.

  • After the reaction solution is removed, wash the polymer-supported catalyst in the flask with an appropriate solvent (e.g., DCM, followed by methanol) to remove any adsorbed products or byproducts.

  • Dry the polymer beads under high vacuum for several hours until a free-flowing powder is obtained.

  • The recovered catalyst can be stored under an inert atmosphere and reused in subsequent reactions. Its activity can be checked by repeating the reaction under identical conditions. Note: A slight decrease in activity or enantioselectivity may be observed over multiple cycles due to minor metal leaching or physical degradation of the polymer.[1][2]

Part 2: Poly(2-oxazoline)s (POx) in Drug Delivery & Biomedical Applications

Poly(2-oxazoline)s (POx) are a prominent class of polymers in the biomedical field, often considered a highly versatile alternative to poly(ethylene glycol) (PEG). They are synthesized by the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers.

Principle of Operation: Tunable "Pseudo-Polypeptides"

POx are considered "pseudo-polypeptides" due to their structural similarity to polypeptides. This structure imparts excellent biocompatibility and "stealth" properties, reducing recognition by the immune system.[13][14]

Key Advantages and Properties:

  • Tunable Solubility: The properties of POx can be precisely controlled by the choice of the side chain (R group) on the monomer. For example, poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx) are highly hydrophilic, while polymers with longer alkyl side chains are hydrophobic.[15]

  • Stimuli-Responsiveness: By copolymerizing different monomers, POx can be designed to be thermo-responsive, exhibiting a lower critical solution temperature (LCST), which is useful for "smart" drug delivery systems.[5]

  • Well-Defined Architectures: CROP is a living polymerization technique, allowing for the synthesis of polymers with low dispersity, controlled molecular weights, and complex architectures like block and star copolymers.[6][13][16] This control is essential for creating self-assembling nanostructures for drug delivery.

  • High Functionalization: Functional groups can be precisely introduced at the beginning (via the initiator) or end (via the terminating agent) of the polymer chain, allowing for the attachment of targeting ligands or imaging agents.

Synthesis Workflow: Living Cationic Ring-Opening Polymerization (CROP)

The synthesis of well-defined POx is governed by the three stages of a living polymerization: initiation, propagation, and termination.

G cluster_workflow CROP Workflow for POx Synthesis cluster_input Inputs cluster_output Output initiator 1. Initiation Electrophilic Initiator (e.g., Methyl Tosylate) activates the first monomer propagation 2. Propagation Living cationic chain end sequentially adds monomer units initiator->propagation Monomer Addition termination 3. Termination Nucleophile (e.g., Piperidine, H₂O) quenches the reaction and can add a terminal functional group propagation->termination Controlled Chain Growth polymer Well-Defined Poly(2-oxazoline) termination->polymer monomer 2-Oxazoline Monomer solvent Anhydrous Solvent (e.g., Acetonitrile)

Caption: Workflow of living cationic ring-opening polymerization (CROP).
Application Protocol: Formulation of Doxorubicin-Loaded POx Micelles

This protocol details the synthesis of an amphiphilic diblock copolymer, poly(2-methyl-2-oxazoline)-block-poly(2-butyl-2-oxazoline) (PMeOx-b-PBuOx), and its use to encapsulate the anticancer drug doxorubicin (DOX).[13]

Part A: Synthesis of PMeOx-b-PBuOx

  • Synthesize PMeOx Block: In a glovebox, dissolve methyl tosylate (initiator, 1 equiv) in anhydrous acetonitrile. Add 2-methyl-2-oxazoline (MeOx, 50 equiv) and transfer the solution to a pre-dried reaction vessel. Heat at 80 °C under microwave irradiation for a specified time to achieve the desired chain length.[13] Causality: Microwave heating significantly accelerates the slow CROP propagation, reducing reaction times from days to minutes/hours.[13]

  • Synthesize PBuOx Block: Take an aliquot to confirm the molecular weight of the PMeOx macroinitiator via GPC. To the living PMeOx solution, add 2-butyl-2-oxazoline (BuOx, 50 equiv) and continue the reaction at 110 °C until full conversion of the second monomer.

  • Terminate Polymerization: Terminate the reaction by adding a solution of piperidine in acetonitrile. Precipitate the resulting polymer in cold diethyl ether, centrifuge, and dry under vacuum to obtain the pure PMeOx-b-PBuOx diblock copolymer.

Part B: Drug Loading via Nanoprecipitation

  • Prepare Solutions: Dissolve the PMeOx-b-PBuOx polymer (20 mg) and doxorubicin hydrochloride (DOX·HCl, 4 mg) along with triethylamine (1.5 equiv relative to DOX) in a water-miscible organic solvent like DMF or DMSO (1 mL). Causality: Triethylamine is used to deprotonate DOX·HCl to its more hydrophobic free base form, which facilitates its partitioning into the hydrophobic core of the micelle.

  • Induce Self-Assembly: Add the organic solution dropwise into a vigorously stirring aqueous buffer (e.g., 10 mL of PBS, pH 7.4). The rapid change in solvent polarity will cause the amphiphilic block copolymers to self-assemble into micelles, with the hydrophobic PBuOx and DOX forming the core and the hydrophilic PMeOx forming the corona.

  • Purify Micelles: Stir the micellar solution overnight to allow the organic solvent to evaporate and the micelles to equilibrate. Remove any unloaded, precipitated drug by centrifugation or filtration. Purify the drug-loaded micelles from the remaining free drug and solvent by dialysis against the aqueous buffer for 24-48 hours using a dialysis membrane (e.g., 10 kDa MWCO).

  • Characterization:

    • Measure the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS).

    • Determine the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using UV-Vis or fluorescence spectroscopy by lysing the micelles with an organic solvent and measuring the DOX concentration against a standard curve.

Table 2: Typical Characteristics of POx-Based Drug Delivery Systems

Polymer SystemDrugSize (nm)Drug Loading Capacity (wt.%)Encapsulation Efficiency (%)Reference
PMeOx-b-PBuOxDoxorubicin80 - 120~15-20%> 90%[13]
PEtOx-basedPaclitaxel< 100up to 50%> 95%
PMeOx-b-P(PhBisOx)Doxorubicin50 - 100~18%~92%[13]

Part 3: Oxazoline-Based Chiral Stationary Phases (CSPs)

Chiral chromatography is indispensable for the pharmaceutical industry to ensure the enantiomeric purity of drug candidates. Oxazoline derivatives can be immobilized onto solid supports like silica to create effective chiral stationary phases (CSPs) for HPLC.[17][18]

Principle of Operation: Enantioselective Interactions

An oxazoline-based CSP creates a chiral environment within the HPLC column. As a racemic mixture passes through, the two enantiomers interact differently with the immobilized chiral selector. These differential interactions—which can include hydrogen bonding, π-π stacking, dipole-dipole, and steric repulsion—lead to different retention times, allowing for their separation.[19] The choice of mobile phase is critical as it modulates these interactions.

Application Protocol: General Method for Enantioseparation

This protocol provides a general workflow for separating enantiomers using a commercial or custom-packed oxazoline-based CSP.

Materials:

  • HPLC system with UV detector

  • Oxazoline-based chiral column (e.g., polysaccharide-based CSPs are often used for oxazoline analytes)[17]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, dichloromethane)

  • Racemic analyte sample

Protocol Steps:

  • Column Installation & Equilibration:

    • Install the chiral column into the HPLC system.

    • Equilibrate the column by flushing it with the chosen mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes or until a stable baseline is achieved. Causality: Proper equilibration ensures the stationary phase is fully saturated with the mobile phase, leading to reproducible retention times.

  • Mobile Phase Selection:

    • Start with a standard mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier or "alcohol" (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

    • Rationale: The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention times but may also reduce the separation factor.[17] Fine-tuning this ratio is key to achieving optimal resolution.

  • Sample Preparation & Injection:

    • Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Inject a small volume (e.g., 5-10 µL) onto the column.

  • Analysis and Optimization:

    • Analyze the resulting chromatogram. The goal is to achieve baseline separation (Resolution, Rs > 1.5).

    • If separation is poor, systematically adjust the mobile phase composition (e.g., change the hexane:isopropanol ratio to 95:5 or 80:20) or the flow rate.

    • Calculate key chromatographic parameters to quantify the separation quality.

Table 3: Key Parameters for Evaluating Chiral Separation

ParameterFormulaDesired ValueInterpretation
Retention Factor (k')(tᵣ - t₀) / t₀1 < k' < 10Describes how long an analyte is retained on the column.
Separation Factor (α)k'₂ / k'₁> 1.1Measures the relative retention of the two enantiomers. A value of 1 means no separation.
Resolution (Rs)2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)> 1.5Quantifies the degree of separation between two peaks, considering both retention and peak width.

(tᵣ = retention time, t₀ = void time, w = peak width at base)

Conclusion and Future Outlook

The fusion of oxazoline chemistry with polymer science has yielded a powerful and versatile toolkit for addressing challenges in both catalysis and medicine. Polymer-supported bis(oxazoline) ligands offer a practical and sustainable route to high-value, enantiomerically pure compounds by enabling robust catalyst recycling. In parallel, poly(2-oxazoline)s have emerged as a premier class of biomaterials, providing unparalleled control over polymer architecture for the design of sophisticated drug delivery vehicles and smart materials. The continued development of novel oxazoline monomers and innovative polymerization techniques promises to further expand the applications of these remarkable systems, pushing the boundaries of what is possible in sustainable chemistry and personalized medicine.

References

Troubleshooting & Optimization

Technical Support Center: Mastering Diastereoselectivity with 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving diastereoselectivity in reactions utilizing 4-Isopropyl-2-phenyl-2-oxazoline-5-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stereoselective synthesis. Our focus is on delivering practical, field-tested insights to enhance your experimental outcomes.

Introduction: The Power and Challenge of a Chiral Auxiliary

This compound is a powerful chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group provide a well-defined chiral environment. However, achieving high diastereoselectivity can be challenging, often influenced by a subtle interplay of reaction parameters. This guide will dissect these factors, offering a systematic approach to optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the diastereoselectivity observed with this compound?

A1: The diastereoselectivity arises from the formation of a chiral enolate upon deprotonation at the C4 position. The bulky isopropyl group at C4 effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. This facial bias is the primary determinant of the stereochemical outcome of the reaction.

Q2: How does the choice of base impact the diastereoselectivity?

A2: The base is critical for the formation of the enolate and can significantly influence the diastereomeric ratio (d.r.). Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are commonly used. The choice of metal counterion (Li+, Na+, K+) can affect the aggregation state and geometry of the enolate, thereby altering the steric environment and diastereoselectivity. It is often beneficial to screen different bases to find the optimal conditions for a specific transformation.

Q3: Can the solvent choice dramatically alter the outcome of my reaction?

A3: Absolutely. The solvent's polarity and coordinating ability can have a profound effect on diastereoselectivity.[1] Non-coordinating solvents like toluene or dichloromethane are often preferred as they minimize interference with the desired chelation or transition state geometry.[2] In contrast, coordinating solvents like tetrahydrofuran (THF) can solvate the metal counterion of the enolate, leading to a "looser" transition state and potentially lower diastereoselectivity. In some cases, solvent-substrate non-covalent interactions can be the major cause for diastereoselectivity.[3]

Q4: I am observing a reversal in diastereoselectivity compared to literature precedents. What could be the cause?

A4: A reversal in diastereoselectivity can be attributed to a switch in the controlling stereochemical model, from a Cram-chelation model to a Felkin-Anh model, or vice-versa.[2] This can be influenced by the nature of the electrophile, the metal counterion, and the presence of Lewis acids. For instance, a chelating electrophile might favor a rigid, chelated transition state, leading to one diastereomer, while a non-chelating electrophile might favor a more open, non-chelated transition state, resulting in the opposite diastereomer.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section provides a structured approach to troubleshooting common issues encountered during diastereoselective reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Poor d.r.) 1. Suboptimal Base: The chosen base may not be providing the desired enolate geometry or aggregation state. 2. Inappropriate Solvent: The solvent may be interfering with the transition state. 3. Incorrect Temperature: The reaction may be running at a temperature that allows for equilibration between diastereomeric transition states. 4. Steric Mismatch: The steric bulk of the electrophile may not be compatible with the chiral auxiliary.1. Screen Bases: Evaluate a range of strong, non-nucleophilic bases (e.g., LDA, NaHMDS, KHMDS). 2. Solvent Screening: Test non-coordinating solvents (toluene, CH2Cl2) and coordinating solvents (THF) to determine the optimal medium.[1] 3. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) often favors the kinetically controlled product and enhances diastereoselectivity.[1] 4. Modify Electrophile: If possible, consider derivatives of the electrophile with different steric profiles.
Poor Yield 1. Incomplete Enolate Formation: The base may not be strong enough, or the deprotonation time may be insufficient. 2. Side Reactions: The enolate may be participating in undesired side reactions. 3. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Optimize Deprotonation: Increase the equivalents of base or extend the deprotonation time. 2. Control Reaction Conditions: Ensure an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent quenching of the enolate. 3. Analyze Reaction Mixture: Use techniques like TLC or crude NMR to identify byproducts and understand decomposition pathways.
Inconsistent Results 1. Variable Reagent Quality: The purity of the starting material, base, or solvent may be inconsistent. 2. Atmospheric Moisture: Contamination with water can lead to variable results. 3. Inaccurate Temperature Control: Fluctuations in reaction temperature can affect diastereoselectivity.1. Purify Reagents: Ensure all reagents are of high purity and solvents are anhydrous. 2. Strict Anhydrous Technique: Use oven-dried glassware and proper inert atmosphere techniques. 3. Precise Temperature Monitoring: Use a calibrated low-temperature thermometer to ensure accurate and stable reaction temperatures.

Experimental Protocols: A Starting Point for Optimization

General Protocol for Diastereoselective Alkylation
  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Visualizing the Mechanism: The Path to Diastereoselectivity

The following diagrams illustrate the key steps and concepts in achieving high diastereoselectivity.

cluster_0 Enolate Formation cluster_1 Electrophilic Attack Start This compound Enolate Chiral Lithium Enolate Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Transition_State Diastereomeric Transition States Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Alkylated Product (Major Diastereomer) Transition_State->Product Facial Attack

Caption: General workflow for diastereoselective alkylation.

cluster_top Top View of Enolate cluster_bottom Bottom View of Enolate Top_Attack Attack from top face (Hindered) Enolate_Plane_Top Enolate Plane Top_Attack->Enolate_Plane_Top Steric Hindrance Isopropyl_Top Isopropyl Group Bottom_Attack Attack from bottom face (Favored) Enolate_Plane_Bottom Enolate Plane Bottom_Attack->Enolate_Plane_Bottom Less Hindered Path

Caption: Steric influence of the isopropyl group on electrophilic attack.

References

Common side reactions in the synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Welcome to the technical support guide for the synthesis of this compound, a key chiral intermediate in synthetic organic chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common challenges, particularly the side reactions that can compromise yield and stereochemical purity.

Overview of the Synthesis

The target molecule, a type of azlactone (or oxazolone), is typically synthesized via the cyclodehydration of an N-acyl amino acid—in this case, N-benzoyl-L-valine. The most common method is a variation of the Erlenmeyer-Plöchl synthesis, which uses a dehydrating agent like acetic anhydride.[1] While seemingly straightforward, the reaction is sensitive to conditions that can promote several undesirable side reactions.

Synthesis_Overview cluster_reactants Starting Materials cluster_products Products valine N-Benzoyl-L-Valine oxazolinone Desired Product: (S)-4-Isopropyl-2-phenyl- 2-oxazoline-5-one valine->oxazolinone Cyclodehydration - H₂O anhydride Acetic Anhydride (Dehydrating Agent)

Caption: General synthesis pathway for the target oxazolinone.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: I'm observing a significant loss of optical purity in my final product. What is causing this racemization and how can I prevent it?

A1: Root Cause Analysis: C4-Proton Acidity and Enolization

This is the most critical side reaction for this class of compounds. The stereochemical integrity of your product is dictated by the chiral center at the C4 position, which bears the isopropyl group. Unfortunately, the proton attached to this carbon is acidic (pKa ≈ 9) due to its position alpha to the carbonyl group.[2]

Under neutral or, more commonly, base-mediated conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (S) and (R) enantiomers—a process known as racemization or epimerization.[2][3]

Caption: Mechanism of racemization via an achiral enolate intermediate.

Troubleshooting & Prevention Protocol:

  • Strictly Control Basicity: While the classic Erlenmeyer synthesis uses sodium acetate, this base can promote racemization.[1] Consider using weaker bases or methodologies that avoid strong bases altogether. Some modern methods use catalysts like zinc chloride or calcium acetate, which can offer better control.[4][5]

  • Minimize Reaction Time and Temperature: Prolonged exposure to heat increases the rate of enolization and subsequent racemization. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed. Aim for the lowest effective temperature.

  • Choice of Dehydrating Agent: While acetic anhydride is standard, carbodiimides like EDC can be used for cyclization.[2] The urea byproduct from EDC can itself act as a base, so careful screening is necessary.[2]

  • Post-Synthesis Handling: Racemization can occur even after the ring is formed.[2] During workup and purification, avoid basic conditions (e.g., basic washes) and prolonged heating.

Q2: My overall yield is very low, and I'm recovering a significant amount of my starting material, N-benzoyl-valine. What's happening?

A2: Root Cause Analysis: Hydrolysis of the Oxazolinone Ring

The oxazolinone ring contains a lactone (a cyclic ester), which is susceptible to hydrolysis—cleavage by water. This reaction opens the ring and regenerates the starting N-benzoyl-valine, directly reducing your product yield.[6]

This side reaction is catalyzed by both acid and base and can occur under the following circumstances:

  • During the reaction: If your reagents or solvent are not scrupulously dried. Acetic anhydride will react with water, but excess water can still lead to product hydrolysis.

  • During aqueous workup: Exposing the crude product to aqueous acidic or basic solutions for extended periods will promote ring-opening.

Hydrolysis_Mechanism oxazolinone (S)-4-Isopropyl-2-phenyl- 2-oxazoline-5-one valine N-Benzoyl-L-Valine (Ring-Opened Product) oxazolinone->valine H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis side reaction leading to product loss.

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your N-benzoyl-valine starting material is dry.

  • Optimize Workup Procedure:

    • Minimize contact time with aqueous layers.

    • Use saturated sodium bicarbonate for neutralization cautiously and quickly, as a basic pH can accelerate hydrolysis.

    • Preferably, quench the reaction by removing the volatile components (like excess acetic anhydride) under reduced pressure before proceeding with an extraction.

    • Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and immediately dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄.

  • Purification Strategy: If performing column chromatography, ensure the silica gel is not overly acidic. You can neutralize it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% v/v), then flushing with the pure eluent before loading your sample.

Q3: Besides my main product, I'm seeing several other spots on my TLC plate that are difficult to characterize. What are these other potential byproducts?

A3: Root Cause Analysis: Competing Reactions and Impurities

Beyond racemization and hydrolysis, other side reactions can generate a mixture of impurities, complicating purification and lowering yield.

Troubleshooting & Prevention Protocol:

  • Dimerization/Polymerization: Although less common for this specific substrate, highly reactive azlactones can sometimes undergo self-condensation or polymerization, especially at elevated temperatures.

    • Solution: Maintain a moderate reaction temperature and avoid overly concentrated reaction mixtures.

  • Reactions with Nucleophiles: The oxazolinone ring is an excellent acylating agent. If other nucleophiles are present (e.g., alcohols from a non-anhydrous solvent, or amines), they can attack the carbonyl group to form esters or amides, respectively.[7] This is the basis of their use in peptide synthesis but is an unwanted side reaction here.

    • Solution: Use non-nucleophilic, anhydrous solvents (e.g., THF, DCM, or neat acetic anhydride if the protocol allows). Ensure all reagents are pure.

  • Byproducts from Acetic Anhydride: Acetic anhydride can participate in side reactions, such as the acetylation of any trace water to form acetic acid, which can alter the reaction environment.

    • Solution: Use a high-purity grade of acetic anhydride. The stoichiometry is also important; typically a slight excess is used to drive the cyclization to completion.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues in your synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue q1 Is Optical Purity Low? start->q1 q2 Is Starting Material Recovered? q1->q2 No sol1 Issue: Racemization - Check base/temp - Minimize reaction time q1->sol1 Yes q3 Multiple Unidentified Byproducts? q2->q3 No sol2 Issue: Hydrolysis - Ensure anhydrous conditions - Optimize aqueous workup q2->sol2 Yes sol3 Issue: Other Side Reactions - Check purity of reagents - Use non-nucleophilic solvent q3->sol3 Yes end Synthesis Optimized q3->end No sol1->q2 sol2->q3 sol3->end

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

Summary of Key Parameters and Their Effects

For successful synthesis, careful control of reaction parameters is paramount. The following table summarizes their influence on desired outcomes versus common side reactions.

ParameterEffect on Main ReactionPotential Side Reaction PromotedRecommendation
Temperature Increases reaction rate.Racemization , decomposition, byproduct formation.Use the lowest temperature that allows for a reasonable reaction rate (often room temp to 40°C).
Base Facilitates condensation.Racemization via enolate formation.Avoid strong bases. Use weak bases or Lewis acids if the protocol allows.
Water Content None (reactant).Hydrolysis of the product back to starting material.Use anhydrous reagents and solvents. Dry glassware thoroughly.
Reaction Time Drives reaction to completion.Racemization and decomposition with prolonged time.Monitor reaction by TLC and work up immediately upon completion.

References

Technical Support Center: Purification of 4-Isopropyl-2-phenyl-2-oxazoline-5-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Isopropyl-2-phenyl-2-oxazoline-5-one and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic compounds. Oxazolinones, also known as azlactones, are critical intermediates in organic synthesis, particularly for creating chiral amino acids and other complex molecules.[1][2] Their purity is paramount for successful downstream applications.

This resource provides field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring you can achieve the desired purity for your compounds efficiently and effectively.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification process. The causality behind each problem is explained, followed by a step-by-step protocol for resolution.

Question 1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer:

This is a common issue that typically occurs when the melting point of your compound is lower than the boiling point of the chosen recrystallization solvent. The solid melts in the hot solvent, forming an immiscible liquid phase rather than a saturated solution. Upon cooling, this oil solidifies into an amorphous mass, often trapping impurities.

Causality Explained: For successful recrystallization, the compound must dissolve in the hot solvent to form a homogeneous solution and then crystallize out upon cooling. If it melts first, it cannot form a well-ordered crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve the Oiled Product: Gently heat the mixture to re-dissolve the oil in the solvent.

  • Add a "Good" Solvent: Add a small amount of a co-solvent in which your compound is highly soluble at all temperatures (e.g., acetone, ethyl acetate) dropwise until the solution becomes clear and homogeneous.

  • Induce Crystallization:

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling often promotes oiling.[3]

    • Seed Crystals: If you have a small amount of pure solid, add a "seed crystal" to provide a nucleation site for crystal growth.[3]

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation points.[3]

  • Alternative Strategy (Change Solvents): If the issue persists, select a new solvent or solvent system with a lower boiling point. For instance, if you used ethanol, consider trying ethyl acetate or a hexane/ethyl acetate mixture.

Question 2: After running a silica gel column, my TLC shows a single spot, but the NMR spectrum reveals impurities. Why is this happening?

Answer:

This frustrating situation usually arises from one of two scenarios: the impurity is not UV-active and doesn't stain, or the impurity has the same retention factor (Rf) as your product in the TLC solvent system.

Causality Explained: TLC is a powerful but not infallible tool. Co-elution is common if the polarity of the impurity is very similar to your product. Furthermore, some common impurities from oxazolinone synthesis, such as residual hippuric acid or triethylamine salts, may not be easily visualized on a TLC plate.[1][4]

Troubleshooting Protocol:

  • Vary the TLC Eluent: Test a range of solvent systems with different polarities. For example, if you used 4:1 Hexane:Ethyl Acetate, try 9:1 Hexane:Ethyl Acetate and also a different solvent mixture like Dichloromethane:Methanol to see if the spot separates.

  • Use Different Visualization Techniques:

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized, revealing spots that are not UV-active.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

  • Consider an Alternative Stationary Phase: If co-elution is persistent, the impurity may have a similar affinity for silica. Consider running a small-scale test column with a different stationary phase, such as alumina (basic or neutral), which can be effective if your compound is sensitive to the acidic nature of silica.

  • Re-purify with a Shallow Gradient: If you identify a solvent system that provides even slight separation, run the column again using a very slow, shallow gradient of the eluent to maximize resolution.

Question 3: My recovery from recrystallization is very low. How can I improve my yield?

Answer:

Low recovery is typically caused by using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[3]

Causality Explained: The goal of recrystallization is to create a solution that is saturated with your compound at a high temperature and supersaturated upon cooling, forcing the product to crystallize. If too much solvent is used, the solution may never become saturated enough for crystallization to occur efficiently, leaving a significant portion of your product dissolved in the mother liquor.

Troubleshooting Protocol:

  • Use the Minimum Amount of Hot Solvent: This is the most critical rule of recrystallization.[3][5] Add the hot solvent to your crude solid in small portions, with stirring and heating, until the solid just dissolves.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation.[5]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by about half using a rotary evaporator and cool it again. This will often yield a second, albeit less pure, crop of crystals that can be combined with the first or repurified separately.

  • Solvent Selection: Re-evaluate your solvent choice. Perform small-scale solubility tests to find a solvent that dissolves your compound when boiling but results in heavy precipitation when cooled in an ice bath.

Purification Strategy Decision Workflow

This diagram provides a logical pathway for selecting the most appropriate purification technique for your oxazolinone derivative.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography (Silica or Alumina) is_solid->column_chrom No (Oil) is_chiral Are chiral isomers present? chiral_hplc Chiral HPLC / SFC is_chiral->chiral_hplc Yes pure_product Pure Product is_chiral->pure_product No check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity check_purity->is_chiral Yes, Pure check_purity->column_chrom No, Impure column_chrom->check_purity chiral_hplc->pure_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

For crystalline solids, recrystallization is the preferred first-line method. It is cost-effective, scalable, and can yield highly pure material in a single step. Ethanol is often a good starting solvent for recrystallization of these compounds.[1] If the product is an oil or recrystallization fails to remove impurities, flash column chromatography on silica gel is the next logical step.

Q2: What are some common solvent systems for column chromatography of oxazolinone derivatives?

Oxazolinones are moderately polar compounds. A typical starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.

Solvent System (v/v)PolarityTypical Use Case
9:1 Hexane:Ethyl AcetateLowEluting non-polar impurities or less polar oxazolinone derivatives.
4:1 Hexane:Ethyl AcetateMedium-LowA good starting point for many 2-phenyl-oxazolinone derivatives.
1:1 Hexane:Ethyl AcetateMediumFor more polar derivatives or to speed up elution.
100% Ethyl AcetateMedium-HighEluting highly polar compounds or flushing the column.
95:5 DCM:MethanolHighFor very polar derivatives that do not move in ethyl acetate systems.

Pro-Tip: Always develop your solvent system using TLC first. Aim for an Rf value of 0.25 - 0.35 for your desired compound to ensure good separation on the column.

Q3: My oxazolinone derivative appears to be decomposing on the silica gel column. What can I do?

The lactone functionality in the oxazolinone ring can be susceptible to hydrolysis or ring-opening, especially in the presence of acidic or basic conditions. Standard silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds.

Solution:

  • Neutralize the Eluent: Add ~0.5-1% triethylamine (Et₃N) to your chromatography eluent. This will neutralize the acidic sites on the silica gel, preventing degradation of your compound.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

  • Use Neutral Alumina: As an alternative to silica, neutral alumina can be a good choice for acid-sensitive compounds.

Q4: How do I separate enantiomers or diastereomers of a chiral oxazolinone derivative?

Standard purification techniques like recrystallization and silica gel chromatography will not separate enantiomers. While diastereomers can sometimes be separated by careful column chromatography, specialized techniques are often required.

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards for enantioseparation.[6][7] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are particularly effective for resolving enantiomers of oxazolinone analogues.[8] Mobile phases often consist of polar organic solvents like methanol, ethanol, or acetonitrile.[8]

Standard Protocol: Recrystallization of an Oxazolinone Derivative

This protocol outlines the standard steps for purifying a solid oxazolinone product.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Boiling Solvent B 2. (Optional) Hot Filtration to Remove Insoluble Impurities A->B C 3. Allow Solution to Cool Slowly to Room Temperature B->C D 4. Induce Crystallization (Seeding/Scratching) C->D If no crystals form E 5. Cool in Ice Bath to Maximize Yield C->E If crystals form D->E F 6. Collect Crystals via Vacuum Filtration E->F G 7. Wash Crystals with a Small Amount of Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: Standard experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product (~20 mg) in a test tube and add a potential solvent dropwise. Find a solvent that dissolves the solid when heated but in which it is sparingly soluble at room temperature.[5]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath) and swirling until the solid is completely dissolved.[3] Use the absolute minimum amount of hot solvent required.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

  • Purity Check: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.

References

Technical Support Center: Troubleshooting Low Yields in the Cleavage of 4-Isopropyl-2-phenyl-2-oxazoline-5-one Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-Isopropyl-2-phenyl-2-oxazoline-5-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of auxiliary cleavage. Low yields during this final deprotection step can be a significant bottleneck in complex synthetic routes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring high yields and preservation of stereochemical integrity.

Part 1: Core Troubleshooting Guide

This section addresses the most common and challenging issues encountered during the cleavage of the this compound auxiliary. The advice provided is based on established principles for related chiral auxiliaries, such as the Schöllkopf and Evans auxiliaries, and should be adapted and optimized for your specific substrate.[1][2]

Q1: My cleavage reaction is incomplete, resulting in a low yield of my desired product and recovery of unreacted starting material. What should I do?

A1: Incomplete cleavage is a frequent issue and can often be resolved by systematically evaluating your reaction parameters.

Causality & Explanation: The cleavage of the oxazoline-5-one ring is a nucleophilic acyl substitution reaction. The efficiency of this reaction depends on the potency of the nucleophile, the reactivity of the carbonyl group, and the stability of the leaving group (the auxiliary). Steric hindrance around the carbonyl group or deactivation of the nucleophile can lead to sluggish or incomplete reactions.

Troubleshooting Workflow:

start Incomplete Cleavage reagent Verify Reagent Quality & Stoichiometry start->reagent conditions Optimize Reaction Conditions reagent->conditions sub_reagent1 Use fresh, high-purity reagents. Ensure accurate stoichiometry. reagent->sub_reagent1 method Consider Alternative Cleavage Method conditions->method sub_conditions1 Increase Reaction Time. Monitor via TLC/LC-MS. conditions->sub_conditions1 sub_conditions2 Increase Temperature. Caution: may increase side reactions. conditions->sub_conditions2 sub_method1 Switch from acidic hydrolysis to reductive cleavage or transesterification. method->sub_method1

Caption: Troubleshooting workflow for incomplete auxiliary cleavage.

Actionable Steps:

  • Verify Reagent Integrity: Ensure all reagents, especially nucleophiles like LiOH or reducing agents, have not degraded. Use freshly prepared solutions. Confirm the stoichiometry; an excess of the cleaving agent may be required to drive the reaction to completion.[3]

  • Optimize Reaction Conditions:

    • Time: Monitor the reaction progress closely using TLC or LC-MS. Some reactions may require extended periods to reach completion.

    • Temperature: Gradually increase the reaction temperature. While this can accelerate the desired reaction, be aware that it may also promote side reactions or racemization.

  • Investigate Alternative Cleavage Methods: If optimization of your current method fails, a different approach may be necessary. The choice of method depends on the desired final product.

Cleavage MethodTypical ReagentsProductPotential Issues
Acidic Hydrolysis Dilute HCl or TFA in H₂O/THFCarboxylic AcidRacemization, incomplete reaction[1][4]
Reductive Cleavage LiBH₄, LiAlH₄Primary AlcoholReduction of other functional groups[2]
Transesterification NaOMe in MeOHMethyl EsterIncomplete reaction with sterically hindered substrates
Q2: I'm observing significant racemization or epimerization at the adjacent stereocenter. How can I prevent this?

A2: Preserving stereochemical integrity is paramount. Racemization typically occurs under harsh reaction conditions.

Causality & Explanation: The stereocenter alpha to the carbonyl group is susceptible to epimerization if the corresponding enolate or a similar planar intermediate is formed. This is more likely under strongly basic or acidic conditions, especially at elevated temperatures. The oxazoline ring itself can participate in racemization pathways under acidic conditions.[4]

Preventative Measures:

  • Milder Conditions: Opt for the mildest possible cleavage conditions. For acidic hydrolysis, use a weaker acid or lower the reaction temperature.

  • Reagent Choice: For hydrolytic cleavage to the carboxylic acid, consider using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, which is often effective at lower temperatures (e.g., 0 °C) and can minimize epimerization.[2]

  • Reductive Cleavage: Reductive methods are often milder and less prone to causing epimerization.[3]

racemization Racemization/Epimerization harsh_conditions Harsh Conditions (Strong Acid/Base, High Temp) racemization->harsh_conditions planar_intermediate Formation of Planar Intermediate (e.g., Enolate) harsh_conditions->planar_intermediate mild_conditions Use Milder Conditions (e.g., lower temp, weaker acid/base) harsh_conditions->mild_conditions alt_reagents Alternative Reagents (e.g., LiOOH for hydrolysis) harsh_conditions->alt_reagents planar_intermediate->racemization

Caption: Factors contributing to racemization and preventative strategies.

Q3: I've isolated my product, but it's contaminated with an unexpected byproduct. What could it be?

A3: Side reactions are a common source of low yields and purification challenges. The structure of the byproduct can provide valuable clues.

Causality & Explanation: With oxazoline-based auxiliaries, a common side reaction during basic hydrolysis is the nucleophilic attack at the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl. This results in ring-opening of the auxiliary without releasing the desired product, forming an undesired hydroxyamide.

Potential Side Products & Identification:

  • Hydroxyamide Impurity: This results from endocyclic cleavage. It will have a mass corresponding to the starting material + H₂O. Its presence can be confirmed by NMR and mass spectrometry.

  • Partially Cleaved Intermediates: Incomplete hydrolysis can leave intermediates, such as the initial amino ester formed during acidic cleavage.[5]

Mitigation Strategies:

  • Optimize Nucleophile: For hydrolytic cleavage, using LiOOH instead of LiOH can favor attack at the exocyclic carbonyl, reducing the formation of the hydroxyamide byproduct.

  • Purification: If the side product is unavoidable, optimize your purification protocol. Flash chromatography with a carefully selected solvent system is often effective.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the best general method to start with for cleaving this auxiliary?

    • A: For obtaining the corresponding α-amino acid, mild acidic hydrolysis (e.g., 0.1 to 1 M HCl in THF/water) at room temperature is a good starting point, analogous to the Schöllkopf method.[1] Monitor the reaction carefully to avoid racemization.

  • Q: How can I monitor the progress of the cleavage reaction?

    • A: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting material, product, and the cleaved auxiliary. Staining with potassium permanganate can help visualize all components. For more quantitative analysis, LC-MS is recommended.

  • Q: How do I remove the cleaved auxiliary from my product?

    • A: The cleaved auxiliary is typically soluble in organic solvents. After quenching the reaction, an aqueous workup with extractions can be used to separate the water-soluble product from the organic-soluble auxiliary. If your product is also organic-soluble, column chromatography is necessary.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Mild Acidic Hydrolysis

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Substrate (this compound derivative)

  • 1 M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M HCl (2.0-3.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Preventing Racemization During Chiral Auxiliary Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize chiral auxiliaries and seek to preserve the stereochemical integrity of their products during the critical auxiliary removal step. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and why is its removal a critical step?

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.[1] This powerful strategy allows for the diastereoselective formation of new stereocenters, which, after separation, can yield a single enantiomer of the desired product upon cleavage of the auxiliary.[1][2]

The removal step is critical because the conditions used for cleavage can inadvertently cause epimerization (racemization at a single stereocenter) of the newly formed chiral center, thereby compromising the enantiomeric purity of the final product.[3] Therefore, the auxiliary must be removed under conditions that are selective for cleavage without affecting the stereochemistry of the product.[4]

Q2: What are the primary mechanisms that lead to racemization during auxiliary removal?

Racemization, or more specifically epimerization, during auxiliary removal typically occurs through two main pathways, especially for products containing an α-stereocenter adjacent to a carbonyl group:

  • Direct Enolization: Under basic conditions, a proton on the α-carbon can be abstracted to form a planar enolate intermediate. Subsequent non-stereospecific reprotonation leads to a mixture of epimers.[5][6] The presence of electron-withdrawing groups on the α-carbon can increase the acidity of this proton, making the compound more susceptible to this pathway.[7]

  • Oxazolone Formation: In peptide synthesis, activation of an N-protected carboxyl group can lead to the formation of an oxazolone (or azlactone) intermediate.[5] The α-proton of this intermediate is highly acidic and prone to abstraction, resulting in a loss of stereochemical information.[5][6]

Vigorous conditions, such as the use of strong acids or bases at elevated temperatures, are known to promote these racemization pathways.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the removal of a chiral auxiliary.

Issue 1: Loss of enantiomeric excess (e.e.) is detected after auxiliary removal.

This is the most common and critical issue. If you observe a decrease in the enantiomeric purity of your product after the cleavage step, consider the following troubleshooting strategies.

Root Cause Analysis & Corrective Actions
  • Harsh Reaction Conditions: High temperatures and extreme pH are primary culprits for epimerization.[3][8]

    • Solution: Employ milder reaction conditions. Opt for lower temperatures; for instance, the widely used lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) cleavage of Evans-type oxazolidinone auxiliaries is typically performed at 0°C to maintain stereochemical integrity.[3][4] If racemization persists, consider even lower temperatures (-20°C or -78°C).[8]

  • Inappropriate Reagent Stoichiometry or Strength: The choice and amount of acid or base are critical.[3] Strong, non-nucleophilic bases are particularly problematic as they can readily deprotonate the α-carbon.[8]

    • Solution: Carefully control the stoichiometry of your reagents. If a base is required, use a weaker, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide (NaOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8] In some cases, additives can be used to suppress epimerization.[3]

  • Prolonged Reaction Time: Even under mild conditions, extended exposure to the reaction environment can lead to gradual epimerization.[8]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to minimize the product's exposure to potentially racemizing conditions.[8]

  • Substrate Structure: The inherent structure of your product can make it more susceptible to epimerization. As mentioned, an abstractable proton alpha to a carbonyl group is a common structural motif at risk under basic conditions.[3]

    • Solution: If the substrate is particularly sensitive, explore alternative cleavage methods. For example, reductive cleavage methods are often milder than harsh acidic or basic hydrolysis and may be less prone to causing epimerization.[3]

Visualizing the Problem: Racemization Pathways

RacemizationPathways cluster_enolization Direct Enolization (Basic Conditions) cluster_oxazolone Oxazolone Formation (e.g., Peptide Synthesis) A Chiral Product (R-configuration) B Planar Enolate (Achiral Intermediate) A->B + Base - H+ C Racemized Product (R/S Mixture) B->C + H+ D N-Protected Amino Acid E Oxazolone Intermediate D->E Activation F Racemized Amino Acid Derivative E->F Deprotonation/ Reprotonation

Caption: Key mechanisms leading to racemization during auxiliary removal.

Issue 2: Incomplete cleavage of the chiral auxiliary.

Sometimes, the challenge is not racemization but the incomplete removal of the auxiliary, leading to low yields of the desired product.

Troubleshooting Incomplete Cleavage
  • Steric Hindrance: Bulky substituents on the substrate or the auxiliary can hinder the approach of the cleaving reagent.

    • Solution: Increase the reaction temperature or time, but monitor for epimerization. A better approach may be to switch to a smaller, more reactive cleavage reagent or a different cleavage method altogether (e.g., from hydrolytic to reductive).[3]

  • Reagent Quality and Stoichiometry: Old or impure reagents can lead to incomplete reactions.

    • Solution: Verify the quality and concentration of your reagents. Ensure you are using the correct stoichiometry; for challenging cleavages, a moderate excess of the cleaving reagent may be necessary.

Decision Workflow for Incomplete Cleavage

IncompleteCleavage start Incomplete Auxiliary Cleavage reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents->conditions Reagents OK sterics Assess Steric Hindrance conditions->sterics Still Incomplete solved Problem Solved conditions->solved Complete Cleavage alternative Explore Alternative Cleavage Methods (e.g., Reductive, Acidic) sterics->alternative Hindrance is a Factor alternative->solved

Caption: A decision-making workflow for incomplete auxiliary cleavage.

Comparative Data: Cleavage Methods for Evans Auxiliaries

The Evans oxazolidinone auxiliaries are widely used, and their cleavage has been extensively studied.[1][2][9] The choice of cleavage method determines the functional group obtained.

Cleavage Reagent/ConditionsResulting Functional GroupTypical TemperatureKey Considerations
LiOH / H₂O₂ Carboxylic Acid0 °C to RTMost common method; low temperature is crucial to prevent epimerization.[3]
LiAlH₄ or LiBH₄ Primary Alcohol0 °C to RTReductive cleavage; generally mild.
Me₂AlN(OMe)Me Weinreb Amide0 °C to RTAllows for conversion to ketones/aldehydes.
LiOBn Benzyl Ester0 °C to RTMilder alternative to LiOH for base-sensitive substrates.[10]
Basic Al₂O₃ Methyl Ester (with MeOH)Room TemperatureMild transesterification.

Experimental Protocol: Standard Removal of an Evans Auxiliary

This protocol details the common hydrolytic cleavage of an N-acyloxazolidinone to yield a carboxylic acid, with steps to minimize epimerization.

Objective: To cleave the chiral auxiliary from an N-acyl oxazolidinone derivative while preserving the stereochemical integrity of the α-carbon.

Materials:

  • N-acyl oxazolidinone substrate

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Lithium hydroxide (LiOH), aqueous solution (e.g., 0.8 M)

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath. This is a critical step to suppress potential epimerization.[3]

  • Addition of Reagents: While stirring vigorously at 0°C, add the 30% aqueous H₂O₂ solution (approx. 4-5 eq) dropwise. Following this, add the aqueous LiOH solution (approx. 2-3 eq) dropwise. The hydroperoxide anion (OOH⁻), formed in situ, is the effective nucleophile.[4][11]

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC until all the starting material is consumed (typically 1-4 hours).[3]

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite. Stir for 20-30 minutes at 0°C.

  • Workup - Auxiliary Removal: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary. The auxiliary can often be recovered and reused.[1][3]

  • Workup - Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with 1M HCl.

  • Extraction: Extract the carboxylic acid product from the acidified aqueous layer with several portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the product by column chromatography or crystallization. Determine the enantiomeric excess of the final product using chiral HPLC or SFC to confirm that no racemization has occurred.[8]

Workflow Diagram: Auxiliary Removal & Purification

protocol_workflow start Start: N-Acyl Oxazolidinone step1 1. Dissolve in THF/H₂O 2. Cool to 0°C start->step1 step2 3. Add H₂O₂ then LiOH (Maintain 0°C) step1->step2 step3 4. Monitor by TLC step2->step3 step4 5. Quench with Na₂SO₃ step3->step4 step5 6. Remove THF, Extract to remove auxiliary step4->step5 step6 7. Acidify aqueous layer (pH 2-3) step5->step6 step7 8. Extract product step6->step7 step8 9. Dry & Concentrate step7->step8 end Final Product: Enantiopure Carboxylic Acid step8->end

Caption: A generalized workflow for Evans auxiliary removal and product isolation.

References

Technical Support Center: Stereoselectivity Control with 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving 4-isopropyl-2-phenyl-2-oxazoline-5-one, a key building block in the asymmetric synthesis of non-natural amino acids and their derivatives.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here, we delve into the critical role of Lewis acid selection in governing stereoselectivity, providing field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs)

Question 1: We are observing poor diastereoselectivity in our alkylation reaction with this compound. What are the likely causes and how can we improve it?

Answer: Poor diastereoselectivity in this system often stems from an inappropriate choice of Lewis acid or suboptimal reaction conditions that fail to establish a well-organized, stereochemically biased transition state. The facial selectivity of the incoming electrophile is dictated by the conformation of the enolate, which is heavily influenced by the coordinating Lewis acid.

Key Factors Influencing Diastereoselectivity:

  • Lewis Acid Identity: The choice between a monodentate and a bidentate Lewis acid is paramount. Bidentate Lewis acids, capable of forming a rigid chelate with both the carbonyl oxygen and the nitrogen atom of the oxazoline ring, are often essential for high diastereoselectivity.[2] This chelation locks the conformation of the enolate, effectively shielding one face of the molecule and directing the electrophile to the opposite face. In contrast, monodentate Lewis acids may not provide sufficient conformational rigidity, leading to a mixture of diastereomers.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the effectiveness of the Lewis acid. Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred as they are less likely to compete with the substrate for binding to the Lewis acid.

  • Temperature: Lower reaction temperatures typically enhance stereoselectivity by favoring the transition state with the lowest activation energy, which corresponds to the major diastereomer. Reactions are often run at -78 °C to maximize selectivity.

  • Steric Hindrance: The steric bulk of both the electrophile and the Lewis acid can influence the approach trajectory of the electrophile. A well-matched combination is crucial for optimal results.

Troubleshooting Steps:

  • Switch to a Bidentate Lewis Acid: If you are using a monodentate Lewis acid (e.g., BF₃·OEt₂), consider switching to a bidentate one such as TiCl₄, SnCl₄, or MgBr₂·OEt₂.

  • Optimize the Solvent: If you are using a coordinating solvent like THF, try switching to a non-coordinating one like DCM.

  • Lower the Reaction Temperature: If the reaction is being run at room temperature or 0 °C, attempt the reaction at -78 °C.

  • Evaluate the Electrophile: Highly reactive and sterically unencumbered electrophiles may exhibit lower selectivity. If possible, consider derivatives with increased steric bulk.

Question 2: What is the mechanistic basis for the stereochemical outcome when using a bidentate Lewis acid like TiCl₄?

Answer: The high diastereoselectivity observed with bidentate Lewis acids like titanium(IV) chloride (TiCl₄) is attributed to the formation of a rigid, five-membered chelate ring involving the Lewis acid and the oxazolinone substrate. This concept is known as chelation control .[2][3]

The process can be visualized as follows:

  • Coordination: The Lewis acid coordinates to both the carbonyl oxygen and the nitrogen atom of the oxazoline ring.

  • Enolization: In the presence of a base (often a hindered amine like triethylamine or diisopropylethylamine), a proton is abstracted from the C4 position to form a titanium enolate.

  • Conformational Lock: The chelation fixes the conformation of the resulting enolate. The bulky isopropyl group at the C4 position effectively shields the Re face of the enolate.

  • Stereodirected Attack: The incoming electrophile is therefore directed to attack the less sterically hindered Si face, leading to the preferential formation of one diastereomer.

This chelation-controlled model provides a predictable framework for the stereochemical outcome of various reactions, including alkylations and aldol additions.[2]

Question 3: We are attempting a Michael addition and observing a reversal of the expected stereoselectivity. Why might this be happening?

Answer: A reversal of stereoselectivity, often termed "anti-Felkin-Anh" or non-chelation controlled selectivity, can occur under specific conditions. This outcome suggests that the reaction is proceeding through a transition state where chelation is not the dominant controlling element.

Potential Causes for Reversed Selectivity:

  • Monodentate Lewis Acids: Strong, monodentate Lewis acids like BF₃·OEt₂ can coordinate solely to the carbonyl oxygen. This leads to a more flexible, "open" transition state where stereocontrol is governed by minimizing steric interactions between the substrate's substituents and the incoming electrophile, as described by the Felkin-Anh model.[2]

  • "Hard" vs. "Soft" Lewis Acids: The Hard and Soft Acids and Bases (HSAB) principle can also play a role. A "hard" Lewis acid will preferentially coordinate to the "hard" carbonyl oxygen, while a "softer" Lewis acid might have a different coordination preference.[4][5]

  • Substrate-Specific Effects: The electronic properties of the Michael acceptor can influence the geometry of the transition state. Highly electron-deficient acceptors might favor a more open transition state.

  • Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product can isomerize to the more stable thermodynamic product under the reaction conditions. Running the reaction at lower temperatures and for shorter times can help favor the kinetic product.[6]

To re-establish the desired chelation-controlled stereoselectivity, consider switching to a bidentate Lewis acid and employing low temperatures and non-coordinating solvents.

Data Summary: Lewis Acid Effects on Stereoselectivity

The choice of Lewis acid has a profound impact on the diastereomeric ratio (d.r.) in reactions of this compound. The following table summarizes typical outcomes for a representative alkylation reaction.

Lewis AcidTypeTypical SolventTemperature (°C)Diastereomeric Ratio (syn:anti)
TiCl₄BidentateDCM-78>95:5
SnCl₄BidentateDCM-78>90:10
MgBr₂·OEt₂BidentateDCM/Et₂O-78 to 085:15 to 95:5
BF₃·OEt₂MonodentateDCM-7850:50 to 70:30
ZnCl₂BidentateTHF080:20

Note: These values are illustrative and can vary depending on the specific electrophile and reaction conditions.

Experimental Protocols

Protocol 1: High-Diastereoselectivity Alkylation via Chelation Control

This protocol describes a general procedure for the highly diastereoselective alkylation of this compound using TiCl₄ as the Lewis acid.

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM

  • Triethylamine (TEA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (10 mL per mmol of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise via syringe. Stir the resulting deep red solution for 30 minutes at -78 °C.

  • Add triethylamine (1.2 eq) dropwise. The solution color may change. Stir for an additional 30 minutes at -78 °C.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can range from 1 to 6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Visualizing Reaction Control Mechanisms

Chelation vs. Non-Chelation Control

The stereochemical outcome of reactions with this compound is primarily determined by the ability of the Lewis acid to form a chelate. The following diagrams illustrate the two controlling transition states.

chelation_control cluster_chelation Chelation Control (Bidentate Lewis Acid) cluster_non_chelation Non-Chelation Control (Monodentate Lewis Acid) chelate Rigid Chelate Intermediate si_face Si-face Attack (Favored) chelate->si_face Electrophile (E+) re_face Re-face Shielded by Isopropyl Group major Major Diastereomer si_face->major open_ts Flexible 'Open' Transition State felkin_anh Felkin-Anh Model (Steric Control) open_ts->felkin_anh mixture Diastereomeric Mixture felkin_anh->mixture workflow start Start Flame-dried flask under N₂ dissolve Dissolve Substrate Anhydrous DCM start->dissolve cool Cool to -78 °C Dry ice/acetone bath dissolve->cool add_la Add Lewis Acid e.g., TiCl₄ cool->add_la add_base Add Base e.g., TEA add_la->add_base add_elec Add Electrophile e.g., R-X add_base->add_elec react Reaction Monitor by TLC add_elec->react quench Quench Sat. aq. NH₄Cl react->quench workup Workup & Extraction quench->workup purify Purification Column Chromatography workup->purify analyze Analysis ¹H NMR for d.r. purify->analyze

References

Stability issues of 4-Isopropyl-2-phenyl-2-oxazoline-5-one under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot stability issues related to this compound, particularly under acidic and basic conditions. As a derivative of the 5(4H)-oxazolone class, this molecule's core heterocyclic ring, also known as an azlactone, is susceptible to hydrolysis, which can impact experimental outcomes and formulation stability. This guide provides in-depth mechanistic insights, practical troubleshooting advice, and validated protocols to ensure the integrity of your work.

Section 1: Stability & Degradation under Acidic Conditions

The oxazolone ring is generally unstable in aqueous acidic environments. The primary mechanism of degradation is acid-catalyzed hydrolysis, which leads to the cleavage of the lactone (cyclic ester) bond within the five-membered ring.

Frequently Asked Questions & Troubleshooting

Question 1.1: What is the primary degradation pathway for this compound in acidic media?

Answer: Under acidic conditions, the degradation proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the oxazolone ring. Theoretical studies suggest two potential sites for protonation: the nitrogen atom (N3) or the carbonyl oxygen atom (at C5).[1] Protonation at either site enhances the electrophilicity of the carbonyl carbon (C5). This activation facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and ring-opening results in the formation of an α-acylamino acid.[2] This entire process effectively cleaves the endocyclic ester bond.[2]

Acid_Catalyzed_Hydrolysis Diagram 1: Acid-Catalyzed Hydrolysis Pathway Start 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Protonated Protonated Oxazolone (Activated Intermediate) Start->Protonated + H+ (from Acid) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Product N-benzoyl-valine (Ring-Opened Product) Tetrahedral->Product Ring Opening

Caption: Acid-Catalyzed Hydrolysis Pathway.

Question 1.2: What is the expected degradation product under acidic conditions?

Answer: The hydrolysis of this compound yields a single, stable degradation product: N-benzoyl-valine . This occurs because the isopropyl group at the C4 position corresponds to the side chain of the amino acid valine, and the phenyl group at the C2 position corresponds to a benzoyl N-acyl group.

Question 1.3: [Troubleshooting] My experiment in an acidic buffer (e.g., pH 4-5) shows a new, more polar spot on TLC or a new peak with a shorter retention time in RP-HPLC. Could this be degradation?

Answer: Yes, this is a classic sign of hydrolysis. The product, N-benzoyl-valine, contains a free carboxylic acid group, making it significantly more polar than the parent oxazolone, which is a neutral, cyclic ester. In reverse-phase high-performance liquid chromatography (RP-HPLC), a more polar compound will interact less with the nonpolar stationary phase and elute earlier (shorter retention time). On a normal-phase TLC plate, it would exhibit a lower Rf value.

Question 1.4: How can I conduct a controlled experiment to confirm acid lability?

Answer: A forced degradation study is the standard approach to confirm chemical stability.[3] This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time.

Protocol 1: Acidic Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl). This creates a 50:50 organic/aqueous solution with a final drug concentration of 0.5 mg/mL.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Keep both vials at a controlled temperature (e.g., 60 °C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from both the stress and control samples.

  • Neutralization & Dilution: Immediately neutralize the aliquot with an equivalent volume of 0.1 M sodium hydroxide (NaOH) to stop the degradation. Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using the RP-HPLC method described in Section 3 to quantify the remaining parent compound and the formation of the degradation product.

Section 2: Stability & Degradation under Basic Conditions

The oxazolone ring is often even more susceptible to degradation under basic conditions than acidic ones. The mechanism is a base-catalyzed hydrolysis, which is mechanistically similar to the saponification of an ester.

Frequently Asked Questions & Troubleshooting

Question 2.1: How does this compound degrade in basic media?

Answer: In a basic environment, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the highly electrophilic carbonyl carbon (C5) of the oxazolone ring. This is a rapid reaction that does not require prior activation by protonation.[4] The attack forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the C5-O1 bond and subsequent ring-opening. This process is effectively an intramolecular saponification. Some oxazolones are known to be highly alkali-labile.[5]

Base_Catalyzed_Hydrolysis Diagram 2: Base-Catalyzed Hydrolysis Pathway Start 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH- (Nucleophilic Attack) Product N-benzoyl-valinate (Carboxylate Salt) Tetrahedral->Product Ring Opening FinalProduct N-benzoyl-valine Product->FinalProduct + H+ (Acidic Workup)

Caption: Base-Catalyzed Hydrolysis Pathway.

Question 2.2: What is the expected degradation product under basic conditions?

Answer: The initial product of base-catalyzed hydrolysis is the salt of N-benzoyl-valine (i.e., N-benzoyl-valinate). Upon neutralization or acidification during experimental workup, this is converted to the free carboxylic acid, N-benzoyl-valine , the same final product observed under acidic conditions.

Question 2.3: [Troubleshooting] I am running a reaction using a strong base (e.g., NaOH, LDA) and my oxazolone starting material is rapidly consumed, even at low temperatures, leading to a complex mixture. What is happening?

Answer: This is expected behavior. The C4 proton of the oxazolone ring is acidic and can be deprotonated, but more importantly, the ring itself is highly susceptible to nucleophilic attack by strong bases, leading to rapid decomposition. If the base is also a nucleophile (like NaOH or alkoxides), ring-opening will be a major side reaction. If your desired reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) in strictly anhydrous conditions to minimize hydrolytic degradation.

Question 2.4: How can I perform a forced degradation study under basic conditions?

Answer: The procedure is analogous to the acidic study, but with the substitution of a base for the acid. The reaction is typically much faster.

Protocol 2: Basic Forced Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Control Sample: Prepare a control using 1 mL of stock solution and 1 mL of purified water.

  • Incubation: Maintain the vials at a suitable temperature. Often, room temperature is sufficient for basic degradation. Monitor closely, as the reaction can be complete in minutes to hours.

  • Time-Point Analysis: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr), withdraw an aliquot (e.g., 100 µL).

  • Neutralization & Dilution: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl and dilute with the mobile phase for analysis.

  • Analysis: Analyze using the RP-HPLC method from Section 3.

Section 3: Analytical Methods & Preventative Strategies

Proper analysis and handling are crucial for working with hydrolytically sensitive compounds. This section provides a general analytical method and best practices for storage and use.

Summary of Stability Profile
Condition Mechanism Primary Degradation Product Rate of Degradation Key Influencing Factors
Acidic (pH < 6) Acid-catalyzed hydrolysisN-benzoyl-valineModerate to FastpH, Temperature, Water Content
Neutral (pH ~7) Uncatalyzed hydrolysisN-benzoyl-valineSlowTemperature, Water Content
Basic (pH > 8) Base-catalyzed hydrolysisN-benzoyl-valinate (salt)Very FastpH, Temperature, Water Content
Question 3.1: What is the best analytical method to monitor the stability of this compound and its primary degradant?

Answer: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[6] This technique allows for the separation and quantification of the parent compound (less polar) from its hydrolysis product, N-benzoyl-valine (more polar), in a single run.

Protocol 3: General RP-HPLC Method for Stability Monitoring
  • Objective: To separate this compound from its degradation product, N-benzoyl-valine.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 30% B to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the phenyl-oxazoline chromophore (approx. 280-320 nm, to be determined empirically) and the benzoyl chromophore (approx. 230 nm). A Photo-Diode Array (PDA) detector is ideal for confirming peak purity.

  • Expected Elution Order: N-benzoyl-valine (more polar) will elute first, followed by the parent oxazolone (less polar).

Question 3.2: What are the best practices to minimize degradation during storage and in experimental setups?

Answer:

  • Control pH: The compound is most stable in anhydrous, non-polar organic solvents. If aqueous solutions are necessary, use a buffered system as close to neutral pH as possible and for the shortest duration required.

  • Avoid Nucleophiles: Besides water and hydroxide, other nucleophiles like primary/secondary amines or alcohols (especially under basic conditions) can also open the oxazolone ring.[7]

  • Storage Conditions: Store the solid compound in a tightly sealed container in a desiccator at low temperatures (e.g., 4 °C or -20 °C) to protect it from atmospheric moisture and heat.

  • Solvent Choice: For reactions, prioritize aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) over protic solvents (e.g., water, methanol, ethanol).

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries versus 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the reliable and predictable control of stereochemistry is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries represent a foundational strategy in asymmetric synthesis, enabling chemists to construct specific stereoisomers by temporarily introducing a chiral directing group. Among the most successful and widely adopted of these are the oxazolidinone-based auxiliaries developed by David A. Evans.[1][] This guide provides an in-depth analysis of these benchmark auxiliaries, comparing their well-documented effectiveness with the current understanding of 4-Isopropyl-2-phenyl-2-oxazoline-5-one, a structurally distinct heterocyclic compound.

This comparison is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about stereocontrol strategies. It will delve into the mechanistic underpinnings, present quantitative performance data for Evans' auxiliaries, and provide detailed experimental protocols.

Part 1: The Gold Standard - Evans' Oxazolidinone Auxiliaries

Evans' auxiliaries are a class of chiral oxazolidinones, typically derived from readily available α-amino acids.[3] Their widespread use is a testament to their high efficacy in inducing stereoselectivity, the predictability of the stereochemical outcomes, and the straightforward methods for their attachment and subsequent removal.[1][4]

Mechanism of Stereocontrol

The remarkable stereodirecting power of Evans' auxiliaries is rooted in a combination of steric hindrance and chelation control. Following acylation of the oxazolidinone's nitrogen, a prochiral center is established at the α-carbon of the acyl group. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a (Z)-enolate.[5]

The key to high diastereoselectivity is the rigid conformation of this enolate. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine) sterically shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, leading to the formation of one diastereomer in high excess.[1][5] In reactions like the aldol addition, the formation of a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model, further enforces this stereochemical bias.[5]

cluster_0 Mechanism of Stereocontrol with Evans' Auxiliary A N-Acyl Oxazolidinone B (Z)-Enolate Formation (Base, e.g., LDA) A->B Deprotonation C Chelated Enolate (Steric Shielding by R' group) B->C Conformational Rigidity D Electrophilic Attack (from less hindered face) C->D Reaction with E+ E Diastereomerically Enriched Product D->E New Stereocenter Formed cluster_1 Experimental Workflow using Evans' Auxiliary Start Carboxylic Acid + Chiral Auxiliary Step1 Step 1: Acylation (Attachment of Auxiliary) Start->Step1 Intermediate1 N-Acyl Oxazolidinone Step1->Intermediate1 Step2 Step 2: Diastereoselective Reaction (e.g., Alkylation or Aldol) Intermediate1->Step2 Intermediate2 Diastereomerically Enriched Adduct Step2->Intermediate2 Step3 Step 3: Cleavage (Removal of Auxiliary) Intermediate2->Step3 Product Enantiomerically Enriched Product (Acid, Alcohol, Aldehyde, etc.) Step3->Product Recovered Recovered Chiral Auxiliary Step3->Recovered

References

A Senior Application Scientist's Guide to Stereochemical Validation: X-ray Crystallography vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a drug's efficacy and safety. The distinct biological effects of different enantiomers, where one may be therapeutic (the eutomer) and the other inactive or even harmful (the distomer), underscore the regulatory and scientific imperative for unambiguous stereochemical assignment.[1][2][3]

While various analytical techniques can provide pieces of the stereochemical puzzle, single-crystal X-ray crystallography (SC-XRD) is universally regarded as the "gold standard."[4][5][6] It offers direct, unambiguous visualization of the molecular structure at atomic resolution. However, the path to a high-quality crystal is not always straightforward. This guide provides an in-depth comparison of X-ray crystallography with key orthogonal techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography—offering field-proven insights into the causality behind experimental choices and a framework for selecting the most appropriate validation strategy.

The Gold Standard: Unambiguous Assignment by Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule. This power, when applied to chiral molecules, allows for the direct determination of absolute configuration, a feat made possible by a subtle physical phenomenon known as anomalous dispersion.

The Principle: How Anomalous Dispersion Reveals Absolute Chirality

In a standard diffraction experiment, the scattering intensity of a reflection from a set of atomic planes (hkl) is identical to that of its inverse (-h-k-l). This is known as Friedel's Law. However, when the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[7] This effect, called anomalous dispersion or anomalous scattering, breaks Friedel's Law, causing the intensities of the I(hkl) and I(-h-k-l) reflections—known as a Bijvoet pair—to differ slightly.[8][9]

This intensity difference is dependent on the absolute arrangement of atoms. By measuring these differences and comparing them to the calculated values for a given enantiomeric model, the true absolute configuration can be determined. The confidence in this assignment is quantified by the Flack parameter .[10][11]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates the refined stereochemical model is correct.[9][12]

  • A value close to 1 suggests the inverted structure is correct.[9]

  • A value near 0.5 may indicate a racemic crystal or twinning.[9]

Experimental Workflow: From Molecule to Absolute Structure

The journey from a synthesized compound to a validated absolute configuration via SC-XRD is a multi-step process where the initial stage is often the most critical.

cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Purified Compound B Crystal Growth (Vapor diffusion, slow evaporation, etc.) A->B Crucial Bottleneck C Single Crystal Selection B->C Microscopic evaluation D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E Exposure to X-rays F Structure Solution (Electron Density Map) E->F G Structure Refinement F->G H Absolute Configuration Assignment (Flack Parameter) G->H Analysis of Bijvoet pairs

Caption: Workflow for absolute configuration determination using SC-XRD.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of Crystallography):

    • Causality: The entire technique hinges on obtaining a single, well-ordered crystal lattice that will diffract X-rays coherently. This is the primary bottleneck.[13][14] Highly flexible molecules or oils are inherently difficult to crystallize.[13]

    • Methodology: Dissolve the purified compound (~5-10 mg) in a suitable solvent. Employ techniques such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling to induce crystallization. The goal is to allow molecules to slowly and methodically arrange themselves into a perfect lattice.

  • Crystal Mounting and Screening:

    • Causality: A crystal must be a single entity, not an aggregate, and large enough to produce a strong diffraction pattern.

    • Methodology: Under a microscope, select a crystal with sharp edges and no visible defects (typically 0.1-0.3 mm in size). Mount it on a loop (e.g., a cryoloop) and flash-cool it in liquid nitrogen to prevent radiation damage during data collection. A preliminary diffraction image is taken to assess crystal quality.[15]

  • Data Collection:

    • Causality: A complete dataset requires rotating the crystal in the X-ray beam to capture reflections from all possible lattice planes. The choice of X-ray wavelength is critical; copper radiation (Cu Kα, λ=1.54 Å) produces a stronger anomalous signal for light-atom structures (C, N, O) than molybdenum radiation (Mo Kα, λ=0.71 Å), increasing the confidence of the absolute configuration assignment.[16]

    • Methodology: The mounted crystal is placed in a diffractometer.[17] A series of diffraction images are collected as the crystal is rotated. Data collection parameters like exposure time and detector distance are optimized to maximize signal-to-noise.[17]

  • Structure Solution, Refinement, and Validation:

    • Causality: Computational methods are used to solve the "phase problem" (as only intensities, not phases, are measured) and convert the diffraction pattern into an electron density map.[18] This map is then interpreted by fitting a molecular model to it, which is refined to best match the experimental data.

    • Methodology: Software is used to integrate the reflection intensities and solve the structure. The resulting atomic model is refined against the data. For absolute configuration, the model is refined against both possibilities (the original and its inverted mirror image), and the Flack parameter is calculated to validate the correct enantiomer.[9][19]

Orthogonal Method 1: NMR Spectroscopy via Mosher's Ester Analysis

When crystallization proves elusive, NMR spectroscopy offers a powerful, solution-state alternative for determining the absolute configuration of chiral alcohols and amines. The most established method is Mosher's ester analysis.

The Principle: Creating and Differentiating Diastereomers

The method relies on a clever chemical trick: converting the enantiomeric analyte into a pair of diastereomers by reacting it with a chiral derivatizing agent.[20] Specifically, the chiral alcohol or amine of unknown configuration is reacted in two separate tubes with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[21][22]

The resulting diastereomeric esters are no longer mirror images and thus have different physical properties, including distinct chemical shifts in their ¹H NMR spectra.[22] The anisotropic (spatially dependent magnetic) effect of the phenyl ring in the MTPA moiety causes nearby protons in the original analyte to be shielded or deshielded differently in the two diastereomers. By analyzing the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be reliably deduced.[21][23]

Experimental Workflow: A Spectroscopic Approach

cluster_0 Derivatization cluster_1 Analysis A Chiral Alcohol/Amine (Unknown Configuration) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-MTPA Ester B->D E (R)-MTPA Ester C->E F Acquire ¹H NMR for both esters D->F E->F G Calculate Δδ = δ(S-ester) - δ(R-ester) F->G H Apply Mosher's Model G->H I Assign Absolute Configuration H->I

Caption: Workflow for Mosher's ester analysis using NMR.
Detailed Experimental Protocol: Mosher's Ester Analysis

  • Derivatization:

    • Causality: To create two distinct diastereomers that can be differentiated by NMR. The reaction must go to completion to avoid kinetic resolution artifacts.

    • Methodology: In two separate NMR tubes or vials, react the chiral alcohol (~1-5 mg) with a slight excess of (R)-MTPA chloride and (S)-MTPA chloride, respectively.[24][25] A mild base like pyridine or DMAP is used as a catalyst and acid scavenger. Ensure the reaction is complete via TLC or LC-MS.

  • NMR Data Acquisition:

    • Causality: High-resolution spectra are required to accurately measure the small differences in chemical shifts between the two diastereomers.

    • Methodology: Acquire high-resolution ¹H NMR spectra for both the crude (S)-MTPA ester and (R)-MTPA ester products.[25] 2D experiments like COSY can be helpful for unambiguous assignment of proton signals.

  • Data Analysis and Configuration Assignment:

    • Causality: The signs of the calculated Δδ values for protons on either side of the stereocenter plane directly correlate to the absolute configuration.

    • Methodology: Carefully assign the chemical shifts for protons on both sides of the original stereocenter in both spectra. Calculate the difference: Δδ = δS - δR.[23] According to the accepted model, protons for which Δδ is positive are placed on one side of the molecule (in a planar projection), and those with negative Δδ are on the other. This spatial arrangement reveals the absolute configuration.[24][25]

Orthogonal Method 2: Chiral Chromatography

While X-ray crystallography and Mosher's method determine absolute configuration, chiral chromatography excels at a different but equally critical task: separating enantiomers and determining their relative proportions, or enantiomeric excess (%ee).[26]

The Principle: Differential Interaction with a Chiral Environment

Chiral chromatography operates by passing a mixture of enantiomers through a column containing a chiral stationary phase (CSP).[27][28] The CSP is an achiral support (like silica) coated with a chiral molecule. The two enantiomers interact differently with this chiral environment through a combination of forces like hydrogen bonding, π-π interactions, and steric hindrance.[27] One enantiomer will form a slightly more stable transient diastereomeric complex with the CSP and will therefore travel more slowly through the column, while the other elutes faster. This results in the separation of the two enantiomers into distinct peaks.

Experimental Workflow: Separation and Quantification

A Racemic or Enantioenriched Mixture B Inject into HPLC/SFC System with Chiral Column (CSP) A->B C Differential Interaction & Separation B->C D Detection (UV, MS, etc.) C->D E Chromatogram with Separated Enantiomer Peaks D->E F Quantify Peak Areas to Determine %ee E->F

Caption: General workflow for chiral chromatography.
Detailed Experimental Protocol: Analytical Chiral HPLC

  • Method Development:

    • Causality: The success of the separation is entirely dependent on the choice of CSP and mobile phase, as these dictate the nature and strength of the chiral recognition interactions.[27][29] This is often an empirical screening process.

    • Methodology: Screen a variety of chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phase compositions (e.g., hexane/isopropanol, acetonitrile/methanol) to find a system that provides baseline resolution of the two enantiomer peaks.

  • Sample Preparation and Analysis:

    • Causality: The sample must be fully dissolved and filtered to prevent column clogging and ensure reproducible injections.

    • Methodology: Prepare a dilute solution of the analyte in the mobile phase. Inject a small volume onto the equilibrated chiral HPLC system.

  • Data Interpretation:

    • Causality: The area under each peak is proportional to the concentration of that enantiomer.

    • Methodology: Integrate the areas of the two separated peaks in the resulting chromatogram. Calculate the enantiomeric excess using the formula: %ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100. Note: This method cannot assign which peak corresponds to the R or S enantiomer without a pure, known standard of one enantiomer.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of technique is dictated by the specific question being asked, the nature of the sample, and the stage of the research or development process.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Method)Chiral Chromatography
Primary Information Unambiguous Absolute Configuration , relative stereochemistry, 3D structure.[5][30]Absolute Configuration of a specific stereocenter.[21][22]Enantiomeric Excess (%ee) , separation of enantiomers.[4][26]
Sample Requirement High-quality single crystal (~0.1 mm).Soluble compound with -OH or -NH2 group (~1-5 mg).Soluble compound (~ <1 mg for analytical).
Principle Anomalous dispersion of X-rays.[7][31]Formation and NMR analysis of diastereomers.[22]Differential interaction with a Chiral Stationary Phase (CSP).[27][28]
Primary Bottleneck Crystal growth. [13][14]Derivatization reaction; complex spectral interpretation.Method development (finding the right column/mobile phase).[27]
Confidence Level Definitive ("Gold Standard"). High, but indirect and model-dependent.High for quantification; requires a standard for assignment.
Throughput Low.Medium.High.
A Self-Validating Decision Framework

A robust validation strategy often involves using these techniques in a complementary fashion. The following decision tree can guide the process.

Caption: Decision workflow for selecting a stereochemical validation method.

Conclusion: An Integrated Approach to Stereochemical Integrity

While single-crystal X-ray crystallography remains the unparalleled gold standard for determining absolute stereochemistry, its primary limitation—the need for a high-quality crystal—necessitates a suite of orthogonal, self-validating techniques. NMR-based methods like Mosher's analysis provide a robust solution-state alternative for specific functional groups, while chiral chromatography is the definitive tool for quantifying enantiomeric purity.

In the rigorous landscape of drug development, reliance on a single method is insufficient. A truly trustworthy validation system leverages the strengths of each technique: using X-ray crystallography to unequivocally assign the absolute configuration of a reference standard, and then employing high-throughput chiral chromatography to ensure that every batch of the bulk material consistently meets the required enantiomeric purity. This integrated approach, grounded in the fundamental principles of each technique, ensures the scientific integrity and safety of chiral molecules from the research bench to the clinic.

References

A Senior Application Scientist's Guide to Oxazoline-Based Chiral Auxiliaries: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Among the strategies available, the use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a stereoselective reaction—remains a robust and reliable method.[1] Oxazoline-based scaffolds, in particular, have emerged as a "gold standard" due to their ready accessibility from chiral amino alcohols, structural rigidity, and predictable stereochemical outcomes in a vast range of carbon-carbon bond-forming reactions.[2][3][4]

This guide provides a comparative analysis of prominent oxazoline-based chiral auxiliaries. Moving beyond a simple catalog of reagents, we will dissect the mechanistic underpinnings of their stereocontrol, present comparative performance data, and offer detailed protocols to bridge theory with practice. Our focus is on providing the causal logic behind experimental choices, empowering you to select and implement the optimal auxiliary for your synthetic challenges.

The Archetype: Evans' Oxazolidinone Auxiliaries

Introduced and popularized by David A. Evans, chiral oxazolidinone auxiliaries are arguably the most widely used class for stoichiometric asymmetric synthesis.[5][6] Their success lies in a combination of high diastereoselectivity, predictable outcomes, and the ability to be cleaved into a variety of useful functional groups.[1][3]

Mechanism of Stereocontrol

The stereodirecting power of Evans' auxiliaries originates from the substituent at the C4 position (e.g., isopropyl, benzyl, or tert-butyl), which is derived from a natural amino acid. Upon acylation of the auxiliary, the resulting N-acyl oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate.[3][7] The C4 substituent effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This principle governs the high diastereoselectivity observed in both alkylation and aldol reactions.[8]

G cluster_0 Mechanism of Asymmetric Alkylation Acyl N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate (Shielded Face) Acyl->Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Acyl Product Alkylated Product (High d.r.) Enolate->Product Approach from less hindered face Electrophile Electrophile (E+) (e.g., R-X) Electrophile->Enolate

Caption: Stereocontrol in Evans' auxiliary alkylation.

Performance in Key Transformations

Asymmetric Alkylation: Evans' auxiliaries provide exceptional control in the alkylation of enolates, establishing a new stereocenter α to the carbonyl group with high fidelity.

Auxiliary Substituent (R')Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
BenzylAllyl IodideNaHMDS>98:2~75%[3]
IsopropylBenzyl BromideLDA>99:194%[5]
tert-ButylMethyl IodideKHMDS>99:191%[5]

Asymmetric Aldol Reactions: These auxiliaries are renowned for their utility in diastereoselective aldol reactions, primarily yielding syn-aldol products via a Zimmerman-Traxler-like transition state.[1][8] This transformation is powerful as it simultaneously constructs two new contiguous stereocenters.[1]

AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-Val-derivedIsobutyraldehydeBu₂BOTf>99:187%[8]
(S)-Phe-derivedBenzaldehydeTiCl₄97:385%[7]
Auxiliary Removal: The Gateway to Diverse Products

A key advantage of Evans' auxiliaries is the variety of methods available for their non-destructive cleavage, allowing recovery of the auxiliary and conversion of the product into different functional groups.[1][9]

G cluster_1 Auxiliary Cleavage Pathways Start N-Acyl Product Acid Carboxylic Acid Start->Acid LiOH, H₂O₂ Alcohol Primary Alcohol Start->Alcohol LiAlH₄ or NaBH₄ Amide Weinreb Amide Start->Amide Me(MeO)NH·HCl, AlMe₃ Aldehyde Aldehyde Alcohol->Aldehyde Oxidation (e.g., Swern)

Caption: Common cleavage methods for Evans' auxiliaries.

Structural Variants and Alternatives

While Evans' oxazolidinones are workhorses, related structures have been developed to overcome specific limitations or offer complementary selectivity.

Sulfur-Containing Analogues: Thiazolidinethiones

Replacing the endocyclic oxygen with sulfur and the exocyclic carbonyl with a thiocarbonyl yields thiazolidinethiones. These auxiliaries have proven superior for certain applications, most notably in acetate aldol reactions, where traditional oxazolidinones can give modest results.[10]

  • Key Advantages :

    • High Selectivity in Acetate Aldols : Provide excellent diastereoselectivity for generating syn-acetate aldol adducts.[10]

    • Enhanced Crystallinity : The products are often highly crystalline, simplifying purification by recrystallization.

    • Visual Aid : The N-acyl derivatives are typically yellow, which can aid in visualization during chromatography.[10]

Camphorsultam (Oppolzer's Sultam)

Derived from camphor, this bicyclic sultam offers a conformationally rigid framework. Its bulky and well-defined structure provides excellent steric shielding. In some cases, such as Michael additions, it has shown superior selectivity compared to standard oxazolidinones.[1]

The Catalytic Leap: Phosphinooxazoline (PHOX) Ligands

A significant evolution in the use of the oxazoline scaffold is its incorporation into bidentate ligands for asymmetric metal catalysis.[2] This approach shifts from using a stoichiometric amount of a chiral auxiliary to a catalytic amount of a chiral ligand-metal complex, which is more atom-economical.

Phosphinooxazoline (PHOX) ligands are a prominent class where a chiral oxazoline is linked to a phosphine donor.[2][4] In these P,N-ligands, the stereocenter on the oxazoline ring is positioned close to the metal's active site, directly influencing the enantioselectivity of the reaction.[2]

  • Key Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) The Pd-PHOX system is highly effective for a range of AAA reactions, including decarboxylative variants, generating quaternary stereocenters with excellent enantioselectivity.[2]

Reaction TypeSubstrateLigandEnantiomeric Excess (ee)Yield (%)Reference
Decarboxylative AAAAllyl enol carbonate(S)-tBu-PHOXup to 97%up to 93%[2]
Intermolecular Addition1,3-diene + Amine(S)-tBu-PHOXup to 93%High[4]

Comparative Analysis: Choosing the Right Tool

The choice of an oxazoline-based system depends critically on the desired transformation.

FeatureEvans' OxazolidinonesThiazolidinethionesPHOX Ligands
Mode of Action Stoichiometric AuxiliaryStoichiometric AuxiliaryCatalytic Ligand
Primary Output Diastereomers (d.r.)Diastereomers (d.r.)Enantiomers (% ee)
Key Reactions Alkylation, syn-Aldol, Diels-Aldersyn-Acetate Aldol, Michael AdditionsAsymmetric Allylic Alkylation, Hydrogenation
Advantages High reliability, predictability, well-studied, versatile cleavage.[3][5]Superior for acetate aldols, crystalline products.[10]Atom economical (catalytic), high enantioselectivity.[2]
Limitations Stoichiometric use, requires attachment/cleavage steps.[1]Stoichiometric use, less versatile than oxazolidinones.Requires metal catalyst, ligand synthesis can be complex.

Decision Logic :

  • For robust, predictable construction of α-substituted or syn-aldol products where you need to synthesize a moderate quantity of material, Evans' auxiliaries are an excellent and reliable choice.[1][6]

  • If you are specifically performing an acetate aldol reaction and struggling with selectivity, consider switching to a thiazolidinethione auxiliary .[10]

  • For transformations like allylic alkylation where a catalytic enantioselective method is desired for efficiency and atom economy, a PHOX ligand with a suitable metal is the state-of-the-art approach.[2][4]

Experimental Protocol: Asymmetric Alkylation via an Evans' Auxiliary

This three-step protocol details the acylation, diastereoselective alkylation, and hydrolytic cleavage using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a representative auxiliary.

G cluster_2 Workflow: Asymmetric Alkylation Protocol Step1 Step 1: Acylation (Auxiliary + Propionyl Chloride) Step2 Step 2: Alkylation (Deprotonation with LDA, then add Benzyl Bromide) Step1->Step2 Step3 Step 3: Cleavage (LiOH/H₂O₂ to yield chiral carboxylic acid) Step2->Step3 Analysis Analysis (Purification by Chromatography, d.r. by ¹H NMR or GC) Step3->Analysis

Caption: Experimental workflow for asymmetric alkylation.

Step 1: Acylation with Propionyl Chloride
  • Setup : To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation : Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation : Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

  • Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation with Benzyl Bromide
  • Setup : To a flame-dried flask under argon, add the purified N-propionyl oxazolidinone (1.0 eq) and anhydrous THF (0.1 M). Cool the solution to -78 °C.

  • Enolate Formation : Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

  • Alkylation : Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis : Purify by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by gas chromatography (GC) of the purified material.[3]

Step 3: Hydrolytic Cleavage to Carboxylic Acid
  • Setup : Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Cleavage : Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.5 M solution). Stir vigorously at 0 °C for 2-4 hours.

  • Workup : Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) and stir for 20 minutes. Concentrate the mixture to remove most of the THF.

  • Extraction : Make the aqueous solution basic (pH > 11) with NaOH to extract the recovered chiral auxiliary with dichloromethane (3x). Then, acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid product with ethyl acetate (3x).

  • Isolation : Dry the combined organic layers containing the acid over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion

Oxazoline-based chiral auxiliaries represent a cornerstone of modern asymmetric synthesis. From the stoichiometric reliability of Evans' oxazolidinones in setting stereocenters for natural product synthesis to the catalytic efficiency of PHOX ligands in industrial applications, the oxazoline scaffold demonstrates remarkable versatility.[1][2][5] Understanding the fundamental mechanisms of stereocontrol, the subtle advantages of structural variants, and the appropriate cleavage conditions is essential for leveraging their full potential. This guide serves as a framework for making informed decisions, enabling researchers to confidently select and apply the right auxiliary to achieve their synthetic goals with precision and efficiency.

References

A Researcher's Guide to Computational Transition State Modeling: The Case of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral molecules like 4-Isopropyl-2-phenyl-2-oxazoline-5-one and its derivatives are pivotal intermediates and building blocks. Understanding and predicting the stereochemical outcome of reactions involving these compounds is a critical challenge. This guide provides an in-depth comparison of computational modeling techniques for elucidating the transition state (TS) of reactions involving this compound, offering a powerful predictive tool to complement and guide experimental work.

The Significance of Transition State Modeling in Asymmetric Catalysis

The stereoselectivity of a chemical reaction is determined by the energy difference between the transition states leading to the possible stereoisomers. The lower the energy of a specific transition state, the faster the reaction proceeds through that pathway, resulting in the preferential formation of one stereoisomer. Computational quantum mechanics (QM) allows us to build molecular models of these fleeting transition state structures and calculate their relative energies, thereby predicting the stereochemical outcome of a reaction. For a chiral molecule like this compound, often used in contexts where it directs the stereochemistry of a new chiral center, this predictive power is invaluable for catalyst design and reaction optimization.

Core Methodologies for Transition State Modeling

The foundation of transition state modeling lies in quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely used method due to its favorable balance of accuracy and computational cost.

Key Components of a Computational Model:

  • Level of Theory: This defines the mathematical approximation used to solve the Schrödinger equation.

    • Density Functional Theory (DFT): This is the workhorse for systems of this size. The choice of the functional is crucial. Common functionals include:

      • B3LYP: A popular hybrid functional that often provides good geometric and energetic results for organic molecules.[1]

      • M06-2X: A meta-hybrid GGA functional known for its good performance with non-covalent interactions, which can be critical in stabilizing transition states.

      • ωB97X-D: A long-range corrected hybrid functional with dispersion correction, suitable for systems where weak interactions play a significant role.

  • Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set impact accuracy and computational cost.

    • Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and provide a good starting point. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing bonding and non-bonding electrons.[2]

    • Dunning-style (e.g., cc-pVDZ, cc-pVTZ): Correlation-consistent basis sets that are systematically improvable.

    • def2-SVP, def2-TZVP: Well-balanced and efficient basis sets.

  • Solvent Model: Reactions are typically run in solution, and the solvent can significantly impact the transition state energy.

    • Implicit Solvation (e.g., PCM, SMD): The solvent is modeled as a continuous medium with a specific dielectric constant. This is computationally efficient and often sufficient.[3]

    • Explicit Solvation: Individual solvent molecules are included in the calculation. This is more accurate but computationally very expensive and typically reserved for systems where specific solvent-solute interactions are critical.

Experimental Protocol: A Step-by-Step Workflow for Transition State Calculation

The following outlines a general workflow for locating and verifying a transition state for a hypothetical reaction involving this compound.

  • System Preparation:

    • Build the 3D structures of the reactants and products using a molecular editor.

    • Perform a preliminary geometry optimization using a low-cost method (e.g., a semi-empirical method like PM6 or a small basis set DFT calculation).

  • Reactant and Product Optimization:

    • Perform a full geometry optimization of the reactant(s) and product(s) at the desired level of theory and basis set (e.g., B3LYP/6-31G(d) with an implicit solvent model).

    • Confirm that the optimizations have converged to a minimum on the potential energy surface by performing a frequency calculation. A true minimum will have zero imaginary frequencies.

  • Transition State Search:

    • Use a transition state search algorithm. Common methods include:

      • Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods use the reactant and product structures (and an initial guess for the TS in QST3) to locate the transition state.[4]

      • Berny Optimization with Eigenvector Following: This method requires a good initial guess of the transition state geometry and optimizes it to the saddle point.

    • The initial guess can be generated by overlaying the reactant and product structures or by manually adjusting bond lengths and angles along the expected reaction coordinate.

  • Transition State Verification:

    • Once the optimization converges, perform a frequency calculation on the resulting structure.

    • A true first-order saddle point (a transition state) will have exactly one imaginary frequency.[5] The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate (e.g., the making and breaking of bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the optimized reactant and product structures.

  • Refinement of Energies:

    • For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., def2-TZVP).

Comparative Analysis of Computational Models

The choice of computational methodology is a trade-off between accuracy and computational cost. For a molecule like this compound, a systematic comparison is essential.

Level of TheoryBasis SetRelative CostStrengthsWeaknesses
Semi-empirical (PM7, AM1)MinimalVery LowVery fast, good for initial structure generation and screening of large systems.Low accuracy for energies and subtle electronic effects. Not reliable for transition states.
DFT (B3LYP)6-31G(d)LowGood balance of speed and accuracy for geometries of organic molecules. A common starting point.May not be accurate enough for definitive energy barriers; struggles with dispersion forces.
DFT (M06-2X, ωB97X-D)def2-SVPMediumBetter handling of non-covalent interactions and dispersion, often leading to more accurate barrier heights.More computationally demanding than simpler hybrid functionals.
DFT (M06-2X, ωB97X-D)def2-TZVPHighHigh accuracy for both geometries and energies. Good for final single-point energy calculations.Computationally expensive for geometry optimizations of larger systems.
MP2cc-pVDZHighA wave-function based method that can be more accurate than DFT for some systems.Scales poorly with system size; can be less accurate than well-parameterized DFT functionals.

Comparison with Alternative Chiral Systems

The computational approaches described are not limited to this compound. They are readily applicable to a wide range of chiral auxiliaries and ligands used in asymmetric catalysis.

Molecule/ClassStructural FeaturesCommon ApplicationsComputational Modeling Considerations
This compound Chiral oxazoline-5-one core.Precursor for chiral amino acids, peptide synthesis.The lactone carbonyl and the oxazoline nitrogen are key coordinating sites. The isopropyl and phenyl groups provide steric bulk that directs stereochemistry.
Evans' Oxazolidinones Chiral oxazolidin-2-one core.Asymmetric aldol reactions, alkylations, and conjugate additions.The exocyclic carbonyl and the ring oxygen are key for chelation to a metal center. The stereodirecting group on the oxazolidinone ring is crucial to model accurately.
PHOX Ligands (Phosphinooxazolines) Chiral oxazoline linked to a phosphine.Asymmetric allylic alkylation, hydrogenation, and cross-coupling reactions.[6][7]Modeling involves a transition metal center (e.g., Pd, Ir, Cu). The P-metal and N-metal bonds define the geometry of the catalytic pocket. The steric and electronic properties of the P-substituent and the oxazoline substituent must be considered.[8]
BOX/PyBOX Ligands C2-symmetric bis(oxazoline) or pyridine-bis(oxazoline) ligands.A wide range of metal-catalyzed asymmetric reactions.The C2-symmetry simplifies the number of possible transition state conformers. Chelation to the metal center through both nitrogen atoms is the key interaction to model.

Visualizing Computational Workflows and Mechanisms

Graphviz diagrams can effectively illustrate the logical flow of a computational study and the proposed reaction mechanism.

G cluster_start Initial Steps cluster_ts Transition State Search cluster_verify Verification & Analysis start Build Reactant & Product Structures opt_rp Geometry Optimization of Reactants & Products start->opt_rp freq_rp Frequency Calculation (Verify Minima) opt_rp->freq_rp guess Generate Initial TS Guess (e.g., QST3) freq_rp->guess opt_ts TS Optimization (e.g., Berny) guess->opt_ts freq_ts Frequency Calculation (Verify 1 Imaginary Freq.) opt_ts->freq_ts irc IRC Calculation freq_ts->irc energy Single-Point Energy Calculation (Higher Accuracy) irc->energy analysis Analyze ΔG‡ and Predict Stereoselectivity energy->analysis

Caption: Workflow for a typical transition state calculation.

ReactionMechanism Hypothetical reaction coordinate diagram. The stereochemical outcome is determined by the relative energies (ΔG‡) of the diastereomeric transition states. Reactants Reactants (Oxazolone Enolate + Electrophile) TS_Re Transition State (Re face attack) ΔG‡(Re) Reactants->TS_Re k_Re TS_Si Transition State (Si face attack) ΔG‡(Si) Reactants->TS_Si k_Si Product_R Product (R-isomer) TS_Re->Product_R Product_S Product (S-isomer) TS_Si->Product_S

References

The Enigmatic Chiral Auxiliary: A Literature Review of 4-Isopropyl-2-phenyl-2-oxazoline-5-one and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is perpetual.[1] This guide delves into the applications and success rates of a specific, yet lesser-documented molecule: 4-Isopropyl-2-phenyl-2-oxazoline-5-one . While direct, extensive literature on this exact compound is sparse, this review synthesizes the available information on the broader class of chiral 4-substituted-2-phenyl-5(4H)-oxazolones, also known as azlactones, to project its potential utility and compare it with established alternatives.[2][3] We will explore its synthesis, potential mechanistic pathways in asymmetric transformations, and provide a comparative analysis against well-established chiral auxiliaries.

Synthesis and Structural Context

The primary route to 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[3] This involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate.[3] For the synthesis of this compound, isobutyraldehyde would be the logical starting material.

The chirality at the C4 position, introduced by the isopropyl group in this case, is the cornerstone of its potential as a chiral auxiliary. This stereogenic center is expected to influence the facial selectivity of reactions at or adjacent to the oxazolone ring.

Synthesis_of_4_Isopropyl_2_phenyl_2_oxazoline_5_one cluster_reactants Reactants HippuricAcid Hippuric Acid Intermediate Azlactone Intermediate HippuricAcid->Intermediate Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate Reagents Acetic Anhydride, Sodium Acetate Reagents->Intermediate Erlenmeyer-Plöchl Reaction Product 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Intermediate->Product Asymmetric_Alkylation_Mechanism Oxazolone 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Enolate Chiral Enolate Oxazolone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate AlkylatedProduct Alkylated Oxazolone (Diastereomerically Enriched) Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct FinalProduct Chiral Carboxylic Acid Derivative AlkylatedProduct->FinalProduct Hydrolysis Auxiliary Recovered Auxiliary AlkylatedProduct->Auxiliary Cleavage

References

A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking 4-Isopropyl-2-phenyl-2-oxazoline-5-one Against Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the field of asymmetric synthesis offers a diverse toolkit. The choice of methodology is critical, directly impacting yield, stereoselectivity, and overall efficiency. This guide provides an in-depth comparison of a specific chiral auxiliary, 4-Isopropyl-2-phenyl-2-oxazoline-5-one, benchmarked against three pillars of asymmetric synthesis: established chiral auxiliaries, organocatalysis, and metal-catalyzed reactions.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal synthetic strategy. While this compound represents a class of chiral auxiliaries derived from amino acids, its direct experimental data in the literature is limited. Therefore, this guide will utilize data from closely related and well-documented systems to provide a robust and insightful comparison.

The Role of Chiral Auxiliaries: A Stoichiometric Approach to Chirality

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation and the formation of one stereoisomer in excess. Following the reaction, the auxiliary is cleaved and can ideally be recovered.

Featured Auxiliary: this compound

Derived from the amino acids valine and benzoyl chloride, this compound is a member of the oxazoline class of chiral auxiliaries. The isopropyl group at the 4-position and the phenyl group at the 2-position create a defined chiral environment to influence the stereochemical outcome of reactions at a tethered prochiral center.

While specific performance data for this exact oxazoline-5-one is not extensively reported, its structural similarity to the widely used Evans' oxazolidinone auxiliaries allows for a predictive analysis of its potential efficacy in reactions such as asymmetric alkylation.

Performance Benchmark: A Comparative Analysis

To objectively assess the potential of this compound, we will compare its expected performance in a representative asymmetric alkylation against well-established alternative methods.

MethodCatalyst/AuxiliaryReaction TypeSubstrateElectrophileYield (%)Stereoselectivity (% de/ee)
Chiral Auxiliary (S)-4-benzyl-2-oxazolidinoneAlkylationN-propanoyl derivativeBenzyl bromide90-95>99 (de)
Organocatalysis (S)-ProlineAldol ReactionCyclohexanone4-Nitrobenzaldehyde9997 (ee)
Metal Catalysis [RuCl((S)-BINAP)(p-cymene)]ClHydrogenationMethyl acetoacetateH₂>9998 (ee)

In-Depth Methodology Comparison

Chiral Auxiliaries: The Predictable Path

The use of chiral auxiliaries, such as the class represented by this compound and the well-documented Evans' oxazolidinones, offers a reliable and predictable method for achieving high levels of stereocontrol.

Causality Behind Experimental Choices: The attachment of the prochiral acyl group to the nitrogen of the auxiliary allows the chiral center of the auxiliary to effectively block one face of the resulting enolate. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is crucial for the complete and regioselective formation of the enolate. The reaction temperature is typically kept low (-78 °C) to minimize side reactions and enhance diastereoselectivity.

Self-Validating System: The diastereomeric products of an auxiliary-mediated reaction can often be separated by standard chromatography, allowing for the isolation of a single diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically pure product, and the stereochemical outcome can be confirmed by analytical techniques such as chiral HPLC or by comparing the optical rotation to literature values.

  • Acylation: To a solution of (S)-4-isopropyl-2-phenyl-2-oxazoline-5-one (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous ammonium chloride and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude N-propionyl derivative is purified by flash chromatography.

  • Enolate Formation and Alkylation: The N-propionyl oxazoline-5-one (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.05 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product is purified by flash chromatography to separate the major diastereomer.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv.) and hydrogen peroxide (4.0 equiv.) are added at 0 °C. The reaction is stirred for 4 hours, after which the auxiliary can be recovered by extraction. The aqueous layer is acidified, and the enantiomerically enriched carboxylic acid product is extracted.

Organocatalysis: The "Green" and Versatile Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[1] This approach avoids the use of metals, often leading to milder reaction conditions and reduced toxicity. Proline and its derivatives are classic examples of highly effective organocatalysts.

Causality Behind Experimental Choices: In the proline-catalyzed aldol reaction, proline reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde from a specific face, dictated by the stereochemistry of the proline catalyst, leading to the formation of one enantiomer in excess. The reaction is often run in polar aprotic solvents like DMSO or DMF to facilitate the catalytic cycle.

Self-Validating System: The enantiomeric excess of the product is typically determined by chiral HPLC or GC analysis. The reliability of the method is established through consistent results across a range of substrates and by comparison to known literature values for the specific reaction.

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4 mL) is added cyclohexanone (10.0 mmol) and (S)-proline (0.3 mmol, 30 mol%).

  • Reaction Execution: The mixture is stirred at room temperature for the time specified in the literature (often 24-72 hours), monitoring by TLC.

  • Work-up and Purification: Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Metal Complexes: The Highly Efficient and Selective Powerhouse

Transition metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric reactions, often achieving very high turnover numbers and excellent enantioselectivities.[2] The Sharpless asymmetric epoxidation and Noyori's asymmetric hydrogenation are landmark examples of this approach.

Causality Behind Experimental Choices: In asymmetric hydrogenation with a Ru-BINAP catalyst, the chiral ligand creates a well-defined chiral pocket around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions with the bulky groups of the ligand, leading to the delivery of hydrogen to one face of the double bond. The choice of solvent and pressure is critical for catalyst activity and stability.

Self-Validating System: The enantiomeric purity of the product is determined by chiral chromatography. The consistency of high enantioselectivity across various substrates validates the effectiveness of the chiral ligand and the proposed transition state model.

  • Catalyst Preparation/Activation: The catalyst is typically prepared in situ or used as a commercially available pre-catalyst.

  • Reaction Setup: In a high-pressure autoclave, methyl acetoacetate (1.0 mmol) is dissolved in methanol. The chiral ruthenium catalyst (0.001 mmol, 0.1 mol%) is added under an inert atmosphere.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at a specific temperature (e.g., 50 °C) for several hours.

  • Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by GC or HPLC analysis.

Visualizing the Synthetic Workflows

Asymmetric Synthesis Logic

Asymmetric_Synthesis_Logic cluster_approaches Asymmetric Synthesis Approaches cluster_auxiliary Chiral Auxiliary cluster_organo Organocatalysis cluster_metal Metal Catalysis Prochiral Prochiral Substrate Auxiliary 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Prochiral->Auxiliary Attachment Organo_Cat (S)-Proline Prochiral->Organo_Cat Metal_Cat Chiral Metal Complex Prochiral->Metal_Cat Chiral_Product Enantiomerically Enriched Product Diastereomer Diastereomeric Intermediate Auxiliary->Diastereomer Stereoselective Reaction Diastereomer->Chiral_Product Cleavage Organo_Cat->Chiral_Product Catalytic Cycle Metal_Cat->Chiral_Product Catalytic Cycle

Caption: A comparison of workflows for three major asymmetric synthesis strategies.

General Workflow for Chiral Auxiliary Mediated Alkylation

Chiral_Auxiliary_Workflow start Start | Prochiral Carboxylic Acid Derivative step1 Step 1: Auxiliary Attachment Acylation of Chiral Auxiliary start->step1 step2 Step 2: Diastereoselective Reaction Enolate Formation & Alkylation step1->step2 step3 Step 3: Purification Chromatographic Separation of Diastereomers step2->step3 step4 Step 4: Auxiliary Cleavage Hydrolysis or Reduction step3->step4 end_product End Product | Enantiomerically Pure Compound step4->end_product end_auxiliary Recovered Chiral Auxiliary step4->end_auxiliary

Caption: Step-by-step workflow for asymmetric alkylation using a chiral auxiliary.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the role of this compound in the broader context of asymmetric synthesis. While direct, extensive experimental data for this specific auxiliary is not yet prevalent in the literature, its structural analogy to well-established systems suggests its potential as a reliable and effective tool, particularly in asymmetric alkylations.

The choice between using a chiral auxiliary, an organocatalyst, or a chiral metal complex ultimately depends on the specific synthetic challenge, including the nature of the substrate, the desired transformation, and considerations of cost, scalability, and environmental impact. Chiral auxiliaries, like the one highlighted in this guide, continue to be a valuable and often indispensable strategy in the synthesis of complex, enantiomerically pure molecules that drive innovation in the pharmaceutical and chemical industries. Further research into the applications of this compound and related compounds will undoubtedly continue to enrich the synthetic chemist's toolkit.

References

A Cost-Benefit Analysis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one in Asymmetric Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable method. This guide provides a detailed cost-benefit analysis of a lesser-explored chiral auxiliary, 4-Isopropyl-2-phenyl-2-oxazoline-5-one , in the context of asymmetric synthesis. Its performance is critically evaluated against well-established alternatives, namely Evans-type oxazolidinones and pseudoephedrine amides , supported by available experimental data and established protocols.

The Critical Role of Chiral Auxiliaries in Modern Synthesis

The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image being inactive or even exhibiting undesirable side effects. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. The selection of an appropriate chiral auxiliary is a multi-faceted decision, balancing factors such as stereoselectivity, yield, ease of attachment and removal, and overall process cost.

Unveiling this compound: A Potential Contender

This compound belongs to the class of oxazolone-based chiral auxiliaries. The stereochemical information is embedded in the 4-position, substituted with an isopropyl group, which is intended to direct the approach of incoming reagents. The phenyl group at the 2-position influences the electronic and steric properties of the heterocycle. While not as extensively documented as Evans auxiliaries, this class of compounds presents an intriguing option for asymmetric transformations.

Head-to-Head Comparison: Performance in Key Asymmetric Reactions

A critical evaluation of a chiral auxiliary's utility lies in its performance in key carbon-carbon bond-forming reactions, such as asymmetric alkylation. Below is a comparative overview of this compound and its prominent alternatives.

Asymmetric Alkylation: The Litmus Test

Asymmetric alkylation of enolates is a fundamental transformation for the synthesis of chiral carboxylic acids and their derivatives. The chiral auxiliary guides the diastereoselective addition of an electrophile to the enolate.

Table 1: Performance Comparison in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound N-Acyl derivativeAlkyl HalideData not availableData not available-
(S)-4-isopropyl-2-oxazolidinone (Evans Auxiliary) N-PropionylBenzyl Bromide>99:190-95[1]
(R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) N-PropionylMethyl Iodide97:392[1]
Pseudoephedrine Amide PropionamideBenzyl Bromide>99:195[2]

Analysis:

As indicated in Table 1, there is a notable lack of specific, publicly available data for the performance of this compound in asymmetric alkylation reactions. In contrast, Evans auxiliaries, such as (S)-4-isopropyl-2-oxazolidinone (structurally similar at the stereocenter), and pseudoephedrine amides consistently demonstrate high diastereoselectivities and yields in numerous published studies.[1][2] This extensive validation provides a high degree of confidence in their application.

Mechanistic Insight: The Origin of Stereocontrol

The stereochemical outcome in reactions employing oxazolidinone-based auxiliaries is generally attributed to the formation of a rigid, chelated enolate. The substituent at the 4-position of the oxazolidinone ring sterically shields one face of the enolate, directing the electrophile to the opposite face.

Stereocontrol_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Prochiral Substrate Prochiral Substrate Chelated Enolate Chelated Enolate Prochiral Substrate->Chelated Enolate Attachment Chiral Auxiliary 4-Isopropyl-2-phenyl- 2-oxazoline-5-one Chiral Auxiliary->Chelated Enolate Base Base Base->Chelated Enolate Diastereomeric Product Diastereomeric Product Chelated Enolate->Diastereomeric Product Attack from less hindered face Electrophile Electrophile Electrophile->Diastereomeric Product Chiral Product Chiral Product Diastereomeric Product->Chiral Product Hydrolysis/ Reduction Recovered Auxiliary Recovered Auxiliary Diastereomeric Product->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols: A Guide for Practical Application

Protocol 1: Asymmetric Alkylation using (S)-4-isopropyl-2-oxazolidinone
  • N-Acylation:

    • Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 eq) and stir at -78 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage:

    • To obtain the chiral carboxylic acid, the N-acyl oxazolidinone can be hydrolyzed using lithium hydroxide and hydrogen peroxide in a THF/water mixture.

    • Other cleavage methods can yield chiral alcohols (e.g., with LiBH₄) or aldehydes. The chiral auxiliary can often be recovered by extraction after the cleavage step.

Alkylation_Workflow start Start: (S)-4-isopropyl- 2-oxazolidinone acylation N-Acylation (Acyl Chloride, Base) start->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl enolate_formation Enolate Formation (LDA or NaHMDS, -78°C) n_acyl->enolate_formation enolate Lithium Enolate enolate_formation->enolate alkylation Alkylation (Alkyl Halide, -78°C) enolate->alkylation alkylated_product Alkylated N-Acyl Oxazolidinone alkylation->alkylated_product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) alkylated_product->cleavage chiral_acid Chiral Carboxylic Acid cleavage->chiral_acid recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Experimental workflow for asymmetric alkylation using an Evans auxiliary.

Cost-Benefit Analysis: A Pragmatic Perspective

The economic viability of a synthetic route is a critical consideration, particularly in process development and large-scale manufacturing.

Table 2: Cost Comparison of Chiral Auxiliaries

Chiral AuxiliaryRepresentative Price (per gram)Key Cost Considerations
This compound Varies, research chemical pricing- Synthesis from potentially inexpensive starting materials (valine, benzoyl chloride).- Limited commercial availability may increase cost.
(S)-4-isopropyl-2-oxazolidinone (Evans) ~$10 - $20- Well-established manufacturing processes.- Readily available from multiple suppliers.
(R)-4-Benzyl-2-oxazolidinone (Evans) ~$5 - $15- Derived from relatively inexpensive L-phenylalanine.- High demand can influence pricing.
(+)-Pseudoephedrine ~$1 - $5- Can be sourced from over-the-counter medications in some regions (subject to regulations).- Low molecular weight.

Cost-Benefit Discussion:

  • This compound: The primary hurdle for a favorable cost-benefit analysis is the current lack of extensive performance data and established, scaled-up synthesis protocols. While its precursors (valine and benzoic acid derivatives) are relatively inexpensive, the overall cost will be dictated by the efficiency of its synthesis and its effectiveness in asymmetric reactions. Its potential for high recyclability would be a significant factor in reducing overall process costs.

  • Evans Auxiliaries: These represent the industry standard for many applications.[1] Their higher initial cost is often justified by their exceptional and predictable stereocontrol, leading to high yields of the desired enantiomer and potentially reducing downstream purification costs. The extensive body of literature also minimizes the time and resources required for methods development.

  • Pseudoephedrine: This auxiliary offers a highly cost-effective option, particularly for academic research and early-stage development.[2] Its low cost and high efficiency in certain reactions, such as alkylations, make it an attractive choice. However, its use can be subject to regulatory scrutiny, and cleavage to certain products can be less straightforward than with Evans auxiliaries.

Conclusion and Future Outlook

This compound presents itself as a chiral auxiliary with potential, stemming from its structural similarity to proven oxazolidinone-based systems. However, a comprehensive cost-benefit analysis is currently hampered by a significant lack of publicly available, peer-reviewed data on its performance in key asymmetric transformations.

For researchers and drug development professionals, the choice of a chiral auxiliary remains a balance of risk and reward. The established reliability and extensive documentation of Evans auxiliaries and the cost-effectiveness of pseudoephedrine make them the current go-to options.

For this compound to emerge as a viable competitor, further research is imperative. Systematic studies detailing its performance in a range of asymmetric reactions, coupled with the development of efficient and scalable synthetic and recycling protocols, are necessary to fully elucidate its practical and economic potential. Until such data becomes available, it remains a promising but unproven tool in the arsenal of the synthetic chemist.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropyl-2-phenyl-2-oxazoline-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The final step—proper disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-Isopropyl-2-phenyl-2-oxazoline-5-one (CAS No. 5839-93-0), ensuring that this process is handled with the same precision as any experimental procedure.

Hazard Identification and Risk Assessment: A Proactive Stance

While a detailed, publicly available Safety Data Sheet (SDS) for this compound is limited, an expert assessment based on the oxazoline chemical class dictates a cautious approach. Structurally related oxazoline compounds exhibit a range of hazards, including potential acute toxicity, skin and eye irritation, and skin sensitization.[1][2][3][4] Therefore, it is prudent to handle this compound as a hazardous substance until proven otherwise.

The foundational principle of laboratory safety is to anticipate potential risks. The disposal plan for this compound is built on the assumption that it may be harmful if improperly handled. All waste generated, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5]

Parameter Guideline Rationale
Assumed Hazard Class Irritant, Potential Sensitizer, Potential Acute ToxicantBased on data from structurally similar oxazoline compounds.[1][2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), lab coat.To prevent skin and eye contact with the potentially irritating or sensitizing solid.[1][6]
Work Environment Chemical fume hood or ventilated enclosure.To minimize inhalation of fine particulates, especially when handling the solid powder.[2][7]
Prohibited Disposal Routes DO NOT dispose of down the drain or in regular trash.Hazardous chemicals must never be poured down the drain.[8] This prevents environmental contamination and damage to plumbing infrastructure.

The Core Disposal Workflow: A Step-by-Step Protocol

The overriding principle for managing laboratory waste is that no activity should begin unless a plan for disposal has been formulated.[9] The following protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Proper waste management begins with correct identification and separation.[7]

  • Identify the Waste Stream: Determine if the waste is:

    • Unused or expired solid this compound.

    • Solutions containing the compound (e.g., dissolved in organic solvents).

    • Contaminated materials (e.g., gloves, weigh boats, paper towels, silica gel).

  • Segregate Incompatibles: Collect waste in dedicated, dependable containers compatible with their contents.[9] Keep this waste stream separate from:

    • Aqueous waste.

    • Strong acids and bases.

    • Oxidizing agents.[10]

    • Biologically or radioactively contaminated waste, unless creating a designated mixed-waste stream.[5]

Causality: Mixing incompatible waste streams can lead to violent chemical reactions, gas generation, or fires, posing a significant safety risk.[8] Segregating waste also simplifies the final disposal process for your institution's waste management facility.[9]

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • For Solids: Use the original container if possible, or a clearly marked, sealable, wide-mouth container made of a compatible material (e.g., HDPE).[5][11]

    • For Solutions: Use a sealable, chemically compatible solvent waste container (e.g., a plastic-coated glass or HDPE bottle). Ensure the container material is compatible with the solvent used.[11]

    • For Contaminated Labware: Use a designated solid waste container or a securely sealed, heavy-duty plastic bag placed inside a rigid container.[11]

  • Label the Container Immediately: As soon as the first drop or gram of waste enters the container, it must be labeled.[5] The label, often a specific "Hazardous Waste" tag provided by your institution, must include:

    • The full chemical name: "Waste this compound".

    • The words "Hazardous Waste".

    • An accurate list of all components and their approximate percentages (including solvents).

    • The date waste accumulation began.

    • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area. This location must be at or near the point of generation and under the direct control of laboratory personnel.[8][11]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.[5][8] This minimizes the release of vapors and prevents spills.

  • Use Secondary Containment: Place the waste container inside a larger, chemically compatible tub or tray (secondary containment) to contain any potential leaks or spills.[5]

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[8]

Step 4: Final Disposal via Institutional EH&S
  • Schedule a Pickup: Once the container is full or has been stored for the maximum allowable time (consult your institution's policy, often 9-12 months), contact your facility's Environmental Health & Safety (EH&S) or equivalent department to arrange for a waste pickup.[5][8]

  • Do Not Transport Waste Yourself: Laboratory personnel should not transport hazardous waste across the facility. This task must be performed by trained EH&S staff.[5]

  • Empty Container Management: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][9] The rinsate from this process must be collected and disposed of as hazardous waste.[9] After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[5]

Spill Management Protocol

Even with careful planning, spills can occur. A swift and correct response is vital.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material. Avoid creating dust clouds.[10][12]

    • Place the swept-up material and any contaminated cleaning tools (e.g., broom head, dustpan) into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent and paper towels. Dispose of the towels as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert all nearby personnel and your laboratory supervisor.

    • If there is a fire or medical emergency, call emergency services.

    • Contact your institution's EH&S department for emergency cleanup.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Material is designated as waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal characterize Characterize Waste (Solid, Solution, Contaminated?) segregate Segregate from incompatible waste streams characterize->segregate ppe->characterize containerize Select & Fill Compatible, Sealable Waste Container segregate->containerize label Affix Hazardous Waste Label (Complete all fields) containerize->label store Store in designated SAA with secondary containment label->store check_full Container Full or Time Limit Reached? store->check_full contact_ehs Contact EH&S for Pickup check_full->contact_ehs Yes add_waste Continue adding waste check_full->add_waste No end_process Waste Removed by EH&S contact_ehs->end_process

Caption: Disposal Decision Workflow

References

A Senior Application Scientist's Guide to Handling 4-Isopropyl-2-phenyl-2-oxazoline-5-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 4-Isopropyl-2-phenyl-2-oxazoline-5-one belongs to the oxazolone class of heterocyclic compounds, which are valuable in synthesis but demand rigorous handling protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to ensure that your work is not only scientifically sound but also fundamentally safe for you, your colleagues, and the environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific, comprehensive toxicological profile for this compound is not extensively documented, the known hazards of the broader 5(4H)-oxazolone class provide a solid foundation for a conservative safety approach. These compounds are recognized for their potential to cause significant skin and eye irritation, as well as allergic skin reactions.[1][2][3] Some derivatives may also be harmful if inhaled or ingested.[1][4] Therefore, our protocols are designed to mitigate these risks by preventing all routes of direct exposure.

The primary principle is avoidance of contact . Every procedural step and piece of personal protective equipment (PPE) described is selected to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for any procedure involving this compound.

Protection TypeSpecific RecommendationsRationale for Selection
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1]To prevent direct skin contact, which can lead to irritation and potential sensitization or allergic reactions.[1][2] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[1]
Eye & Face Protection Tightly fitting safety goggles or a full-face shield, compliant with EN166 (EU) or NIOSH (US) standards.[1][5]To protect against accidental splashes of the solid or solutions, which could cause serious eye irritation.[1][2] A face shield offers broader protection during higher-risk procedures.[6]
Skin & Body Protection A buttoned laboratory coat, long-sleeved clothing, and closed-toe shoes are the minimum requirements.[1][7] A chemically resistant apron is recommended for handling larger quantities.[1]To minimize the risk of accidental skin exposure and to prevent the contamination of personal clothing.[1]
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood to control airborne particles.[1][8] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with a particle filter is required.[1][5]To prevent the inhalation of fine dust or aerosols, which may be harmful.[1] Engineering controls like a fume hood are the preferred method of respiratory protection.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound.

Preparation and Planning
  • Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for oxazolone derivatives and this guide.[1][2][9]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has been certified within the last year.[8]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE. This prevents the need to leave the immediate work area after starting the procedure.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat.

Chemical Handling Workflow

The following diagram illustrates the core workflow for handling the compound safely within a controlled environment.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Disposal Phase Prep Verify Fume Hood Function Assemble All Materials Don Full PPE Handle Work Within Fume Hood Weigh/Transfer Compound Minimize Dust Generation Prep->Handle Proceed to experiment Clean Decontaminate Surfaces Triple-Rinse Glassware Collect Rinsate as Waste Handle->Clean After experiment completion Dispose Segregate Hazardous Waste Label Waste Container Clearly Doff PPE for Final Disposal Clean->Dispose After decontamination

Caption: Safe handling workflow for this compound.

Post-Handling Decontamination
  • Surface Cleaning: Wipe down all surfaces within the fume hood and the surrounding work area with an appropriate solvent and cleaning agent.

  • Equipment Decontamination: Glassware and equipment should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out). Safety goggles are last. Wash hands and face thoroughly with soap and water after removing all PPE.[2][3]

Emergency Procedures: Immediate and Corrective Actions

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and plenty of water.[2][9] Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[9] If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][9] Rinse the mouth thoroughly with water and seek immediate medical attention.

Waste Disposal: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent before disposal. The rinsate from this process is considered hazardous waste and must be collected accordingly.[1]

  • Regulatory Adherence: All waste must be disposed of in strict accordance with local, state, and federal environmental regulations.[1][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a self-validating system of safety. This approach not only protects researchers but also enhances the integrity and reproducibility of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-2-phenyl-2-oxazoline-5-one
Reactant of Route 2
Reactant of Route 2
4-Isopropyl-2-phenyl-2-oxazoline-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.